NO2A-Butyne-bis(t-Butyl ester)
Description
BenchChem offers high-quality NO2A-Butyne-bis(t-Butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NO2A-Butyne-bis(t-Butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H42N4O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |
InChI |
InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29) |
InChI Key |
QMCJSDBHGGFDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): A Bifunctional Chelator for Advanced Drug Development
Introduction
NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic, bifunctional chelator that is playing an increasingly important role in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). As a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework, it offers a robust coordination cage for various medically relevant radionuclides. Its unique structure incorporates a butyne functional group, enabling covalent attachment to biomolecules through highly efficient and specific "click chemistry." The presence of tert-butyl ester protecting groups on the acetate (B1210297) arms enhances its solubility in organic solvents, facilitating synthesis and purification, and requires deprotection prior to metal chelation. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in bioconjugation and radiolabeling, aimed at researchers and professionals in the field of drug development.
Chemical Properties and Data
While detailed experimental spectroscopic data for NO2A-Butyne-bis(t-Butyl ester) is not widely published, its fundamental chemical properties are well-documented.
| Property | Value | Reference |
| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [1] |
| Molecular Formula | C₂₄H₄₂N₄O₅ | [1] |
| Molecular Weight | 466.6 g/mol | [1] |
| CAS Number | 2125661-91-6 |
Synthesis of NO2A-Butyne-bis(t-Butyl ester)
The synthesis of NO2A-Butyne-bis(t-Butyl ester) is a multi-step process that begins with the formation of the core 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle. This is followed by the selective alkylation of two of the secondary amines with tert-butyl acetate groups, and finally, the acylation of the remaining secondary amine with a butyne-containing sidearm. While a specific, detailed protocol for this exact molecule is not publicly available, a plausible synthetic pathway can be constructed based on established methods for similar TACN derivatives found in the patent literature.[2][3][4][5][6]
Experimental Protocols for Synthesis (General Procedures)
Step 1: Synthesis of 1,4,7-Triazacyclononane (TACN)
The synthesis of the TACN macrocycle can be achieved through various methods, often involving the cyclization of diethylenetriamine with a suitable two-carbon electrophile. A common method involves the use of tosyl-protected amines to direct the cyclization and avoid polymerization.[2][6]
-
Protection of Diethylenetriamine: Diethylenetriamine is reacted with an aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to protect the amine functionalities.
-
Cyclization: The protected diethylenetriamine is then reacted with a cyclizing agent such as ethylene glycol ditosylate in an aprotic solvent.[2]
-
Deprotection: The sulfonyl protecting groups are removed under harsh acidic conditions (e.g., concentrated sulfuric acid) to yield the TACN macrocycle.[2]
Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4-bis(tert-butyl acetate)
This step involves the selective dialkylation of the TACN.
-
Reaction Setup: TACN is dissolved in an appropriate solvent, such as acetonitrile.
-
Alkylation: Two equivalents of tert-butyl bromoacetate are added to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr formed during the reaction. The reaction is typically stirred at room temperature for several hours.[3]
-
Purification: The desired dialkylated product is purified from the reaction mixture, which may also contain mono- and tri-alkylated byproducts, using column chromatography.
Step 3: Synthesis of NO2A-Butyne-bis(t-Butyl ester)
The final step is the acylation of the remaining secondary amine.
-
Activation of Butynoic Acid: 3-Butynoic acid is activated to form a more reactive species, such as an acid chloride or an active ester (e.g., NHS ester).
-
Acylation: The activated butynoic acid derivative is then reacted with the 1,4,7-triazacyclononane-1,4-bis(tert-butyl acetate) in an anhydrous aprotic solvent with a suitable base.
-
Final Purification: The final product, NO2A-Butyne-bis(t-Butyl ester), is purified by column chromatography to remove any unreacted starting materials and byproducts.
Applications in Drug Development: Pre-targeting Strategy
NO2A-Butyne-bis(t-Butyl ester) is particularly well-suited for pre-targeting strategies in radioimmunotherapy and imaging. This approach separates the delivery of the targeting antibody and the radioactive payload into two steps to minimize radiation exposure to healthy tissues.
Experimental Protocols for Bioconjugation and Radiolabeling
The following are generalized protocols that serve as a starting point for the use of NO2A-Butyne-bis(t-Butyl ester). Optimization will be required for specific antibodies and applications.
Antibody Conjugation via Click Chemistry
The butyne group on NO2A-Butyne-bis(t-Butyl ester) allows for its conjugation to an azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".
-
Preparation of Azide-Modified Antibody: The antibody of interest is first functionalized with azide (B81097) groups. This can be achieved by reacting the lysine (B10760008) residues of the antibody with an NHS-azide reagent.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody (typically 1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4).
-
Add a 10-20 fold molar excess of NO2A-Butyne-bis(t-Butyl ester) dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, and a copper-stabilizing ligand (e.g., THPTA).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification of the Conjugate: The resulting antibody-chelator conjugate is purified from excess chelator and reaction reagents using size exclusion chromatography or dialysis.
Radiolabeling with Gallium-68
Prior to radiolabeling, the tert-butyl ester protecting groups must be removed to allow for chelation of the metal ion.
-
Deprotection of the Conjugate:
-
The antibody-NO2A-Butyne-bis(t-Butyl ester) conjugate is treated with trifluoroacetic acid (TFA) to cleave the tert-butyl esters. This step must be carefully optimized to avoid denaturation of the antibody.
-
The deprotected conjugate is purified by size exclusion chromatography, exchanging the buffer to a metal-free buffer suitable for radiolabeling (e.g., ammonium (B1175870) acetate buffer, pH 4.5-5.5).
-
-
Radiolabeling with ⁶⁸Ga:
-
The Gallium-68 is obtained from a ⁶⁸Ge/⁶⁸Ga generator, typically eluted with dilute HCl.[7][8]
-
The pH of the ⁶⁸Ga eluate is adjusted to 4.5-5.5 using a suitable buffer (e.g., sodium acetate).[9]
-
The deprotected antibody-chelator conjugate is added to the buffered ⁶⁸Ga solution.
-
The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for 5-15 minutes.[9]
-
The radiolabeled antibody is purified from unchelated ⁶⁸Ga using a suitable method, such as a C18 cartridge or size exclusion chromatography.[7]
-
-
Quality Control: The radiochemical purity of the final product is assessed by radio-TLC or radio-HPLC.[10]
Conclusion
NO2A-Butyne-bis(t-Butyl ester) is a versatile and powerful tool for the development of next-generation targeted therapeutics and diagnostics. Its combination of a stable chelating core, a bioorthogonal handle for conjugation, and protecting groups for synthetic ease makes it an attractive choice for researchers. While publicly available data on its specific characteristics are limited, the foundational knowledge of TACN-based chelators and click chemistry provides a solid basis for its application. Further research to publish detailed characterization data and optimized, molecule-specific protocols will undoubtedly accelerate its adoption and impact in the field of nuclear medicine and oncology.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 3. CN108276353B - A kind of synthetic method of 1,4,7-triazacyclononane and derivatives thereof and products therefrom - Google Patents [patents.google.com]
- 4. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]
- 5. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 6. WO1994000439A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 7. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2A-Butyne-bis(t-Butyl ester), with the chemical name 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide), is a bifunctional chelator of significant interest in the fields of medicinal chemistry and radiopharmaceutical development.[1][2] As a derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), it is designed for the stable chelation of various radionuclides. The incorporation of a butyne functional group allows for its covalent attachment to biomolecules, such as peptides and antibodies, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."
This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed experimental protocols for the application of NO2A-Butyne-bis(t-Butyl ester) in bioconjugation and radiolabeling, particularly within the context of tumor pre-targeting strategies.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of NO2A-Butyne-bis(t-Butyl ester) is presented in Table 1. It is important to note that while some properties are available from commercial suppliers, others are predicted and should be confirmed experimentally.
Table 1: Physicochemical Properties of NO2A-Butyne-bis(t-Butyl ester)
| Property | Value | Source |
| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [3] |
| Molecular Formula | C₂₄H₄₂N₄O₅ | [3] |
| Molecular Weight | 466.61 g/mol | [2] |
| CAS Number | 2125661-91-6 | [2] |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | >90% | [2] |
| Solubility | 10 mM in DMSO | N/A |
| Predicted Boiling Point | 582.4 ± 50.0 °C | N/A |
| Predicted Density | 1.059 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 15.17 ± 0.46 | N/A |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
| Transportation | 4-25°C for up to 2 weeks | [2] |
| Stability | 1 year under recommended storage | [2] |
Note: Predicted values should be treated as estimates and require experimental verification.
Synthesis and Purification
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1,4,7-Triazacyclononane (TACN)
The synthesis of the TACN macrocycle can be achieved through various established methods, often starting from diethylenetriamine (B155796) and a suitable cyclizing agent like ethylene (B1197577) glycol ditosylate, followed by the removal of protecting groups.
Step 2: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane (NO2A-(t-Bu ester))
-
Dissolve 1,4,7-Triazacyclononane (TACN) in acetonitrile (B52724) at 0°C.
-
Add a solution of tert-butyl bromoacetate (B1195939) in acetonitrile dropwise over several hours.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate.
-
Resuspend the residue in deionized water and adjust the pH to 3 with 1 M HCl.
-
Extract the aqueous solution with diethyl ether to remove impurities.
-
Adjust the aqueous layer to pH 8 with 1 M NaOH and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Step 3: Synthesis of NO2A-Butyne-bis(t-Butyl ester)
-
Dissolve NO2A-(t-Bu ester) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.
-
Add a base, for instance, N,N-diisopropylethylamine (DIPEA), to the solution.
-
To this mixture, add an activated form of 3-butynoic acid, such as 3-butynoyl chloride or an N-hydroxysuccinimide (NHS) ester of 3-butynoic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using silica (B1680970) gel column chromatography to obtain the final compound.
Purification and Characterization
The final product should be purified by column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to achieve high purity.
Characterization of the final product should be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C and C-H stretches, and the ester and amide carbonyl C=O stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Drug Development
NO2A-Butyne-bis(t-Butyl ester) is a versatile tool for researchers in drug development, primarily for the construction of targeted radiopharmaceuticals for imaging and therapy.
Bioconjugation via Click Chemistry
The terminal alkyne group of NO2A-Butyne-bis(t-Butyl ester) enables its conjugation to azide-modified biomolecules through click chemistry. This reaction is highly efficient, specific, and biocompatible.
-
Dissolve the azide-modified biomolecule (e.g., peptide, antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
In a separate tube, prepare a solution of NO2A-Butyne-bis(t-Butyl ester) in an organic co-solvent such as DMSO.
-
Prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) - THPTA).
-
Add the NO2A-Butyne-bis(t-Butyl ester) solution to the biomolecule solution.
-
Add the copper-chelating ligand, followed by the copper(II) sulfate, and finally the sodium ascorbate (B8700270) to initiate the reaction.
-
Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and copper catalyst.
Radiolabeling
The NOTA core of the molecule is an efficient chelator for a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. The tert-butyl ester groups must first be removed to enable chelation.
-
Deprotection: Treat the NO2A-Butyne-bis(t-Butyl ester) conjugate with a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting groups from the carboxylates. This is typically done in the presence of a scavenger, such as triisopropylsilane (B1312306) (TIPS). The deprotected conjugate should be purified, for example by HPLC.
-
Radiolabeling with ⁶⁸Ga: a. Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃. b. Buffer the pH of the ⁶⁸GaCl₃ solution to approximately 3.5-4.5 using a suitable buffer, such as sodium acetate. c. Add the deprotected NO2A-Butyne-conjugate to the buffered ⁶⁸Ga solution. d. Heat the reaction mixture at 95°C for 5-10 minutes. e. Assess the radiochemical purity using radio-TLC or radio-HPLC. f. If necessary, purify the radiolabeled conjugate using a C18 cartridge to remove unchelated ⁶⁸Ga.
Visualizations
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for NO2A-Butyne-bis(t-Butyl ester).
Experimental Workflow for Tumor Pre-targeting
Caption: Experimental workflow for tumor pre-targeting using NO2A-Butyne-bis(t-Butyl ester).
Conclusion
NO2A-Butyne-bis(t-Butyl ester) is a valuable and versatile bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust NOTA core ensures stable radionuclide chelation, while the terminal alkyne provides a handle for efficient bioconjugation via click chemistry. The detailed protocols and workflows presented in this guide are intended to provide researchers with a solid foundation for the synthesis and application of this compound in their drug development endeavors. It is recommended that the predicted physicochemical properties and the proposed synthetic route be experimentally validated to ensure the highest quality and reproducibility of results.
References
An In-Depth Technical Guide to the Synthesis of NO2A-Butyne-bis(t-Butyl ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator of significant interest in the fields of bioconjugation and radiopharmaceutical development. This document details the experimental protocols for the key synthetic steps, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Overview of the Synthesis Pathway
The synthesis of NO2A-Butyne-bis(t-Butyl ester), chemically known as 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide), is a two-step process. The synthesis commences with the dialkylation of 1,4,7-triazacyclononane (B1209588) (TACN) to introduce two tert-butyl acetate (B1210297) arms, followed by the acylation of the remaining secondary amine with a butyne moiety. This pathway is designed to produce a chelator equipped with a terminal alkyne group, which is amenable to "click" chemistry for conjugation to biomolecules.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of NO2A-Butyne-bis(t-Butyl ester) and its intermediate. Please note that yields can vary based on reaction scale and purification efficiency.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |
| 1 | 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane | C₁₈H₃₅N₃O₄ | 357.49 | 49% | [1][2] |
| 2 | NO2A-Butyne-bis(t-Butyl ester) | C₂₄H₄₂N₄O₅ | 466.62 | 70-80% (Estimated) | N/A |
Detailed Experimental Protocols
Step 1: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane
This procedure outlines the selective dialkylation of 1,4,7-triazacyclononane.
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
tert-Butyl bromoacetate (B1195939)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water (DI water)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1,4,7-triazacyclononane (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyl bromoacetate (2.0 eq) in acetonitrile dropwise to the cooled TACN solution over a period of 4 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add deionized water.
-
Adjust the pH of the aqueous solution to 3 with 1 M HCl.
-
Extract the aqueous layer three times with diethyl ether to remove any trisubstituted by-product.
-
Adjust the pH of the aqueous layer to 8 with 1 M NaOH.
-
Extract the product from the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
-
Treat the residue with diethyl ether to precipitate a yellowish solid.
-
Wash the solid with hexane and dry under vacuum to afford pure 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane as a white powder.[1][2]
Step 2: Synthesis of NO2A-Butyne-bis(t-Butyl ester)
This procedure describes the acylation of the secondary amine of the TACN macrocycle with a butyne functionality.
Materials:
-
1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane
-
3-Butynoic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq) and 3-butynoic acid (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add BOP reagent (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield NO2A-Butyne-bis(t-Butyl ester).
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthesis pathway of NO2A-Butyne-bis(t-Butyl ester).
Caption: Detailed experimental workflow for the synthesis.
References
An In-depth Technical Guide on the Core Mechanism of NO2A-Butyne-bis(t-Butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator (BFC) instrumental in the field of radiopharmaceutical development.[1][2] Unlike traditional therapeutic agents, its mechanism of action is not biological but chemical, centered on its unique structure designed for the precise conjugation of radionuclides to targeting biomolecules. This guide provides a detailed examination of its chemical functionalities, experimental applications, and the underlying principles of its use in creating targeted agents for molecular imaging and radionuclide therapy.
The core functionality of NO2A-Butyne-bis(t-Butyl ester) can be understood as a three-stage process:
-
Deprotection: Removal of the tert-butyl ester protecting groups to activate the chelating arms.
-
Radiolabeling: Stable complexation of a medically relevant radionuclide by the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocyclic core.
-
Bioconjugation: Covalent attachment to a targeting molecule (e.g., peptide, antibody) via its butyne functional group, most commonly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".
This document will elaborate on each of these stages, providing technical data and experimental protocols derived from studies on NOTA-based chelators.
Chemical Structure and Functional Components
NO2A-Butyne-bis(t-Butyl ester) is a derivative of the NOTA macrocycle.[2] Its structure is characterized by:
-
A NOTA macrocycle : A nine-membered triamine ring that forms a highly stable coordination cage for various trivalent metal ions, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3]
-
Two carboxymethyl arms protected as tert-butyl esters : These protecting groups prevent the carboxylates from interfering with the bioconjugation step and are removed to enable efficient radionuclide chelation.[3]
-
A butyne functional group : This terminal alkyne serves as a reactive handle for covalent attachment to azide-modified biomolecules via click chemistry.[4]
Mechanism of Action: A Chemical Workflow
The "mechanism of action" is a sequential chemical process to create a targeted radiopharmaceutical.
Stage 1: Deprotection of tert-Butyl Esters
The two tert-butyl ester groups are acid-labile protecting groups.[3] Their removal is essential to free the carboxylate arms for efficient coordination with the radionuclide.
A common method for deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA).
-
Dissolution: Dissolve the NO2A-Butyne-bis(t-Butyl ester)-conjugated biomolecule in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. The reaction is typically performed at room temperature.
-
Incubation: Stir the mixture for 1-2 hours. The progress of the reaction can be monitored by analytical techniques like HPLC or mass spectrometry.
-
Solvent Removal: Evaporate the solvent and excess TFA under reduced pressure.
-
Purification: The deprotected product is often purified using reverse-phase HPLC to remove impurities and residual acid.
Note: Milder deprotection methods using Lewis acids such as Zinc Bromide (ZnBr₂) or Cerium(III) Chloride (CeCl₃) may also be employed to avoid degradation of sensitive biomolecules.[5][6][7]
Stage 2: Radiolabeling with Radionuclides
The deprotected NOTA chelator exhibits rapid and stable complexation with various radionuclides. NOTA is particularly well-suited for ⁶⁸Ga and ⁶⁴Cu due to the formation of highly stable complexes.[3]
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate (B1210297) buffer (e.g., 1 M) to the ⁶⁸Ga eluate to adjust the pH to approximately 4.0-4.5.
-
Precursor Addition: Add the deprotected NOTA-biomolecule conjugate (typically in the nanomolar range) to the buffered ⁶⁸Ga solution.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-100°C) for a short duration (5-15 minutes).[8][9] Some NOTA derivatives can be labeled efficiently at room temperature.[10]
-
Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC to ensure that >95% of the radioactivity is incorporated into the desired product.
-
Purification: If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.[8]
| Chelator/Conjugate | Radionuclide | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Incubation Conditions |
| NOTA-TR01 | ⁶⁸Ga | >97% | >20 | 100°C, 10 min[8] |
| NOTA-HFn | ⁶⁴Cu | >98.5% | 72.96 ± 21.33 | 15 min (temp not specified)[11] |
| NOTA-pentixather | ⁶⁴Cu | ≥90% | 43 | 60°C, 10 min[9] |
| NOTA-anti-PD-1 | ⁶⁴Cu | >95% (after purification) | Not specified | Not specified[12] |
| DATA-TOC (related chelator) | ⁶⁸Ga | >95% | Not specified | 20°C, 10 min[10] |
This table summarizes data from various NOTA-conjugates to provide representative values.
Stage 3: Bioconjugation via Click Chemistry
The butyne group on the chelator allows for its conjugation to a biomolecule containing a complementary azide (B81097) group. The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13][14] This reaction is highly efficient and specific, forming a stable triazole linkage.[15]
-
Reactant Preparation: Dissolve the azide-functionalized biomolecule and the alkyne-functionalized chelator (NO2A-Butyne-bis(t-Butyl ester)) in an aqueous buffer system.
-
Catalyst Preparation: Prepare a fresh solution of a copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ. A Cu(I)-stabilizing ligand (e.g., THPTA or BTTES) is often included to improve reaction efficiency and prevent catalyst degradation.[16]
-
Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.
-
Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes.
-
Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography or affinity chromatography, to remove the copper catalyst and unreacted starting materials.
Note: The order of operations (conjugation followed by radiolabeling or vice versa) can vary. Pre-labeling the chelator before conjugation can be challenging due to potential interactions between the copper catalyst and the chelator's metal-binding site.[13]
Visualizing the Workflow and Pathways
The following diagrams illustrate the key processes in the mechanism of action of NO2A-Butyne-bis(t-Butyl ester).
Caption: Workflow for the acid-catalyzed deprotection of the chelator.
Caption: Pathway for the chelation of ⁶⁸Ga by the NOTA-conjugate.
Caption: Logical relationship for CuAAC-mediated bioconjugation.
Conclusion
NO2A-Butyne-bis(t-Butyl ester) serves as a critical molecular scaffold in the construction of targeted radiopharmaceuticals. Its mechanism of action is a well-defined chemical pathway involving deprotection, radiolabeling, and bioconjugation. The robustness of the NOTA core for radionuclide chelation, combined with the efficiency of click chemistry for bioconjugation, makes this and similar bifunctional chelators powerful tools for developing next-generation diagnostic and therapeutic agents in nuclear medicine. Understanding this chemical mechanism is paramount for the rational design and synthesis of novel radiotracers for a wide array of biological targets.
References
- 1. NO2A-Butyne-bis (t-Butyl ester) - Ruixibiotech [ruixibiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. macrocyclics.com [macrocyclics.com]
- 5. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal chelating systems synthesized using the copper(I) catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)
For Researchers, Scientists, and Drug Development Professionals
Core Structure: 1,4,7-Triazacyclononane (B1209588) (TACN)
1,4,7-Triazacyclononane, commonly known as TACN, is a cyclic organic compound featuring a nine-membered ring with three nitrogen atoms.[1][2] This macrocycle is a versatile tridentate ligand that forms highly stable complexes with a wide range of metal ions.[3][4] The TACN framework is a cornerstone in the development of metal-based radiopharmaceuticals, MRI contrast agents, and therapeutic agents due to its robust coordination chemistry.[5][6] The functionalization of the nitrogen atoms of the TACN ring allows for the attachment of various pendant arms, which can modulate the chelating properties of the ligand and introduce functionalities for conjugation to biomolecules.[7][8][9][10]
Proposed Structure of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)
The target molecule is a derivative of TACN functionalized with three distinct pendant arms:
-
Two t-butylacetate groups at the 1 and 4 positions. These bulky ester groups can serve as protecting groups for the carboxylic acids, which, upon deprotection, would enhance the metal coordinating ability of the ligand.
-
One 3-butynylacetamide group at the 7 position. The terminal alkyne group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent conjugation to biomolecules like peptides, proteins, or antibodies.
This structural design suggests its potential use as a bifunctional chelator, capable of both stably coordinating a metal ion and being covalently attached to a biological vector for targeted delivery.
Proposed Synthetic Workflow
The synthesis of the target molecule can be envisioned as a two-step process starting from the parent TACN macrocycle. The first step involves the selective di-substitution of the TACN ring to yield the 1,4-bis(t-butylacetate) intermediate. The second step is the functionalization of the remaining secondary amine at the 7-position with the 3-butynylacetamide arm.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are hypothetical and based on established procedures for the synthesis of similar TACN derivatives.[5]
4.1. Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane
This procedure is adapted from the synthesis of similar di-substituted TACN derivatives.[5]
-
Dissolution and Cooling: Dissolve 1,4,7-Triazacyclononane (1.0 eq) in acetonitrile (B52724) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of t-butyl bromoacetate (2.0 eq) in acetonitrile dropwise to the cooled TACN solution over a period of 4 hours with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Work-up:
-
Filter the reaction mixture to remove any precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in deionized water and adjust the pH to 3 with 1 M HCl.
-
Extract the aqueous solution with diethyl ether to remove any tri-substituted product.
-
Adjust the pH of the aqueous layer to 8 with 1 M NaOH.
-
Extract the product into dichloromethane.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired product. Further purification can be achieved by silica (B1680970) gel chromatography.
4.2. Synthesis of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)
This step involves the acylation of the remaining secondary amine. A suitable acylating agent would be an activated form of 3-butynylacetic acid, such as an acyl chloride or an NHS ester. The following protocol assumes the use of an activated 3-butynylacetic acid derivative.
-
Dissolution: Dissolve 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (1.2 eq), to the solution.
-
Acylation: Add a solution of the activated 3-butynylacetic acid derivative (e.g., 3-butynylacetyl chloride, 1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
-
Potential Applications in Drug Development
The unique structure of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) makes it a promising candidate for various applications in drug development:
-
Targeted Radiopharmaceuticals: The TACN core can chelate diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radioisotopes. The butynyl group allows for conjugation to a targeting vector (e.g., a tumor-specific antibody or peptide), enabling the targeted delivery of radiation to cancer cells.[6]
-
Bifunctional Probes: The chelated metal ion can also be a paramagnetic or fluorescent species, allowing the molecule to be used as a probe for in vivo imaging or in vitro assays.
-
Catalysis: TACN-metal complexes are known to catalyze a variety of chemical reactions. The ability to attach this catalyst to a solid support or a larger molecular assembly via the butynyl handle could be advantageous.
Quantitative Data
As this is a novel, proposed compound, there is no quantitative data available in the literature regarding its physicochemical properties, metal complexation kinetics, or biological activity. Experimental determination of these parameters would be a necessary next step in its development.
Conclusion
This technical guide has outlined the structure and a plausible synthetic route for 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide). Based on the well-established chemistry of 1,4,7-Triazacyclononane, this molecule holds significant potential as a bifunctional chelator for applications in targeted therapy, diagnostics, and catalysis. The provided synthetic protocols, derived from analogous reactions, offer a solid starting point for its practical realization in a laboratory setting. Further research will be required to fully characterize this compound and explore its utility in various scientific and medical fields.
References
- 1. 1,4,7-Triazacyclononane | C6H15N3 | CID 188318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,4,7-Triazacyclononane [chemeurope.com]
- 5. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1,4,7-triazacyclononane derivatives as Cu2+ and Ga3+ chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of C- and N-functionalised derivatives of 1,4,7-triazacyclononane-1,4,7-triyltriacetic acid (NOTA), 1,4,7,10-tetra-azacyclododecane-1,4,7,10-tetrayltetra-acetic acid (DOTA), and diethylenenetriaminepenta-acetic acid (DTPA): bifunctional complexing agents for the derivatisation of antibodies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester)
CAS Number: 2125661-91-6
Chemical Name: 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)
This technical guide provides a comprehensive overview of NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator developed for researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential applications in radiopharmaceutical development, and generalized experimental protocols based on analogous compounds.
Core Concepts and Physicochemical Properties
NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic bifunctional chelator (BFC) derived from 1,4,7-triazacyclononane (B1209588) (NOTA).[1][2] Its structure is engineered to serve two primary functions: a robust chelating core for radiometals and a reactive butyne group for conjugation to biomolecules.[3][4] The NOTA framework is well-established for its ability to form highly stable complexes with various radiometals, particularly those used in Positron Emission Tomography (PET) imaging, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[5][6] The tert-butyl ester groups on the acetate (B1210297) arms serve as protecting groups, which can be removed post-conjugation or during radiolabeling under acidic conditions.
The butyne functional group allows for covalent attachment to targeting vectors like peptides, antibodies, or small molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This versatility makes it a valuable tool in the development of targeted radiopharmaceuticals for imaging and therapy.[7] Its primary application lies in tumor pre-targeting strategies, where a modified antibody is first administered, followed by a small, rapidly clearing radiolabeled chelator complex that binds to the antibody at the tumor site.[2][8]
Table 1: Physicochemical Properties of NO2A-Butyne-bis(t-Butyl ester)
| Property | Value | Source |
| CAS Number | 2125661-91-6 | [3] |
| Molecular Formula | C₂₄H₄₂N₄O₅ | [3] |
| Molecular Weight | 466.6 g/mol | [3] |
| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [3] |
| Purity | Typically >90-95% | [9] |
| Appearance | Solid (details vary by supplier) | [9] |
| Storage Conditions | -20°C, protected from light and moisture | [9] |
Synthesis and Characterization
General Characterization Methods: Characterization of the final product would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the butyne and tert-butyl ester groups.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Experimental Protocols
The following protocols are generalized methodologies based on the use of similar NOTA-based bifunctional chelators in the scientific literature. Researchers should optimize these protocols for their specific applications.
Conjugation to Azide-Modified Biomolecules via CuAAC
The butyne group of NO2A-Butyne-bis(t-Butyl ester) is designed for conjugation to molecules containing an azide (B81097) group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Azide-functionalized peptide or other biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
Protocol:
-
Dissolve the azide-modified biomolecule and a slight molar excess of NO2A-Butyne-bis(t-Butyl ester) in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
Upon completion, the conjugated product can be purified using techniques appropriate for the biomolecule, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and the copper catalyst.
Radiolabeling with Copper-64
NOTA chelators are known for their efficient complexation of ⁶⁴Cu at room temperature, which is advantageous for heat-sensitive biomolecules.[6][11]
Materials:
-
NOTA-biomolecule conjugate
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium acetate or sodium acetate buffer (typically 0.1 M, pH 5.5-6.5)
-
Metal-free water and reaction vials
Protocol:
-
In a metal-free microcentrifuge tube, dissolve the NOTA-biomolecule conjugate in the acetate buffer. The concentration will depend on the desired specific activity.
-
Add the ⁶⁴CuCl₂ solution to the conjugate solution. The volume should be minimized to maintain a high concentration of reactants.
-
Gently mix and incubate the reaction mixture at room temperature for 15-30 minutes. For some conjugates, gentle heating (e.g., 37-40°C) may improve efficiency, but room temperature is often sufficient.[11]
-
The efficiency of the radiolabeling reaction should be determined by radio-TLC or radio-HPLC. A typical system for radio-TLC would be a C18 plate with a mobile phase of 50 mM EDTA to separate chelated ⁶⁴Cu from free ⁶⁴Cu.
-
If necessary, the radiolabeled conjugate can be purified from unchelated ⁶⁴Cu using a C18 Sep-Pak cartridge or other suitable chromatography method.
Application in Pre-targeted PET Imaging
NO2A-Butyne-bis(t-Butyl ester) is described as a tool for tumor pre-targeting.[12] This advanced imaging strategy aims to improve the tumor-to-background signal ratio and reduce the radiation dose to the patient compared to traditional radioimmunotherapy.[8]
The strategy typically involves a bioorthogonal "click" reaction that occurs in vivo.
-
Step 1: Antibody Administration: A tumor-targeting antibody, modified with a bioorthogonal reactive group (e.g., a trans-cyclooctene, TCO), is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from the bloodstream over a period of 24-72 hours.[2]
-
Step 2: Radiotracer Administration: The small molecule, in this case, a ⁶⁴Cu-labeled tetrazine-NOTA construct, is administered. (Note: The butyne group on the title compound would be reacted with an azide-tetrazine linker prior to this step). This radiolabeled molecule is small enough to clear rapidly from the body through the renal system.[8]
-
Step 3: In Vivo Ligation: The circulating radiolabeled tetrazine rapidly reacts with the TCO-modified antibody accumulated at the tumor via an inverse-electron-demand Diels-Alder cycloaddition. This "clicks" the radioactivity onto the tumor-bound antibody, allowing for high-contrast PET imaging.[2][8]
Conclusion
NO2A-Butyne-bis(t-Butyl ester) is a promising bifunctional chelator for the development of next-generation radiopharmaceuticals. Its combination of a stable NOTA core for radiometal complexation and a versatile butyne handle for bioorthogonal conjugation makes it a valuable component in modular imaging and therapy platforms. While specific literature on this exact compound is sparse, the well-documented chemistry of NOTA derivatives and butyne linkers provides a strong foundation for its application in advanced strategies like pre-targeted PET imaging. Further research and publication on its specific performance characteristics will be crucial for its adoption in clinical and preclinical research.
References
- 1. mdpi.com [mdpi.com]
- 2. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macrocyclics.com [macrocyclics.com]
- 4. NO2A-Butyne-bis (t-Butyl ester) | AxisPharm [axispharm.com]
- 5. Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. Optimization of a Pretargeted Strategy for the PET Imaging of Colorectal Carcinoma via the Modulation of Radioligand Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO2A-Butyne-bis (t-Butyl ester) - Ruixibiotech [ruixibiotech.com]
- 10. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gentaur.com [gentaur.com]
An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2A-Butyne-bis(t-Butyl ester), with the chemical name 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide), is a bifunctional chelator integral to the advancement of targeted radiopharmaceuticals and bioconjugation techniques.[1][2][3] As a derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), this compound offers a robust framework for securely chelating radiometals, while its terminal alkyne group provides a versatile handle for covalent attachment to biomolecules via "click chemistry."[2][4] This guide provides a comprehensive overview of the physical and chemical properties of NO2A-Butyne-bis(t-Butyl ester), detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in research and drug development.
Core Physical and Chemical Properties
NO2A-Butyne-bis(t-Butyl ester) is a white to off-white solid at room temperature. Its core structure consists of a nine-membered triazacyclononane ring, which provides a pre-organized cavity for metal chelation. Two of the amine groups are functionalized with tert-butyl acetate (B1210297) arms, which can be deprotected under acidic conditions to reveal carboxylic acids for metal coordination. The third amine is acylated with a butynylacetamide linker, presenting a terminal alkyne for conjugation reactions.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₄₂N₄O₅ | [3] |
| Molecular Weight | 466.6 g/mol | [3] |
| CAS Number | 2125661-91-6 | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (as reported by commercial suppliers) | [3] |
| Solubility | Soluble in common organic solvents such as DMSO, methanol, and ethanol. Limited solubility in aqueous solutions like PBS. | [5] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [6] |
Experimental Protocols
Synthesis of NO2A-Butyne-bis(t-Butyl ester)
The synthesis of NO2A-Butyne-bis(t-Butyl ester) is a multi-step process that begins with the preparation of the precursor, 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane. This is followed by the N-alkylation of the remaining secondary amine with a butyne-containing electrophile.
Step 1: Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (NO2A-(t-Bu ester))
This procedure is adapted from established methods for the dialkylation of 1,4,7-triazacyclononane (B1209588) (TACN).
-
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
tert-Butyl bromoacetate (B1195939)
-
Acetonitrile (B52724) (CH₃CN)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether (Et₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,4,7-triazacyclononane (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of tert-butyl bromoacetate (2.0 eq) in acetonitrile dropwise to the cooled TACN solution over a period of 4 hours with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Filter the reaction mixture to remove any precipitate and concentrate the filtrate under reduced pressure.
-
Resuspend the residue in deionized water and adjust the pH to 3 with 1 M HCl.
-
Extract the aqueous solution with diethyl ether (3x) to remove any unreacted tert-butyl bromoacetate and other organic impurities.
-
Adjust the pH of the aqueous layer to 8 with 1 M NaOH.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane as a solid. The product can be further purified by recrystallization from ether.[4]
-
Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) (NO2A-Butyne-bis(t-Butyl ester))
This step involves the acylation of the secondary amine of the NO2A-(t-Bu ester) precursor.
-
Materials:
-
1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Activate 4-pentynoic acid (1.1 eq) by reacting it with a coupling agent like DCC (1.1 eq) and NHS (1.1 eq) in anhydrous dichloromethane for 1 hour at 0°C to form the NHS ester.
-
In a separate flask, dissolve 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane.
-
Add the activated 4-pentynoic acid solution to the solution of the precursor and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure NO2A-Butyne-bis(t-Butyl ester).
-
Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Expected Outcome: A single major peak indicating the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Expected signals would include resonances for the t-butyl protons (a singlet around 1.4-1.5 ppm), the macrocyclic ring protons (complex multiplets in the 2.5-3.5 ppm region), the acetate methylene (B1212753) protons (singlets around 3.2-3.6 ppm), and the protons of the butynylacetamide group, including the terminal alkyne proton (a triplet around 2.0-2.5 ppm).
-
¹³C NMR: Expected signals would include resonances for the carbonyl carbons of the esters and amide (around 170-175 ppm), the quaternary carbons of the t-butyl groups, the carbons of the macrocycle, and the carbons of the butynyl group, including the sp-hybridized carbons of the alkyne.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) in positive ion mode is suitable.
-
Expected m/z: The protonated molecule [M+H]⁺ would be expected at approximately 467.3 g/mol . Other adducts, such as [M+Na]⁺, may also be observed.
Reactivity and Applications
The bifunctional nature of NO2A-Butyne-bis(t-Butyl ester) dictates its reactivity and primary applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group is specifically designed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][8] This reaction allows for the efficient and specific covalent conjugation of the chelator to a biomolecule (e.g., peptide, antibody, or small molecule) that has been functionalized with an azide (B81097) group.
General Protocol for CuAAC:
-
Dissolve the azide-functionalized biomolecule and NO2A-Butyne-bis(t-Butyl ester) (typically in a slight excess) in a suitable solvent system, which can range from aqueous buffers to mixtures with organic co-solvents like DMSO or t-butanol.
-
Prepare a fresh solution of a copper(I) source. This is often generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9]
-
A copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous reactions, is often included to improve reaction efficiency and prevent catalyst degradation.[3]
-
Add the copper(I) catalyst solution to the mixture of the azide and alkyne.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.
-
Upon completion, the bioconjugate can be purified by size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and the copper catalyst.
Deprotection of tert-Butyl Esters
The two tert-butyl ester groups serve as protecting groups for the carboxylic acids that will participate in metal chelation. These groups are stable under the conditions of the CuAAC reaction but can be readily removed under acidic conditions.
General Protocol for Deprotection:
-
Dissolve the bioconjugate in a solution of trifluoroacetic acid (TFA), typically in a mixture with dichloromethane (DCM) (e.g., 50:50 v/v).[1]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC or LC-MS, observing the shift in retention time and the change in mass corresponding to the loss of the two tert-butyl groups.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected bioconjugate can be purified by HPLC.
Radiolabeling
Once deprotected, the resulting NO2A-functionalized biomolecule is ready for radiolabeling with various radiometals, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.
General Protocol for ⁶⁸Ga Labeling:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Add the deprotected bioconjugate solution to the ⁶⁸GaCl₃ eluate in a suitable buffer (e.g., sodium acetate, pH 4.5).
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
The radiolabeled product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
-
The radiochemical purity should be assessed by radio-TLC or radio-HPLC.
Logical Workflow and Diagrams
The utility of NO2A-Butyne-bis(t-Butyl ester) can be visualized as a streamlined workflow for the creation of targeted radiopharmaceuticals.
Caption: Workflow for the creation of a targeted radiopharmaceutical.
This workflow illustrates the sequential steps from the initial bifunctional chelator and biomolecule to the final radiolabeled product ready for imaging or therapeutic applications.
Caption: Key functional components of the bifunctional chelator.
This diagram highlights the distinct functional parts of the molecule and their respective roles in the overall application.
Conclusion
NO2A-Butyne-bis(t-Butyl ester) is a well-designed and versatile bifunctional chelator that plays a crucial role in the development of targeted radiopharmaceuticals. Its distinct functionalities—a stable macrocyclic core for metal chelation, a terminal alkyne for efficient bioconjugation via click chemistry, and acid-labile protecting groups—provide a logical and efficient pathway for the creation of sophisticated molecular imaging and therapeutic agents. The detailed protocols and properties outlined in this guide are intended to support researchers and scientists in leveraging this powerful tool for their work in advancing cancer diagnostics and therapy.
References
- 1. Maleimido-functionalized NOTA derivatives as bifunctional chelators for site-specific radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. "Click Chip" Conjugation of Bifunctional Chelators to Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. scribd.com [scribd.com]
- 7. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): A Bifunctional Chelator for Advanced Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NO2A-Butyne-bis(t-Butyl ester), a key bifunctional chelator in the field of radiopharmaceutical development. This document details its chemical properties, outlines experimental protocols for its synthesis and application, and illustrates the workflows for its use in bioconjugation and radiolabeling.
Core Compound Data
NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic chelating agent based on the 1,4,7-triazacyclononane (B1209588) (TACN) scaffold. The molecule is functionalized with two tert-butyl ester protected acetate (B1210297) arms for metal coordination and a butyne group for covalent attachment to biomolecules via "click chemistry."
| Property | Value | Citations |
| Molecular Weight | 466.6 g/mol | [1][2][3] |
| Chemical Formula | C₂₄H₄₂N₄O₅ | [1][2][3] |
| CAS Number | 2125661-91-6 | [1][2] |
| Full Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, bioconjugation, radiolabeling, and deprotection of NO2A-Butyne-bis(t-Butyl ester) and its conjugates. These protocols are based on established chemical principles and procedures for similar compounds.
Synthesis of NO2A-Butyne-bis(t-Butyl ester)
The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves a multi-step process starting from 1,4,7-triazacyclononane (TACN). The key steps are the selective protection of two amine groups, followed by the introduction of the butyne arm and finally the deprotection of the remaining amine for the attachment of the acetate arms.
Step 1: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane
-
Dissolve 1,4,7-triazacyclononane (TACN) (1 equivalent) in acetonitrile (B52724).
-
Cool the solution to 0°C.
-
Add a solution of tert-butyl bromoacetate (B1195939) (2 equivalents) in acetonitrile dropwise over several hours.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate.
-
Purify the resulting residue to obtain 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane.
Step 2: Alkylation with a Butyne Moiety
-
Dissolve the product from Step 1 (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (1.5 equivalents).
-
Add N-benzyl-2-bromoacetamide (or a similar activated butyne derivative) (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure and purify the crude residue by chromatography to yield NO2A-Butyne-bis(t-Butyl ester).
Bioconjugation to Azide-Modified Peptides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The butyne group of NO2A-Butyne-bis(t-Butyl ester) allows for its efficient conjugation to azide-functionalized peptides or other biomolecules using the highly specific and robust CuAAC click chemistry reaction.[4][5]
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Azide-modified peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Dissolve the azide-modified peptide and NO2A-Butyne-bis(t-Butyl ester) (typically in a 1:1.2 molar ratio) in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) in water.
-
Prepare a solution of CuSO₄ (e.g., 1 equivalent) in water.
-
Add the sodium ascorbate solution to the peptide/chelator mixture, followed by the CuSO₄ solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the conjugated peptide can be purified by preparative HPLC.
Deprotection of tert-Butyl Esters
Following bioconjugation, the tert-butyl protecting groups on the acetate arms must be removed to allow for efficient chelation of the radiometal. This is typically achieved by acidolysis with trifluoroacetic acid (TFA).
Materials:
-
NO2A(t-Butyl ester)-Butyne-Peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Cold diethyl ether
Procedure:
-
Dissolve the protected peptide conjugate in a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[6][7]
-
Stir the solution at room temperature for 2-4 hours.[7]
-
Remove the TFA by rotary evaporation or by purging with a stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide conjugate under vacuum.
Radiolabeling with Gallium-68 (B1239309)
The deprotected NO2A-functionalized peptide is now ready for radiolabeling with a diagnostic positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga).[8][9][10]
Materials:
-
Deprotected NO2A-Butyne-Peptide conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
Procedure:
-
Combine the deprotected peptide conjugate (typically 10-50 µg) with the ⁶⁸GaCl₃ eluate in a sterile reaction vial.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.5.
-
Heat the reaction mixture at 95-100°C for 5-10 minutes.[8][11]
-
After cooling, determine the radiochemical purity (RCP) by radio-HPLC or radio-TLC.
-
If necessary, purify the ⁶⁸Ga-labeled peptide using a C18 Sep-Pak cartridge.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the application of NO2A-Butyne-bis(t-Butyl ester).
Caption: Bioconjugation via CuAAC Click Chemistry.
Caption: Deprotection and Radiolabeling Process.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of a new bifunctional chelating agent: Application for Al 18F/177Lu complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
The Function of the Butyne Group in Bifunctional Chelators: A Technical Guide for Drug Development Professionals
Abstract
Bifunctional chelators (BFCs) are cornerstone components in the development of targeted radiopharmaceuticals, serving as the critical link between a targeting biomolecule and a metallic radionuclide. The choice of the reactive functional group on the BFC, which enables its conjugation to the biomolecule, is paramount for the stability and efficacy of the final radiolabeled conjugate. This technical guide provides an in-depth examination of the butyne group, an alkyne functional moiety, and its pivotal role in modern bioconjugation strategies. The butyne group serves as a highly efficient and specific reaction handle for "click chemistry," a class of bioorthogonal reactions that have revolutionized the synthesis of complex bioconjugates. This guide details the underlying chemical principles, provides experimental protocols for its use, presents comparative data on performance, and outlines the significant advantages of incorporating a butyne group into bifunctional chelator design for applications in diagnostic imaging and targeted radionuclide therapy.
The Core Function: Enabling Bioorthogonal "Click Chemistry"
A bifunctional chelator is a molecule with two distinct functional parts: a chelating agent that securely binds a radiometal and a reactive functional group for covalent attachment to a targeting vector, such as a peptide or antibody.[1][2] The butyne group's primary function is to act as this reactive handle, specifically for azide-alkyne cycloaddition reactions, popularly known as "click chemistry".[3][4] This approach offers exceptional specificity, high yields, and the formation of a highly stable triazole ring, under mild, aqueous conditions compatible with sensitive biomolecules.
There are two principal pathways for butyne-based click chemistry in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, where a terminal alkyne (like a butyne group) reacts with an azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[3][5] To mitigate the potential toxicity of copper ions to biomolecules, the reaction is typically performed with stabilizing ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially cytotoxic copper catalyst, SPAAC was developed. This "copper-free" method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a simple butyne group.[6] The ring strain provides the activation energy for the reaction to proceed readily with an azide, making it highly suitable for in vivo conjugation and labeling of living cells.
The butyne group, therefore, provides a bioorthogonal handle—meaning its reactivity is exclusive to its azide partner and does not interfere with other functional groups present in biological systems.
References
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. confluore.com [confluore.com]
- 6. pharmiweb.com [pharmiweb.com]
The Pivotal Role of tert-Butyl Ester Protecting Groups in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide development, the strategic use of protecting groups is paramount. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread adoption stems from a favorable combination of stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with tert-butyl ester protecting groups.
Core Principles of tert-Butyl Ester Protection
The efficacy of the t-butyl ester as a protecting group lies in its steric bulk and electronic properties. The voluminous tert-butyl group effectively prevents nucleophilic attack at the carbonyl carbon of the ester, rendering it stable to a variety of reagents, including strong bases and nucleophiles.[1] This stability is crucial for ensuring that the protected carboxylic acid remains intact while other functional groups in the molecule undergo desired transformations.
Conversely, the cleavage of the t-butyl ester is readily achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (tert-butyl cation) and the release of isobutylene (B52900) gas, driving the reaction to completion.[2][3] This acid-lability is a key feature that allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonality.[4][5]
Orthogonality in Synthesis
The t-butyl ester is a cornerstone of orthogonal protection strategies, most notably in Solid-Phase Peptide Synthesis (SPPS). In the widely employed Fmoc/tBu strategy, the α-amino group of the growing peptide chain is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains, such as those of aspartic acid and glutamic acid, are protected as t-butyl esters.[6][7][8] This allows for the selective removal of the Fmoc group using a base (e.g., piperidine) to enable peptide bond formation, while the t-butyl esters on the side chains remain intact. The t-butyl groups are then removed in the final step of the synthesis using a strong acid like trifluoroacetic acid (TFA).[7][9]
Introduction of the tert-Butyl Ester Protecting Group
Several methods exist for the formation of tert-butyl esters from carboxylic acids. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.
| Method | Reagents | Typical Conditions | Yields | Notes |
| Acid-Catalyzed Addition to Isobutylene | Carboxylic acid, isobutylene, catalytic strong acid (e.g., H₂SO₄, trifluoromethane (B1200692) sulfonic acid) | Dichloromethane (B109758) (DCM) or other inert solvent, often at low temperatures and sometimes under pressure.[10][11] | Generally high | A common and cost-effective method.[11] |
| Reaction with tert-Butanol | Carboxylic acid, tert-butanol, acid catalyst (e.g., H₂SO₄) | Often requires elevated temperatures and removal of water. | Moderate to high | A straightforward method, though conditions can be harsh for sensitive substrates.[12] |
| Using Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Carboxylic acid, (Boc)₂O, base (e.g., DMAP) | Aprotic solvent (e.g., DCM, THF), room temperature. | High | A mild and efficient method suitable for a wide range of substrates.[13][14] |
| Transesterification | Carboxylic acid, tert-butyl acetate, acid catalyst | Equilibrium-driven process, may require removal of acetic acid.[12] | Variable | Less common but can be effective. |
| Using Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Free amino acids, Tf₂NH, tert-butyl acetate | Direct formation from free amino acids in tert-butyl acetate.[15][16] | High | Particularly useful for the direct esterification of amino acids.[16] |
Cleavage of the tert-Butyl Ester Protecting Group
The removal of the t-butyl ester is most commonly achieved under acidic conditions. The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-labile protecting groups.
| Method | Reagents | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | TFA, often in a chlorinated solvent like dichloromethane (DCM) | Room temperature, reaction times typically range from a few minutes to several hours.[9] | The most common method, especially in peptide synthesis.[9] Byproducts are volatile, simplifying workup.[9] |
| Hydrochloric Acid (HCl) | HCl in an organic solvent (e.g., dioxane, diethyl ether) | Room temperature or gentle heating. | A strong protic acid that effectively cleaves t-butyl esters. |
| Phosphoric Acid | Aqueous phosphoric acid | Mild and environmentally benign conditions.[15][17] | Offers good selectivity for t-butyl deprotection in the presence of other acid-sensitive groups like Cbz and TBDMS ethers.[15] |
| Lewis Acids (e.g., ZnBr₂) | Zinc bromide in DCM | Can achieve chemoselective deprotection of t-butyl esters in the presence of other acid-labile groups.[18][19] | The N-Boc and N-trityl groups are often labile under these conditions.[18][19] |
| Microwave-Assisted Deprotection | p-Toluenesulfonic acid monohydrate | Microwave irradiation for short periods.[20] | A rapid method for the deprotection of aromatic tert-butyl esters.[20] |
| Magic Blue Catalyzed Deprotection | Tris(4-bromophenyl)amminium radical cation (Magic Blue), triethylsilane | Mild conditions, without the need for high temperatures or strong acids/bases.[15][21] | A catalytic protocol suitable for a diverse range of substrates.[21] |
Experimental Protocols
Protocol 1: Formation of a tert-Butyl Ester using (Boc)₂O
This protocol is adapted from a general procedure for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate.[13]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DMAP to the solution and stir until it dissolves.
-
Add (Boc)₂O to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol is a standard procedure for the cleavage of t-butyl esters, commonly used in peptide synthesis and other areas of organic chemistry.[9][22]
Materials:
-
tert-Butyl ester (1.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (5 mL)
Procedure:
-
Dissolve the tert-butyl ester in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-5 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
-
Co-evaporate the residue with a solvent like toluene (B28343) or DCM to remove residual TFA.
-
The resulting crude carboxylic acid can be used directly or purified further by crystallization or chromatography.
Safety Note: Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.[9]
Concluding Remarks
The tert-butyl ester protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its unique combination of stability and controlled, acid-catalyzed removal has cemented its place in complex molecular syntheses, from laboratory-scale research to the industrial production of pharmaceuticals. A thorough understanding of the principles governing its introduction and cleavage, as well as the various experimental methodologies available, is crucial for its effective implementation in the design and execution of modern synthetic strategies. The continued development of milder and more selective methods for its manipulation will undoubtedly expand its utility in the years to come.
References
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]
- 13. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 14. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. tert-Butyl Ethers [organic-chemistry.org]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rsc.org [rsc.org]
Unveiling the Characteristics of NO2A-Butyne-bis(t-Butyl ester): A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the physicochemical properties of NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator pivotal in the advancement of targeted radiopharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines general experimental methodologies for its determination, and illustrates its application in bioconjugation through a detailed workflow diagram.
Core Properties and Solubility Profile
NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic derivative of 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A) functionalized with a butyne group and protected by two tert-butyl ester groups. This structure allows for the stable chelation of radionuclides and subsequent conjugation to biomolecules via the butyne moiety, making it a valuable tool for tumor pre-targeting and molecular imaging applications.
The solubility of a compound is a critical parameter for its handling, formulation, and biological application. Based on available data, the solubility of NO2A-Butyne-bis(t-Butyl ester) has been determined in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of NO2A-Butyne-bis(t-Butyl ester) is not publicly documented, a general and widely accepted method like the shake-flask technique can be employed. This method is considered the gold standard for thermodynamic solubility measurements.
Objective: To determine the saturation solubility of NO2A-Butyne-bis(t-Butyl ester) in a given solvent.
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol, methanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of NO2A-Butyne-bis(t-Butyl ester) to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to filter the supernatant using a syringe filter. Dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method or UV-Vis spectrophotometry. A standard calibration curve of NO2A-Butyne-bis(t-Butyl ester) in the same solvent should be prepared for accurate quantification.
-
Calculation: Calculate the solubility of NO2A-Butyne-bis(t-Butyl ester) in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Application in Bioconjugation for Radiopharmaceutical Development
The primary application of NO2A-Butyne-bis(t-Butyl ester) is in the development of targeted radiopharmaceuticals. Its bifunctional nature allows it to first be conjugated to a targeting moiety, such as a peptide or antibody, and then chelated with a radionuclide for imaging or therapeutic purposes. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the development of a radiopharmaceutical.
This guide serves as a foundational resource for researchers working with NO2A-Butyne-bis(t-Butyl ester). Further experimental validation is encouraged to expand upon the provided data and protocols.
References
An In-Depth Technical Guide to the 1,4,7-Triazacyclononane Core Structure
For Researchers, Scientists, and Drug Development Professionals
The 1,4,7-triazacyclononane (B1209588) (TACN) core is a nine-membered macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a wide array of metal ions.[1][2][3] This unique characteristic has positioned TACN and its derivatives as a versatile platform in various scientific domains, including the development of radiopharmaceuticals, catalytic systems, and biomimetic models.[1][3] This guide provides a comprehensive overview of the TACN core, including its synthesis, coordination chemistry, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Structure and Coordination Chemistry
1,4,7-Triazacyclononane is a cyclic polyamine with the formula (C₂H₄NH)₃.[2][4] Its structure consists of a nine-membered ring containing three secondary amine groups separated by ethylene (B1197577) linkages. This arrangement allows TACN to act as a tridentate ligand, coordinating to a metal ion in a facial manner, thereby occupying three adjacent coordination sites on an octahedral metal center.[1][2] The resulting metal complexes exhibit high thermodynamic stability and kinetic inertness, making the (TACN)M unit a robust scaffold for further functionalization.[1][2][3]
The coordination flexibility of the TACN backbone allows for synthetic modifications to yield ligands that can form metal complexes with specific coordination geometries suitable for various applications.[3] A well-known derivative is the N,N',N''-trimethylated analogue, 1,4,7-trimethyl-1,4,7-triazacyclononane (TMTACN), which offers altered steric and electronic properties.[2]
Synthesis of the Triazacyclononane Core and Derivatives
The synthesis of TACN and its derivatives has been approached through several methods. The traditional Richman-Atkins cyclization is a widely used method for preparing macrocyclic polyamines.[5][6]
2.1. Experimental Protocol: Richman-Atkins Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane
This method involves the reaction of the disodium (B8443419) salt of N,N′,N″-tritosyldiethylenetriamine with ethylene glycol ditosylate.[6]
-
Step 1: Preparation of N,N′,N″-tritosyldiethylenetriamine. Diethylenetriamine (B155796) is reacted with three equivalents of tosyl chloride.[4]
-
Step 2: Cyclization. The disodium salt of the tritosylated diethylenetriamine is then alkylated with ethylene glycol ditosylate to yield 1,4,7-tritosyl-1,4,7-triazacyclononane.[6]
-
Step 3: Detosylation. The tosyl protecting groups are subsequently removed by hydrolysis with concentrated sulfuric acid to afford 1,4,7-triazacyclononane.[6]
2.2. Experimental Protocol: Synthesis of N,N',N''-substituted 1,4,7-Triazacyclononane Derivatives
A flexible method for preparing various N,N',N''-substituted TACN derivatives involves a sequence of reduction, debenzylation, and alkylation reactions starting from an intermediate like 1,4,7-tribenzyl-1,4,7-triazonane-2,6-dione.[5]
-
Step 1: Reduction. The dione (B5365651) intermediate is reduced using a reagent such as LiAlH₄.
-
Step 2: Debenzylation. The benzyl (B1604629) groups are removed by catalytic hydrogenation with Pd/C.
-
Step 3: Alkylation. The resulting secondary amines of the TACN core are then alkylated to introduce the desired substituents.
2.3. Experimental Protocol: Solid-Phase Synthesis of Unsymmetrically Substituted TACN Derivatives
Solid-phase synthesis offers a strategic advantage for the assembly of unsymmetrically substituted TACN precursors, such as those with one or two different substituents.[7] This approach allows for a more controlled and stepwise attachment of different functional groups.[7]
Quantitative Data: Stability of TACN-Metal Complexes
The high stability of metal complexes with TACN and its derivatives is a key feature. The stability constants for these complexes are generally very high, indicating strong complex formation.[1]
| Metal Ion | Ligand | Log K₁ | Reference |
| Ga³⁺ | TRAP-H | > 20 (estimated) | [8] |
| Ga³⁺ | NOTA | 30.98 | [8] |
| Mg²⁺ | TRAP-Ph | 3.48 | [8] |
| Ca²⁺ | TRAP-Ph | 3.19 | [8] |
| Cu²⁺ | TRAP-Ph | 15.60 | [8] |
TRAP-H and TRAP-Ph are phosphinic acid derivatives of TACN. NOTA is 1,4,7-triazacyclononane-1,4,7-triacetic acid.
Key Applications and Associated Protocols
The unique properties of the TACN core have led to its use in a variety of applications, from medicine to catalysis.
4.1. Radiopharmaceuticals
TACN and its functionalized derivatives are valuable chelators for radiometals used in diagnostic imaging (PET, SPECT) and therapeutic applications.[1][3][9] The ability to form stable complexes with radionuclides like ⁶⁸Ga, ⁶⁴Cu, ⁹⁹ᵐTc, and ¹⁸⁶Re is crucial for the development of targeted radiopharmaceuticals.[3][9][10][11][12]
Workflow for Radiolabeling with TACN-based Chelators
Caption: General workflow for developing TACN-based radiopharmaceuticals.
Experimental Protocol: Synthesis of a [(TACN)CuCl₂] Complex
This complex has been investigated for its ability to cleave phosphodiester bonds in DNA.[2]
-
Materials: TACN·3HCl, CuCl₂·2H₂O, 1 M NaOH solution.
-
Procedure:
-
Dissolve TACN·3HCl in deionized water.
-
In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.
-
Slowly add the CuCl₂ solution to the TACN solution with constant stirring.
-
Add three molar equivalents of a 1 M NaOH solution dropwise to neutralize the hydrochloride salts and facilitate complexation. A precipitate of [(TACN)CuCl₂] will form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water followed by a small amount of cold ethanol.
-
Dry the product in a desiccator.[1]
-
4.2. Catalysis
Manganese-TACN complexes are effective catalysts for the epoxidation of alkenes, such as styrene (B11656), using hydrogen peroxide as an oxidant.[2][4] These catalytic systems are considered environmentally benign.[2]
Catalytic Epoxidation Cycle with a Mn-TACN Complex
Caption: Simplified catalytic cycle for alkene epoxidation by a Mn-TACN complex.
Experimental Protocol: Catalytic Epoxidation of Styrene
-
Materials: [(TACN)Mn] complex, styrene, 30% hydrogen peroxide solution, methanol (B129727), sodium bicarbonate (NaHCO₃), carbonate buffer (pH 8.0).
-
Procedure:
-
Dissolve the [(TACN)Mn] catalyst in methanol within the carbonate buffer solution.
-
Add styrene to the reaction mixture.
-
Slowly add hydrogen peroxide to initiate the reaction.
-
Maintain the reaction at a constant temperature (e.g., room temperature) and monitor its progress using techniques like GC or TLC.
-
Upon completion, quench the reaction (e.g., by adding sodium sulfite).
-
Extract the product (styrene oxide) with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.[1]
-
4.3. Biomimicry and Artificial Nucleases
TACN-based metal complexes have been extensively used as biological mimics to understand the structure and function of complex natural systems.[3] For instance, copper(II) complexes of TACN and its derivatives have shown efficacy in cleaving the phosphodiester bonds in DNA and RNA, making them promising as artificial nucleases for therapeutic and biotechnological applications.[1]
Proposed Mechanism of DNA Cleavage by a (TACN)Cu(II) Complex
Caption: Simplified pathway for DNA cleavage by a TACN-copper complex.
Conclusion
The 1,4,7-triazacyclononane core structure provides a robust and versatile scaffold for the design of metal complexes with tailored properties. Its high stability and kinetic inertness are advantageous for applications in radiopharmaceuticals, catalysis, and biomimicry. The synthetic flexibility of the TACN framework allows for the introduction of various functional groups, enabling the fine-tuning of the resulting complexes for specific applications. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working in drug development and related scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 3. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4,7-Triazacyclononane [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Analysis of NO2A-Butyne-bis(t-Butyl ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator with significant applications in biomedical research, particularly in the field of tumor pre-targeting. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive prediction of the ¹H and ¹³C NMR spectra based on the analysis of its constituent chemical moieties and data from analogous structures.
Chemical Structure and Functional Groups
NO2A-Butyne-bis(t-Butyl ester), with the chemical name 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) and a molecular formula of C₂₄H₄₂N₄O₅, possesses a complex structure comprising several key functional groups that dictate its NMR spectrum. These include:
-
A 1,4,7-Triazacyclononane (TACN) macrocyclic core: This forms the foundational ring structure.
-
Two t-Butyl Acetate (B1210297) Pendant Arms: Attached to the nitrogen atoms at positions 1 and 4 of the TACN ring.
-
A Butynylacetamide Linker Arm: Attached to the nitrogen atom at position 7 of the TACN ring, providing a terminal alkyne group for conjugation.
Each of these components will give rise to a distinct set of signals in the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of NO2A-Butyne-bis(t-Butyl ester) is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The predictions are based on typical chemical shift values for similar functional groups found in the literature.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| t-Butyl Protons (-C(CH₃)₃) | ~1.45 | Singlet | 18H | Two equivalent t-butyl groups. |
| Acetylenic Proton (-C≡CH) | 1.7 - 3.1 | Triplet | 1H | Expected to be a triplet due to coupling with the adjacent methylene (B1212753) group[1]. |
| Methylene Protons (-CH₂-C≡CH) | ~2.40 | Doublet of Triplets | 2H | Coupled to the acetylenic proton and the other methylene group. |
| Methylene Protons (-CO-CH₂-) | ~3.20 | Singlet | 4H | Protons of the acetate arms attached to the TACN ring. |
| Methylene Protons (-CO-CH₂-CH₂-) | ~3.40 | Triplet | 2H | Methylene group adjacent to the amide carbonyl. |
| TACN Ring Protons | 2.50 - 3.50 | Multiplet | 12H | Complex overlapping signals from the methylene groups of the triazacyclononane ring. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is detailed in the following table. These predictions are based on established chemical shift ranges for the respective carbon environments.
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| t-Butyl Methyl Carbons (-C(CH₃)₃) | ~28.0 | From the two equivalent t-butyl ester groups. |
| Methylene Carbon (-CH₂-C≡CH) | ~20.0 | Aliphatic methylene carbon adjacent to the alkyne. |
| Methylene Carbon (-CO-CH₂-) | ~55.0 | Carbons of the acetate arms attached to the TACN ring. |
| TACN Ring Carbons | 45.0 - 60.0 | Multiple signals expected for the non-equivalent methylene carbons of the macrocycle. |
| Quaternary t-Butyl Carbon (-C(CH₃)₃) | ~80.0 | From the two equivalent t-butyl ester groups. |
| Acetylenic Carbon (-C≡CH) | ~70.0 | Terminal sp-hybridized carbon. |
| Acetylenic Carbon (-C≡CH) | ~85.0 | Internal sp-hybridized carbon. |
| Carbonyl Carbon (Amide, -NHCO-) | ~170.0 | From the butynylacetamide linker. |
| Carbonyl Carbon (Ester, -COO-) | ~172.0 | From the two equivalent t-butyl acetate arms. |
Experimental Protocols for NMR Spectral Acquisition
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of NO2A-Butyne-bis(t-Butyl ester).
4.1. Sample Preparation
-
Sample Purity: Ensure the sample of NO2A-Butyne-bis(t-Butyl ester) is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetonitrile-d₃ or dimethyl sulfoxide-d₆ can also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer and Parameters
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the TACN ring protons.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-220 ppm is appropriate.
-
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.
Application in Tumor Pre-targeting: A Workflow
NO2A-Butyne-bis(t-Butyl ester) serves as a bifunctional chelator in a sophisticated cancer treatment and imaging strategy known as pre-targeting[2][3][4]. This approach aims to improve the therapeutic index of radiopharmaceuticals by separating the tumor-targeting and radionuclide-delivery steps[5][6][7]. The butyne group on the molecule allows for its conjugation to a targeting moiety, often via "click chemistry."
The following diagram illustrates the logical workflow of a typical pre-targeting protocol using a derivative of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. NO2A-Butyne-bis (t-Butyl ester) - Ruixibiotech [ruixibiotech.com]
- 5. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
The Cornerstone of Targeted Radiopharmaceuticals: An In-depth Technical Guide to Bifunctional Chelators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicine, particularly in the fields of diagnostic imaging and targeted radionuclide therapy, bifunctional chelators (BFCs) represent a critical technology. These versatile molecules serve as the indispensable bridge between a metallic radionuclide and a targeting biomolecule, enabling the precise delivery of radiation to specific sites within the body, such as tumors.[1][2][3] This guide provides a comprehensive overview of the fundamental principles of bifunctional chelators, their design, evaluation, and application in the development of next-generation radiopharmaceuticals.
Core Principles of Bifunctional Chelators
A bifunctional chelator is a molecule with two distinct functional components: a chelating moiety and a reactive functional group.[4][5]
-
Chelating Moiety: This is a multidentate ligand that forms a stable coordination complex with a metallic radionuclide. The choice of chelating agent is dictated by the specific coordination chemistry of the radiometal, including its ionic radius, charge, and preferred coordination number.[4][6]
-
Reactive Functional Group: This part of the molecule allows for the covalent attachment of the chelator to a targeting biomolecule, such as a monoclonal antibody, peptide, or small molecule.[3][7] Common reactive groups include isothiocyanates, activated esters, and maleimides, which react with primary amines or thiols on the biomolecule.[8]
The primary function of a BFC is to ensure that the radiometal remains securely attached to the targeting molecule as it travels through the body to its intended target.[1][2] Premature dissociation of the radionuclide can lead to off-target radiation exposure and diminished diagnostic or therapeutic efficacy.[4]
The Imperative of Stability: Thermodynamic vs. Kinetic
The success of a radiopharmaceutical heavily relies on the stability of the metal-chelator complex. This stability is characterized by two key properties:
-
Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelator, quantified by the stability constant (log K). A high thermodynamic stability indicates a strong affinity of the chelator for the metal ion.[7]
-
Kinetic Inertness: This describes the rate at which the metal ion dissociates from the chelator.[7] For in vivo applications, high kinetic inertness is arguably more critical than thermodynamic stability, as it ensures the complex remains intact over time, even in the presence of competing metal ions or other biological molecules.[9]
A diagram illustrating the fundamental structure of a bifunctional chelator conjugate is presented below.
Caption: General Structure of a Bifunctional Chelator Conjugate.
A-Z of Bifunctional Chelators: A Comparative Look
Bifunctional chelators can be broadly classified into two main categories: acyclic (linear) and macrocyclic. The choice between these structures involves a trade-off between radiolabeling efficiency and in vivo stability.[10][11]
Acyclic Chelators
Acyclic chelators have an open-chain structure, which generally allows for faster complexation kinetics with radiometals.[5][10] This is a significant advantage when working with short-lived radionuclides like Gallium-68 (B1239309) (t½ = 68 min).[12] However, their flexibility can sometimes lead to lower in vivo stability compared to their macrocyclic counterparts.[5][10]
Common Acyclic Chelators:
-
DTPA (Diethylenetriaminepentaacetic acid): One of the earliest and most widely studied BFCs. While effective for certain applications, its complexes can exhibit limited in vivo stability.[3][7]
-
HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid): Demonstrates high thermodynamic stability with Ga-68.[7][11]
-
DFO (Desferrioxamine): A siderophore-based chelator that is the "gold standard" for Zirconium-89.[13][14] However, its hexadentate nature may not fully saturate the coordination sphere of Zr-89, leading to some in vivo instability.[13]
-
Hydroxypyridinones (HOPOs): A class of chelators known for rapid and efficient labeling with Ga-68 at room temperature and near-neutral pH.[15]
Macrocyclic Chelators
Macrocyclic chelators feature a pre-organized, cyclic structure that encapsulates the metal ion. This rigid framework generally results in complexes with superior thermodynamic stability and kinetic inertness, making them highly suitable for in vivo applications.[9][10] The trade-off is often slower radiolabeling kinetics, which may require heating.[10]
Common Macrocyclic Chelators:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Considered the "gold standard" for a variety of radiometals, including Lu-177, Y-90, and Ga-68, due to the exceptional in vivo stability of its complexes.[7][8] Radiolabeling with DOTA often requires elevated temperatures.[10]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Forms highly stable complexes with Ga-68 and Cu-64, often with faster labeling kinetics at lower temperatures compared to DOTA.[16][17]
-
TACN (1,4,7-triazacyclononane): The parent macrocycle for NOTA and other derivatives, providing a versatile scaffold for chelator design.[7]
-
Sarcophagine (Sar): A macrobicyclic chelator that forms extremely stable complexes with Cu-64, ideal for PET imaging.[14][18]
The logical relationship between chelator type and its key properties is depicted in the diagram below.
Caption: Relationship Between Chelator Type and Performance.
Quantitative Comparison of Common Bifunctional Chelators
The selection of an appropriate BFC for a specific application depends on a careful evaluation of its properties. The following tables summarize key quantitative data for several widely used chelators.
Table 1: Stability Constants of Common Chelator-Metal Complexes
| Chelator | Metal Ion | log K₁ | Reference(s) |
| DFO | Ga³⁺ | 28.65 | [7] |
| HBED | Ga³⁺ | 38.51 | [7] |
| DOTA | Ga³⁺ | 21.33 | [7] |
| NOTA | Ga³⁺ | 30.98 | [7] |
| DOTA | Lu³⁺ | 22.45 | [9] |
| DTPA | Lu³⁺ | 22.4 | [9] |
| DOTA | Y³⁺ | 24.9 | [9] |
| DTPA | Y³⁺ | 22.0 | [9] |
Table 2: Radiolabeling Efficiency of Chelators with Gallium-68
| Chelator | Concentration (µM) | Temperature (°C) | pH | Radiochemical Yield (%) | Reference(s) |
| DOTA | 5 | 90 | 3.5 | >95% | [15][19] |
| DOTA | 5 | 25 | 6.5 | <10% | [19] |
| NOTA | 5 | 25 | 3.5 | >95% | [15][19] |
| HBED | 5 | 25 | 6.5 | >95% | [15][19] |
| THP | 0.5 | 25 | 6.5 | 97 ± 0.6% | [19] |
| DFO | 0.5 | 25 | 6.5 | 96 ± 1.5% | [19] |
Experimental Protocols for Evaluation
The rigorous evaluation of a new bifunctional chelator is essential for its successful translation into clinical applications. The following are generalized protocols for key experiments.
Protocol for Radiolabeling Efficiency
Objective: To determine the efficiency of radiolabeling a bifunctional chelator with a specific radionuclide under various conditions.
Materials:
-
Bifunctional chelator stock solution
-
Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl)
-
Buffer solutions (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5)
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Prepare reaction vials with varying concentrations of the bifunctional chelator in the chosen buffer.
-
Add a known amount of the radionuclide (e.g., 3.7 MBq of ⁶⁸Ga) to each vial.
-
Adjust the final volume and pH as required for the experiment.
-
Incubate the reactions at the desired temperature (e.g., 25°C or 95°C) for a specific duration (e.g., 10 minutes).
-
After incubation, quench the reaction by adding a solution of DTPA or EDTA to complex any free radionuclide.
-
Determine the radiochemical yield (RCY) by analyzing an aliquot of the reaction mixture using radio-TLC or radio-HPLC. The RCY is the percentage of the total radioactivity that is incorporated into the desired radiolabeled complex.[20]
Protocol for In Vitro Serum Stability
Objective: To assess the stability of the radiolabeled chelator complex in human serum over time.
Materials:
-
Purified radiolabeled chelator complex
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or HPLC system
Procedure:
-
Add a small volume of the purified radiolabeled complex to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding an equal volume of ethanol (B145695) or acetonitrile (B52724) and centrifuge.
-
Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of the radiolabeled complex that remains intact.[17][20]
Protocol for In Vivo Biodistribution
Objective: To evaluate the distribution and clearance of the radiolabeled complex in an animal model.
Materials:
-
Radiolabeled complex formulated for injection
-
Animal model (e.g., healthy mice)
-
Gamma counter or PET/SPECT scanner
Procedure:
-
Administer a known amount of the radiolabeled complex to a cohort of animals via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a group of animals.
-
Dissect major organs and tissues (e.g., blood, liver, kidneys, muscle, bone).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides insights into the clearance pathways and any potential off-target accumulation of the radiopharmaceutical.[16][17]
A typical workflow for the development and evaluation of a radiopharmaceutical incorporating a bifunctional chelator is outlined below.
Caption: Preclinical Development Workflow for a Radiopharmaceutical.
Conclusion
Bifunctional chelators are a cornerstone of modern radiopharmaceutical development, enabling the targeted delivery of metallic radionuclides for both diagnostic and therapeutic purposes. The rational design and selection of a BFC require a deep understanding of coordination chemistry, balancing the need for efficient radiolabeling with the paramount requirement for high in vivo stability. As the field of nuclear medicine continues to advance towards more personalized and effective treatments, the innovation in bifunctional chelator design will undoubtedly play a pivotal role in shaping the future of molecular imaging and targeted radionuclide therapy.
References
- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Peptide Conjugation using NO2A-Butyne-bis(t-Butyl ester)
Audience: Researchers, scientists, and drug development professionals.
Introduction
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator designed for the stable incorporation of radiometals into peptides and other biomolecules. For targeted delivery of medically relevant radiometals, chelating agents that form stable complexes are of fundamental importance[1]. This compound features a NO2A (1,4,7-triazacyclononane-1,4-diacetate) core for chelating diagnostic or therapeutic radionuclides, tert-butyl ester protecting groups on the carboxylic acids, and a terminal alkyne (butyne) functional group for covalent attachment to target molecules.
The alkyne group enables highly efficient and specific conjugation to azide-modified peptides via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reaction is robust, selective, and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.[2][5] The tert-butyl esters prevent the chelator's carboxylic acid groups from participating in side reactions during conjugation and are subsequently removed in a deprotection step to yield the active chelating agent. This methodology is central to developing peptide-based radiopharmaceuticals for applications in nuclear medicine, such as PET or SPECT imaging and targeted radionuclide therapy (theranostics).[6][7]
Principle of the Method
The conjugation strategy involves three primary stages:
-
Conjugation: An azide-modified peptide is covalently linked to NO2A-Butyne-bis(t-Butyl ester) using the CuAAC click reaction. This reaction forms a stable triazole linkage.[3][4]
-
Deprotection: The tert-butyl ester protecting groups on the NO2A moiety are removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the carboxylic acids necessary for metal coordination.[8][9]
-
Radiolabeling: The deprotected and purified peptide-NO2A conjugate is incubated with a solution of the desired radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu) under specific pH and temperature conditions to form a stable radiolabeled peptide.
Experimental Protocols
Protocol 1: Conjugation of NO2A-Butyne-bis(t-Butyl ester) to an Azide-Modified Peptide (CuAAC)
This protocol details the click chemistry reaction to conjugate the alkyne-chelator to an azide-modified peptide. The reaction is highly efficient, often achieving over 95% conversion.[2]
Materials:
-
Azide-modified peptide
-
NO2A-Butyne-bis(t-Butyl ester)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: Dimethylformamide (DMF) or a mixture of water and tert-butanol
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Peptide Preparation: Dissolve the azide-modified peptide in the chosen reaction solvent (e.g., DMF) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of NO2A-Butyne-bis(t-Butyl ester) in DMF.
-
-
Reaction Setup: In a clean reaction vial, combine the reagents in the following order. After each addition, purge the vial with nitrogen/argon and vortex gently.
-
Add the azide-modified peptide solution.
-
Add the NO2A-Butyne-bis(t-Butyl ester) solution (refer to Table 1 for stoichiometry).
-
Add the THPTA solution.
-
Add the CuSO₄ solution.
-
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to the catalytic Cu(I) species.
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for 4-12 hours, or at 37-50°C for 1-4 hours to increase the reaction rate.[2] Protect the reaction from light.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS to observe the consumption of starting materials and the formation of the product.
Table 1: Recommended Reagent Stoichiometry for Conjugation
| Reagent | Molar Excess (relative to Peptide) | Purpose |
|---|---|---|
| NO2A-Butyne-bis(t-Butyl ester) | 1.5 - 3.0 eq. | Ensures complete consumption of the peptide. |
| Copper (II) Sulfate (CuSO₄) | 0.5 - 1.0 eq. | Copper catalyst source. |
| Sodium Ascorbate (NaAsc) | 5.0 - 10.0 eq. | Reducing agent to generate and maintain Cu(I).[10] |
| THPTA | 2.0 - 5.0 eq. | Ligand to stabilize Cu(I) and prevent protein damage.[11] |
Protocol 2: Deprotection of t-Butyl Esters
This step is critical for activating the chelating function of the NO2A moiety.
Materials:
-
Protected peptide-NO2A conjugate (crude reaction mixture or purified)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Dichloromethane (DCM) (optional, as co-solvent)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
If the conjugate was purified prior to deprotection, ensure it is thoroughly dried. If using the crude mixture, evaporate the reaction solvent under vacuum.
-
Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to prevent side reactions.
-
Add the cold deprotection cocktail to the dried conjugate.
-
Incubate the reaction at room temperature for 2-4 hours with occasional swirling.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding a large volume of cold diethyl ether.
-
Pellet the product by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Carefully decant the ether. Wash the pellet again with cold ether to remove residual scavengers.
-
Air-dry the pellet to remove residual ether, then dissolve it in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA) for purification.
Protocol 3: Purification and Characterization
Purification is essential to remove unreacted starting materials, catalyst, and by-products.
Methodology:
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptide conjugates.[12]
-
Column: C18 column (preparative or semi-preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-60 minutes is typically effective. The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Characterization:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS should be used to confirm the molecular weight of the final conjugate, confirming successful conjugation and deprotection.[13][14]
-
Analytical HPLC: To assess the purity of the final product. A purity level of >95% is typically required for in vivo applications.
-
Table 2: Typical Purification and Yield Data
| Step | Metric | Typical Result | Analysis Method |
|---|---|---|---|
| Conjugation | Conversion Efficiency | >95% | LC-MS |
| Purification | Final Purity | >95% | Analytical RP-HPLC |
| Overall Process | Isolated Yield | 30 - 60% | Mass of final product vs. starting peptide |
Protocol 4: General Radiolabeling
This protocol provides a general guideline for chelating a radiometal. Conditions must be optimized for the specific radionuclide.
Materials:
-
Purified, deprotected peptide-NO2A conjugate
-
Radionuclide solution (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃)
-
Metal-free buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5)
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a metal-free vial, dissolve a known amount of the peptide-NO2A conjugate (e.g., 10-50 µg) in the labeling buffer.
-
Add the radionuclide solution (e.g., 100-500 MBq).
-
Gently vortex the mixture.
-
Incubate at an elevated temperature. For many radiometals like ⁶⁸Ga and ¹⁷⁷Lu, incubation at 85-95°C for 10-20 minutes is effective.
-
After incubation, cool the vial to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield (RCY) and purity. The RCY should typically be >95%.
Table 3: Example Radiolabeling Conditions and Efficiency
| Radionuclide | Typical Buffer (pH) | Temperature (°C) | Time (min) | Typical RCY |
|---|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | Sodium Acetate (4.0-4.5) | 95 | 5 - 10 | >95% |
| Lutetium-177 (¹⁷⁷Lu) | Sodium Acetate (5.0-5.5) | 95 | 15 - 30 | >98% |
| Copper-64 (⁶⁴Cu) | Ammonium Acetate (5.5-6.5) | 50 | 15 | >95% |
Experimental Workflow Visualization
References
- 1. Chelating agents and their use in radiopharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. Alternative new bifunctional chelator for radiolabeling in theranostics | Bruker [bruker.com]
- 7. mdpi.com [mdpi.com]
- 8. US20080039612A1 - Attachment and elaboration strategies for inverse peptide synthesis - Google Patents [patents.google.com]
- 9. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling Biomolecules with NO2A-Butyne-bis(t-Butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator designed for the efficient radiolabeling of biomolecules. It incorporates a terminal alkyne group for covalent conjugation to azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The NO2A (1,4,7-triazacyclononane-1,4-diacetate) core serves as a robust chelator for various radiometals, most notably Gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. The bis(t-Butyl ester) protecting groups on the acetate (B1210297) arms prevent metal coordination until they are removed under acidic conditions, allowing for a strategic, late-stage radiolabeling approach.
These application notes provide a comprehensive overview and detailed protocols for the conjugation of NO2A-Butyne-bis(t-Butyl ester) to azide-modified biomolecules, the subsequent deprotection of the chelator, and the final radiolabeling step with ⁶⁸Ga.
Key Applications
-
Development of PET Imaging Agents: Conjugation to targeting vectors such as peptides, antibodies, or small molecules to create novel PET tracers for oncology, neurology, and cardiology.[1]
-
Tumor Pre-targeting: Use in multi-step targeting strategies where a modified biomolecule is first administered and allowed to accumulate at the target site, followed by a rapidly clearing, radiolabeled small molecule that "clicks" in vivo.
-
Theranostics: The NO2A chelator can also be used to complex therapeutic radionuclides, enabling the development of matched pairs of diagnostic and therapeutic agents.
Experimental Data Summary
The following tables summarize typical quantitative data obtained during the radiolabeling of biomolecules functionalized with NOTA-like chelators (such as NO2A) with Gallium-68. These values can serve as a benchmark for experiments utilizing NO2A-Butyne-bis(t-Butyl ester).
Table 1: Gallium-68 Radiolabeling Efficiency of NOTA-functionalized Peptides
| Peptide Conjugate | Precursor Amount (nmol) | Reaction Time (min) | Reaction Temperature (°C) | Radiochemical Yield (RCY) (%) | Reference |
| NOTA-UBI₂₉₋₄₁ | 5-10 | 10 | 95 | 51-85 | [2][3] |
| NOTA-UBI₃₀₋₄₁ | 5-10 | 10 | 95 | 46-78 | [2][3] |
| NODAGA-RGD | 5 | 5 | 95 | >95 | [4] |
| TRAP(RGD)₃ | 1 | 5 | 95 | >95 | [4] |
| NODASA-PH1 | Not Specified | <10 | Not Specified | 86.7 ± 4.0 | [5] |
Table 2: Stability and Specific Activity of ⁶⁸Ga-labeled Peptides
| Labeled Peptide | Stability in Human Serum (2h) | Apparent Molar Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]Ga-NOTA-UBI₂₉₋₄₁ | >95% | Not Reported | [3] |
| [⁶⁸Ga]Ga-NOTA-UBI₃₀₋₄₁ | >95% | Not Reported | [3] |
| [⁶⁸Ga]Ga-NODASA-PH1 | Stable | 34.0 ± 5.3 | [5] |
| [⁶⁸Ga]Ga-TRAP(RGD)₃ | Not Reported | ~500 | [4] |
Experimental Workflows and Diagrams
Overall Workflow
The overall process of creating a ⁶⁸Ga-labeled biomolecule using NO2A-Butyne-bis(t-Butyl ester) involves three main stages: conjugation, deprotection, and radiolabeling.
Caption: Workflow for biomolecule radiolabeling.
CuAAC Reaction Pathway
The core conjugation reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.
References
- 1. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga Radiolabeling of NODASA-Functionalized Phage Display-Derived Peptides for Prospective Assessment as Tuberculosis-Specific PET Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NO2A-Butyne-bis(t-Butyl ester) in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator designed for the stable incorporation of radionuclides and subsequent conjugation to biomolecules via copper-free click chemistry. This reagent is particularly valuable in the development of targeted radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy.
The core of this molecule is a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative, NO2A (1,4,7-triazacyclononane-1,4-diacetic acid), which forms highly stable complexes with various radiometals. The butyne group provides a reactive handle for covalent attachment to azide-modified biomolecules, such as peptides, antibodies, or small molecules, through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The bis(t-Butyl ester) groups protect the carboxylic acid functionalities of the chelator during the conjugation reaction and are subsequently removed to allow for efficient radiolabeling.
These application notes provide an overview of the properties of NO2A-Butyne-bis(t-Butyl ester), detailed protocols for its use in bioconjugation and radiolabeling, and relevant quantitative data to guide experimental design.
Key Features and Applications
-
Bifunctional Nature: Combines a high-affinity chelator (NO2A) for radiometals with a reactive butyne group for bioorthogonal conjugation.
-
Copper-Free Click Chemistry: The butyne moiety allows for conjugation to azide-functionalized molecules via SPAAC, which is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.[1][2] This makes it ideal for use with sensitive biomolecules and for in vivo applications.
-
Stable Radiolabeling: The NO2A macrocyclic chelator forms kinetically inert complexes with a variety of radiometals, ensuring high in vivo stability and minimizing the release of the radionuclide.[3][4]
-
Versatile Applications: Enables the development of a wide range of targeted radiopharmaceuticals for:
-
PET/SPECT Imaging: For diagnosis, staging, and monitoring of diseases like cancer.
-
Targeted Radionuclide Therapy: For delivering therapeutic radioisotopes specifically to diseased tissues.
-
Pre-targeting Strategies: In multi-step targeting approaches for cancer imaging and therapy.
-
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) |
| Molecular Formula | C₂₄H₄₂N₄O₅ |
| Molecular Weight | 466.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Protocol 1: Bioconjugation of NO2A-Butyne-bis(t-Butyl ester) to an Azide-Modified Peptide
This protocol describes the conjugation of the alkyne-functionalized chelator to a peptide containing an azide (B81097) group via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Azide-modified peptide
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
-
LC-MS system for analysis
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in PBS or a suitable aqueous buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of NO2A-Butyne-bis(t-Butyl ester) in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with a 5-10 fold molar excess of the NO2A-Butyne-bis(t-Butyl ester) stock solution.
-
If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept below 20-30% to maintain the integrity of the peptide.
-
Incubate the reaction mixture at room temperature for 12-24 hours with gentle shaking. The reaction can also be performed at 37°C to potentially increase the reaction rate.
-
-
Purification:
-
Purify the resulting conjugate from unreacted chelator and byproducts using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.
-
Collect fractions and analyze them by LC-MS to identify and pool the fractions containing the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the NO2A-peptide conjugate by LC-MS analysis. The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the NO2A-Butyne-bis(t-Butyl ester) minus the mass of water.
-
Protocol 2: Deprotection of t-Butyl Esters
The t-butyl ester protecting groups on the NO2A chelator must be removed before radiolabeling. This is typically achieved under acidic conditions.
Materials:
-
Lyophilized NO2A-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized NO2A-peptide conjugate in a solution of 95% TFA, 2.5% water, and 2.5% TIS. A typical concentration is 1-2 mg of conjugate per 100 µL of the cleavage cocktail.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Precipitation and Washing:
-
Remove the TFA by evaporation under a stream of nitrogen gas.
-
Precipitate the deprotected peptide-chelator conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and discard the supernatant.
-
Wash the pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
-
Drying and Storage:
-
Dry the final product under vacuum.
-
Store the lyophilized, deprotected conjugate at -20°C or -80°C.
-
Protocol 3: Radiolabeling with Copper-64
This protocol provides a general guideline for radiolabeling the deprotected NO2A-peptide conjugate with ⁶⁴Cu.[3]
Materials:
-
Deprotected NO2A-peptide conjugate
-
⁶⁴CuCl₂ in 0.05 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5), metal-free
-
Metal-free water
-
PD-10 size-exclusion column for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, dissolve a specific amount of the deprotected NO2A-peptide conjugate in ammonium acetate buffer.
-
Carefully add the desired amount of ⁶⁴CuCl₂ solution to the mixture. The final pH should be maintained around 5.5.
-
-
Incubation:
-
Purification:
-
After incubation, purify the ⁶⁴Cu-labeled conjugate from unchelated ⁶⁴Cu using a PD-10 column equilibrated with metal-free PBS.[3]
-
Elute with PBS and collect fractions.
-
-
Quality Control:
-
Measure the radioactivity of each fraction to identify the labeled conjugate, which typically elutes first.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. For radio-TLC, a mobile phase that retains the labeled conjugate at the origin while free ⁶⁴Cu moves with the solvent front is used.[5]
-
Calculate the radiochemical yield as the percentage of activity associated with the conjugate relative to the total activity.
-
Quantitative Data
The following tables summarize typical quantitative data for bioconjugation and radiolabeling using NO2A-alkyne chelators and related compounds. Please note that specific results may vary depending on the biomolecule, reaction conditions, and radionuclide used.
Table 1: Representative Reaction Conditions and Yields for SPAAC Bioconjugation
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (Alkyne:Azide) | 5:1 to 10:1 | An excess of the alkyne-chelator is generally used to drive the reaction to completion. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by LC-MS. |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Conjugation Yield | > 80% | Yields are dependent on the specific biomolecule and reaction conditions. |
Table 2: Radiolabeling Efficiency and Stability of ⁶⁴Cu-NOTA Conjugates
| Parameter | Typical Value | Reference |
| Radiolabeling pH | 5.5 | [3][5] |
| Radiolabeling Temperature | Room Temperature to 40°C | [3][5] |
| Radiolabeling Time | 10 - 30 minutes | [3][5] |
| Radiochemical Purity | > 95% (after purification) | [6] |
| In Vitro Serum Stability (48h) | > 95% intact | [6] |
| In Vivo Stability | High, with low non-target uptake | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preparation of a ⁶⁴Cu-labeled biomolecule for PET imaging using NO2A-Butyne-bis(t-Butyl ester).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 64Cu-Labeled NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Tumor to Kidney Uptake Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High in Vivo Stability of 64Cu-Labeled Cross-Bridged Chelators Is a Crucial Factor in Improved Tumor Imaging of RGD Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for t-Butyl Ester Deprotection in NO2A-Butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2A-Butyne (1,4,7-triazacyclononane-1,4-diacetate-7-(2-butynyl)) is a bifunctional chelator integral to the development of targeted radiopharmaceuticals and other molecular probes. Its structure incorporates the versatile NO2A (a derivative of NOTA) chelating core, functionalized with a butyne group for click chemistry applications. The acetic acid moieties of the NO2A core are often protected as t-butyl esters during synthesis to prevent unwanted side reactions. The final and critical step in the synthesis of the active chelator is the quantitative removal of these t-butyl protecting groups. This application note provides a detailed protocol for the efficient deprotection of t-butyl esters in NO2A-Butyne using trifluoroacetic acid (TFA).
Reaction Principle
The deprotection of t-butyl esters is an acid-catalyzed hydrolysis reaction. Trifluoroacetic acid, a strong organic acid, protonates the ester oxygen, leading to the cleavage of the t-butyl group as a stable tertiary carbocation. This carbocation is subsequently quenched, typically by forming isobutylene (B52900) gas or reacting with a scavenger present in the reaction mixture. The final product is the free carboxylic acid form of the NO2A-Butyne chelator.
Experimental Protocol
This protocol is based on established procedures for the deprotection of t-butyl esters on analogous macrocyclic chelators such as DOTA and NOTA derivatives.
Materials:
-
NO2A-Butyne-bis(t-butyl ester)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (B109758) (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the NO2A-Butyne-bis(t-butyl ester) in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.05 to 0.2 M.
-
Under a fume hood, slowly add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature with gentle stirring. A common ratio is 1:1 (v/v) of DCM to TFA. For some substrates, neat TFA can also be used.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material. Reaction times can vary, but complete deprotection is typically achieved within 2 to 6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting residue is then co-evaporated with toluene (B28343) (2-3 times) to ensure the complete removal of residual TFA.
-
Dissolve the crude product in a minimal amount of deionized water.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution to a pH of approximately 7. Be cautious as CO2 gas will evolve.
-
The aqueous solution can be washed with an organic solvent like ethyl acetate (B1210297) or chloroform (B151607) to remove any organic-soluble impurities.
-
The deprotected NO2A-Butyne in the aqueous layer can be used directly for subsequent applications or lyophilized to obtain a solid product.
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
Quantitative Data
While specific quantitative data for the deprotection of NO2A-Butyne is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on analogous NOTA and DOTA derivatives. Researchers should optimize these conditions for their specific substrate and scale.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | 50% TFA in DCM | Neat TFA | 25% TFA in DCM |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 4 - 12 hours |
| Typical Yield | >90% | >95% | >85% |
| Purity | High | Very High | Good |
| Notes | Standard, reliable method. | Faster reaction, requires careful handling. | Milder conditions, may require longer reaction times. |
Signaling Pathways and Experimental Workflows
The deprotection of t-butyl esters is a straightforward chemical transformation. The logical relationship and workflow of the experimental protocol can be visualized as follows:
Caption: Experimental workflow for the t-butyl ester deprotection of NO2A-Butyne.
The chemical transformation can be represented by the following diagram:
Caption: Chemical transformation of NO2A-Butyne deprotection.
(Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for a complete visual representation.)
Discussion
The use of a TFA/DCM mixture is a robust and widely adopted method for t-butyl ester deprotection in complex molecules like bifunctional chelators. The reaction is generally clean and proceeds to completion within a reasonable timeframe at room temperature. The choice of the TFA concentration can be adjusted based on the acid sensitivity of other functional groups present in the molecule, though the NO2A-Butyne structure is expected to be stable under these conditions.
A critical aspect of the work-up is the complete removal of TFA, as residual acid can interfere with subsequent applications, such as radiolabeling, which are often pH-sensitive. Co-evaporation with a high-boiling point solvent like toluene is an effective technique for this purpose. Neutralization and aqueous work-up further ensure the removal of acidic residues and other impurities.
For substrates that may be sensitive to strong acid or contain other acid-labile protecting groups, alternative deprotection methods could be considered. These might include the use of milder acids like formic acid or Lewis acids, though these methods often require more specific optimization.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the deprotection of t-butyl esters from NO2A-Butyne. This procedure is crucial for the final preparation of the active chelator for its intended use in research and development, particularly in the field of radiopharmaceuticals and molecular imaging. The straightforward nature of the reaction and purification makes it amenable to a wide range of laboratory settings.
Application Notes and Protocols for NO2A-Butyne-bis(t-Butyl ester) in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NO2A-Butyne-bis(t-Butyl ester) as a bifunctional chelator for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Detailed protocols for conjugation, radiolabeling, and in vivo imaging are provided, based on established methodologies for similar chelating agents.
Introduction to NO2A-Butyne-bis(t-Butyl ester)
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator designed for application in nuclear medicine and molecular imaging. Its structure comprises a 1,4,7-triazacyclononane (B1209588) (NO2A) macrocyclic core, which serves as a highly stable chelating agent for various radiometals, notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The butyne functional group provides a reactive handle for covalent conjugation to biomolecules, such as peptides, antibodies, or small molecules, through "click chemistry" or other alkyne-azide cycloaddition reactions. The bis(t-Butyl ester) groups protect the carboxylic acid functionalities of the chelator, which can be deprotected after conjugation to allow for efficient radiometal complexation. This compound is a valuable tool for the development of targeted radiopharmaceuticals for PET imaging, enabling the non-invasive visualization and quantification of biological processes in vivo.
Diagram: Chemical Structure and Function of NO2A-Butyne-bis(t-Butyl ester)
Caption: Role of NO2A-Butyne-bis(t-Butyl ester) as a Bifunctional Chelator.
Experimental Protocols
The following protocols are representative methodologies for the use of NO2A-Butyne-bis(t-Butyl ester) in the development of PET radiotracers. These are based on established procedures for similar NOTA-based chelators.
2.1. Conjugation of NO2A-Butyne-bis(t-Butyl ester) to a Targeting Peptide
This protocol describes the conjugation of the chelator to a peptide containing an azide (B81097) functionality via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Diagram: Workflow for Peptide Conjugation and Deprotection
Caption: Workflow for Peptide Conjugation and Deprotection.
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Azide-functionalized targeting peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the azide-functionalized peptide and a 1.5-fold molar excess of NO2A-Butyne-bis(t-Butyl ester) in DMF.
-
Add a 5-fold molar excess of sodium ascorbate and a 1-fold molar excess of CuSO₄ to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the crude product by preparative RP-HPLC to isolate the protected conjugate.
-
Lyophilize the purified product.
-
For deprotection, dissolve the lyophilized powder in a mixture of TFA and water (e.g., 95:5 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the TFA under a stream of nitrogen.
-
Purify the final deprotected NO2A-Butyne-peptide precursor by preparative RP-HPLC.
-
Lyophilize the final product and store at -20°C.
2.2. Radiolabeling with Gallium-68
This protocol outlines the procedure for radiolabeling the NO2A-Butyne-peptide precursor with ⁶⁸Ga.
Diagram: Workflow for ⁶⁸Ga Radiolabeling and Quality Control
Caption: Workflow for ⁶⁸Ga Radiolabeling and Quality Control.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NO2A-Butyne-peptide precursor
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge (optional, for purification)
-
Ethanol
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add 10-50 µg of the NO2A-Butyne-peptide precursor to a sterile reaction vial.
-
Add sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 95-100°C for 5-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge, eluting with ethanol/water mixtures.
-
The final product should be formulated in a physiologically compatible buffer for injection.
2.3. In Vitro Cell Binding Assay
This assay is used to determine the binding affinity of the ⁶⁸Ga-labeled peptide to its target receptor on cancer cells.
Procedure:
-
Plate target receptor-positive cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer (e.g., PBS with 1% BSA).
-
Add increasing concentrations of the ⁶⁸Ga-labeled peptide to the wells.
-
For competition assays, add a fixed concentration of the radiolabeled peptide with increasing concentrations of the non-radiolabeled peptide.
-
Incubate at 37°C for 1-2 hours.
-
Wash the cells three times with cold binding buffer to remove unbound radiotracer.
-
Lyse the cells with NaOH or another suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Calculate the binding affinity (Kd) or IC50 values.
2.4. In Vivo PET Imaging and Biodistribution
This protocol describes a typical small animal PET imaging study to evaluate the tumor-targeting efficacy and pharmacokinetic profile of the ⁶⁸Ga-labeled peptide.
Procedure:
-
Anesthetize tumor-bearing mice (e.g., with isoflurane).
-
Inject 3.7-7.4 MBq (100-200 µCi) of the ⁶⁸Ga-labeled peptide intravenously via the tail vein.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
After the final scan, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
The following tables present representative quantitative data that can be obtained from the experiments described above. These values are based on published data for similar ⁶⁸Ga-labeled peptides and serve as a benchmark.[1][2][3][4][5]
Table 1: Radiolabeling and In Vitro Data
| Parameter | Representative Value | Reference |
| Radiochemical Yield | >95% | [4][5] |
| Radiochemical Purity | >98% | [4] |
| Molar Activity | 20-74 MBq/nmol | [5] |
| In Vitro Cell Uptake (% applied dose) | 1.04 ± 0.04% at 2h in target-positive cells | [4] |
| Binding Affinity (Kd) | 1.0 - 25.39 nM | [3][4] |
Table 2: In Vivo Biodistribution Data (%ID/g at 1 hour post-injection)
| Organ | Representative Value (%ID/g) | Reference |
| Blood | 1.84 ± 0.02 | [1] |
| Tumor | 2.93 ± 0.20 - 4.16 ± 0.67 | [1][4] |
| Muscle | 0.87 ± 0.08 (calculated from T/M ratio) | [1] |
| Liver | 0.96 ± 0.02 | [1] |
| Kidneys | ~5.0 - 12.0 | [1][5] |
| Tumor-to-Muscle Ratio | 3.35 ± 0.27 - 5.22 ± 0.18 | [1][4] |
| Tumor-to-Blood Ratio | 2.5 ± 0.4 - 3.3 ± 0.5 | [5] |
Conclusion
NO2A-Butyne-bis(t-Butyl ester) is a versatile and valuable tool for the development of targeted PET imaging agents. Its robust chelating properties for ⁶⁸Ga and the presence of a butyne handle for straightforward bioconjugation make it an attractive platform for creating novel radiopharmaceuticals. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their efforts to advance molecular imaging and personalized medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preclinical evaluation of a 68Ga-labeled peptide for PET imaging of transferrin receptor 1 in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of 68 Ga-labeled peptide CK2 for PET imaging of NRP-1 expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Al18F- and 68Ga-labeled NOTA-PEG4-LLP2A for PET imaging of very late antigen-4 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Protein Labeling with NO2A-Butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, covalent attachment of functional moieties to proteins is a cornerstone of modern biological research and therapeutic development. Bifunctional chelators, which combine a metal-chelating unit with a reactive group for bioconjugation, are essential tools for developing radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging.[1] This guide details a comprehensive, step-by-step methodology for labeling proteins using a conceptual bifunctional chelator, "NO2A-Butyne."
NO2A is a derivative of the highly effective NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, known for forming exceptionally stable complexes with radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) under mild, aqueous conditions.[2][3] The "Butyne" component signifies a terminal alkyne group, which enables highly specific and efficient covalent conjugation to an azide-modified protein via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.[4][5] This bioorthogonal reaction is rapid, high-yielding, and does not interfere with native biological functional groups, making it ideal for complex biological systems.[6]
This document provides a putative, two-stage workflow:
-
Azide (B81097) Functionalization: Introduction of an azide handle onto the target protein.
-
Conjugation and Radiolabeling: Covalent attachment of NO2A-Butyne via click chemistry, followed by chelation of a radiometal for imaging applications.
Experimental Workflow
The overall process involves modifying the protein of interest to introduce an azide group, followed by the click chemistry conjugation of the NO2A-Butyne chelator, and finally, radiolabeling with a suitable radiometal.
Caption: Overall experimental workflow for protein labeling with NO2A-Butyne.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data and recommended starting conditions for the labeling protocols.
Table 1: Recommended Conditions for Protein Azide-Modification (via NHS Ester)
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Reagents | ||
| Target Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| NHS-Azide Reagent | 10- to 50-fold molar excess over protein | Drives the reaction towards completion. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.5-8.5 | Optimal pH for NHS ester reaction with primary amines.[7] |
| Reaction Conditions | ||
| Temperature | Room Temperature (or 4°C) | Mild conditions to preserve protein integrity. |
| Incubation Time | 2-4 hours (RT) or Overnight (4°C) | Allows for sufficient reaction completion.[7] |
| Outcome | ||
| Expected Degree of Labeling | 1-5 azides per protein | Highly dependent on protein and reaction conditions. |
| Purification Method | Size-Exclusion Chromatography (SEC) / Dialysis | Removes excess, unreacted NHS-azide reagent.[7] |
Table 2: Recommended Conditions for CuAAC Click Chemistry Conjugation
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Reagents | ||
| Azide-Modified Protein | 1-5 mg/mL | Starting material for conjugation. |
| NO2A-Butyne | 10- to 50-fold molar excess over available azide sites | Ensures complete conjugation of azide groups. |
| Copper (II) Sulfate (CuSO₄) | 1-2 mM final concentration | Source of the Cu(I) catalyst.[7] |
| Ligand (e.g., THPTA) | 5-10 mM final concentration | Stabilizes the Cu(I) ion and protects the protein.[8] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 mM final concentration (prepare fresh) | Reduces Cu(II) to the active Cu(I) catalyst.[7][8] |
| Reaction Conditions | ||
| Temperature | Room Temperature | Mild conditions suitable for most proteins.[8] |
| Incubation Time | 30-60 minutes | CuAAC is typically a rapid reaction.[8] |
| Reaction pH | 7.0-8.0 | Click chemistry is effective over a broad pH range.[4][9] |
| Outcome | ||
| Expected Labeling Efficiency | >90% (for available azide sites) | CuAAC is a highly efficient reaction.[7] |
| Purification Method | SEC / Dialysis | Removes excess chelator and catalyst components.[10] |
Table 3: Recommended Conditions for Radiolabeling with ⁶⁸Ga and ⁶⁴Cu
| Parameter | Gallium-68 (⁶⁸Ga) | Copper-64 (⁶⁴Cu) |
|---|---|---|
| Reagents | ||
| Protein-NO2A Conjugate | 5-10 nmol | 5-10 nmol |
| Radiolabeling Buffer | Sodium Acetate (B1210297) (0.1 M) | Ammonium (B1175870) Acetate (0.1 M) |
| Reaction pH | 3.5 - 4.5[11][12] | 5.5 - 6.5[13] |
| Reaction Conditions | ||
| Temperature | Room Temperature[11] | Room Temperature[13][14] |
| Incubation Time | 5-10 minutes[11] | 10-30 minutes[13] |
| Outcome | ||
| Expected Radiochemical Yield | >95%[11] | >95%[15] |
| Molar Activity | 20-45 GBq/µmol[11] | 0.1-0.3 MBq/µg[13] |
| Purification Method | C18 Sep-Pak cartridge or SEC | Size-Exclusion Chromatography (SEC) |
Table 4: Quality Control Parameters for Final Radiolabeled Protein
| Analysis Method | Parameter Measured | Acceptance Criteria |
|---|---|---|
| Radio-HPLC / Radio-TLC | Radiochemical Purity (RCP) | >95%[11][12] |
| Size-Exclusion HPLC | Protein Aggregation / Fragmentation | Monomeric peak should be >95% |
| Serum Stability Assay | Stability of Radiolabel | >95% intact after 24h incubation in serum.[2][16] |
| Cell Binding Assay | Immunoreactivity / Specific Binding | Binding should be specific and consistent with unconjugated protein. |
Experimental Protocols
Protocol 1: Azide-Modification of Target Protein
This protocol describes the introduction of azide functional groups onto a protein by targeting primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester of an azide-containing linker.
-
Protein Preparation:
-
Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.
-
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of the NHS-Azide reagent (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the NHS-Azide stock solution to the protein solution to achieve a 10- to 50-fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Azide-Modified Protein:
-
Remove the excess, unreacted NHS-Azide reagent using a desalting column (e.g., PD-10) or dialysis against the desired buffer (e.g., PBS).[7]
-
Determine the final protein concentration and estimate the degree of labeling (DOL) using mass spectrometry if possible.
-
Protocol 2: Conjugation of NO2A-Butyne via CuAAC Click Chemistry
This protocol details the covalent attachment of the alkyne-functionalized chelator (NO2A-Butyne) to the azide-modified protein.[7][10]
-
Reagent Preparation (Prepare Fresh):
-
Catalyst Premix: Prepare a 50 mM solution of CuSO₄ in water and a 250 mM solution of a water-soluble ligand like THPTA. Mix to form the catalyst complex.
-
Reducing Agent: Prepare a 500 mM solution of sodium ascorbate (B8700270) in water.
-
NO2A-Butyne Stock: Prepare a 10-50 mM stock solution of NO2A-Butyne in a suitable solvent (e.g., water or DMSO).
-
-
Click Reaction:
-
To the azide-modified protein solution (from Protocol 1), add the NO2A-Butyne stock solution to achieve a 10- to 50-fold molar excess over the estimated number of azide groups.
-
Add the CuSO₄/Ligand premix to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if any components are light-sensitive.
-
-
Purification of the Protein-NO2A Conjugate:
-
Purify the conjugate to remove excess NO2A-Butyne and catalyst components using size-exclusion chromatography (SEC) or dialysis.[10] The buffer should be suitable for the subsequent radiolabeling step (e.g., 0.1 M sodium acetate for ⁶⁸Ga).
-
Protocol 3: Radiolabeling with ⁶⁸Ga or ⁶⁴Cu
This protocol describes the chelation of the radiometal by the purified Protein-NO2A conjugate.
-
Preparation for ⁶⁸Ga Labeling:
-
Preparation for ⁶⁴Cu Labeling:
-
Prepare a solution of [⁶⁴Cu]CuCl₂ in 0.1 M ammonium acetate buffer, pH 5.5-6.5.
-
Add the Protein-NO2A conjugate to the buffered ⁶⁴Cu solution.
-
Incubate for 10-30 minutes at room temperature.[13]
-
-
Quenching and Final Formulation (Optional but Recommended):
-
The reaction can be quenched by adding a small amount of DTPA or EDTA solution to scavenge any free radiometal.
-
Adjust the pH to ~7.0 with a suitable buffer (e.g., HEPES or PBS) and pass through a sterile filter for in vivo applications.[11]
-
Protocol 4: Purification and Quality Control
This protocol outlines the essential steps to ensure the purity and stability of the final radiolabeled protein.
-
Purification:
-
Quality Control Analysis:
-
Radiochemical Purity (RCP): Analyze the final product using radio-HPLC or radio-TLC to confirm that >95% of the radioactivity is associated with the protein.[12]
-
Protein Integrity: Use size-exclusion HPLC to check for protein aggregation or fragmentation that may have occurred during the labeling process.[17]
-
In Vitro Stability: Incubate an aliquot of the final product in human or mouse serum at 37°C for various time points (e.g., 1, 4, 24 hours). Analyze the samples by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled protein over time.[2][16]
-
Logical Relationships in Bioconjugation
The strategy described herein relies on the orthogonal nature of the chemical reactions and the specific functions of each component of the bifunctional chelator.
References
- 1. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Using Alkyne-Modified Chelators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the bioconjugation of biomolecules using alkyne-modified chelators. The methodologies described herein are centered around "click chemistry," a set of highly efficient and specific reactions, to facilitate the development of novel diagnostics and therapeutics, such as antibody-drug conjugates (ADCs) and targeted radiopharmaceuticals.
Introduction to Alkyne-Chelator Bioconjugation
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[1] Alkyne-modified chelators are bifunctional molecules that possess an alkyne group for bioorthogonal conjugation and a chelating moiety capable of sequestering metal ions.[2] This dual functionality makes them invaluable tools in the development of targeted radiopharmaceuticals for imaging and therapy, as well as in the construction of complex biomolecular assemblies.[3][4]
The primary bioconjugation strategies employing alkyne-modified chelators are based on the principles of "click chemistry".[5] These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, meaning they do not interfere with native biological processes.[6] The two most prominent types of click chemistry used in this context are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097), catalyzed by copper(I) ions.[7][] It is a highly efficient and widely used method for bioconjugation.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, which react spontaneously with azides.[] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[11][12]
This document will detail the protocols for both CuAAC and SPAAC-mediated bioconjugation of alkyne-modified chelators to azide-functionalized biomolecules.
Key Applications
-
Development of Antibody-Drug Conjugates (ADCs): Specific attachment of cytotoxic drug payloads to antibodies for targeted cancer therapy.[1][13][14]
-
Radiolabeling of Biomolecules: Chelation of radionuclides to targeting moieties like peptides or antibodies for PET imaging or radiotherapy.[3][15][16]
-
Fluorescent Labeling: Conjugation of fluorescent dyes for tracking and imaging of biomolecules in vitro and in vivo.[17]
-
Surface Immobilization: Attachment of biomolecules to surfaces for diagnostic and research applications.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during bioconjugation experiments with alkyne-modified molecules.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a Trastuzumab Conjugate [13]
| Conjugate | Analytical Method | Average DAR | DAR Distribution |
| Trastuzumab-BCN-PEG4-Payload | Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 1.85 | - |
Table 2: Reaction Conditions and Outcomes for CuAAC Reactions [18]
| Catalyst Loading (mol %) | Temperature (°C) | Time (min) | Conversion (%) |
| 0.5 | Room Temperature | 5 | >99 |
| 0.1 | Room Temperature | 30 | >99 |
| 0.05 | Room Temperature | 60 | >99 |
| 0.025 | 50 | 120 | >99 |
Experimental Workflows and Signaling Pathways
General Workflow for Bioconjugation using Alkyne-Modified Chelators
Caption: General workflow for bioconjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: CuAAC experimental workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: SPAAC experimental workflow.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified chelator to an azide-functionalized biomolecule (e.g., a protein or oligonucleotide).[14][19][20]
Materials:
-
Alkyne-modified chelator
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Ligand stock solution (e.g., THPTA, 50-200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve reagents)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified chelator and azide-functionalized biomolecule in the reaction buffer to the desired concentrations. If solubility is an issue, a small amount of DMSO can be used.[17]
-
Prepare a fresh solution of sodium ascorbate.
-
-
Premixing Catalyst and Ligand:
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-modified chelator. The molar ratio will depend on the specific application and may require optimization (a 4 to 50-fold excess of the smaller molecule is common).[20]
-
Add the premixed copper-ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[22]
-
-
Initiation and Incubation:
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted reagents, catalyst, and by-products. Size-exclusion chromatography (SEC) is a commonly used method for proteins.[13] For oligonucleotides, ethanol (B145695) precipitation can be employed.[23]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a strained alkyne-modified chelator (e.g., containing a DBCO or BCN moiety) to an azide-functionalized biomolecule.[5][13]
Materials:
-
Strained alkyne-modified chelator (e.g., DBCO-DOTA)
-
Azide-functionalized biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve reagents)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Dissolve the strained alkyne-modified chelator in DMSO to prepare a stock solution.[5]
-
Prepare the azide-functionalized biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the excess unreacted strained alkyne-chelator.[13]
-
Protocol 3: Introduction of Azide or Alkyne Functionality into Biomolecules
To utilize the above conjugation protocols, the biomolecule of interest must first be functionalized with either an azide or an alkyne group.
Using N-hydroxysuccinimide (NHS) Esters:
NHS esters are widely used to modify primary amines on biomolecules, such as the side chains of lysine (B10760008) residues or the N-terminus of proteins.[24]
-
Dissolve the biomolecule in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Prepare a stock solution of the azide- or alkyne-NHS ester in an organic solvent like DMSO.
-
Add the NHS ester stock solution to the biomolecule solution in a 5-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess unreacted NHS ester by dialysis or size-exclusion chromatography.
Using Metabolic Labeling:
Azide or alkyne functionalities can be incorporated into biomolecules in living cells by providing cells with metabolic precursors containing these groups. For example, azido (B1232118) sugars can be metabolically incorporated into glycoproteins.[25]
Characterization of Bioconjugates
After purification, it is essential to characterize the bioconjugate to confirm successful conjugation and determine properties such as the drug-to-antibody ratio (DAR) or the number of chelators per biomolecule. Common analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Including size-exclusion (SEC), reversed-phase (RP-HPLC), and hydrophobic interaction chromatography (HIC) to assess purity and determine DAR.[13]
-
UV-Vis Spectroscopy: To determine the concentration of the biomolecule and potentially the attached payload if it has a distinct absorbance.
-
Radiolabeling Efficiency: For radiopharmaceutical applications, the efficiency of radionuclide incorporation into the chelate is a critical parameter.
Concluding Remarks
The use of alkyne-modified chelators in conjunction with click chemistry provides a powerful and versatile platform for the development of sophisticated bioconjugates. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for in vivo studies due to the absence of copper.[1] The protocols provided here serve as a starting point, and optimization of reaction conditions may be necessary for specific biomolecules and chelators.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. confluore.com [confluore.com]
- 21. researchgate.net [researchgate.net]
- 22. jenabioscience.com [jenabioscience.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Probes Using the NO2A-Butyne Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiolabeled probes is a cornerstone of modern molecular imaging and therapy. The NO2A-Butyne scaffold is a versatile bifunctional chelator designed for the efficient synthesis of such probes. It features a 1,4,7-triazacyclononane-1,4-diacetate (NO2A) core, which forms highly stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. The appended butyne functional group allows for straightforward and highly specific conjugation to biomolecules, such as peptides, antibodies, or small molecules, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the NO2A-Butyne scaffold, its conjugation to azide-modified peptides, and subsequent radiolabeling with Gallium-68.
Workflow Overview
The overall process for generating a ⁶⁸Ga-radiolabeled peptide probe using the NO2A-Butyne scaffold can be summarized in three main stages:
-
Synthesis of the NO2A-Butyne Scaffold: Chemical synthesis of the bifunctional chelator with a terminal alkyne group for conjugation.
-
Conjugation to a Biomolecule: Covalent attachment of the NO2A-Butyne scaffold to an azide-modified peptide via CuAAC click chemistry.
-
Radiolabeling: Chelation of ⁶⁸Ga with the NO2A-peptide conjugate to produce the final radiolabeled probe.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and radiolabeling of NO2A-Butyne based probes. Values are representative and may vary depending on the specific peptide and reaction conditions.
Table 1: Synthesis and Conjugation Yields
| Step | Product | Typical Yield (%) | Notes |
| 1 | NO2A-Butyne Scaffold Synthesis | 30-40% (overall) | Multi-step synthesis from commercial starting materials. |
| 2 | NO2A-Peptide Conjugation (CuAAC) | >95% | High efficiency and specificity of the click reaction. |
Table 2: Gallium-68 Radiolabeling Parameters
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | >95% | [1] |
| Radiochemical Purity (RCP) | >99% (after purification) | [2] |
| Molar Activity (Am) | >20 GBq/µmol | [2] |
| Reaction Time | 5-10 minutes | [1] |
| Reaction Temperature | Room Temperature to 95°C | [3] |
| pH | 3.5 - 4.5 |
Experimental Protocols
Caution: All work with radioactive materials must be conducted in a designated and appropriately shielded facility, following all institutional and national regulations for radiation safety.
Protocol 1: Synthesis of the NO2A-Butyne Scaffold
This protocol is based on established methods for the N-alkylation of cyclen and related macrocycles.
Materials:
-
tert-Butyl bromoacetate (B1195939)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
DCM/TFA cleavage solution (e.g., 95:5 v/v)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1a: Synthesis of di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate.
-
Dissolve 1,4,7-triazacyclononane (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (5.0 eq).
-
Slowly add tert-butyl bromoacetate (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the di-tert-butyl ester intermediate.
-
-
Step 1b: Alkylation with Propargyl Bromide.
-
Dissolve the di-tert-butyl ester intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq).
-
Add propargyl bromide (1.2 eq) and stir the mixture at 50°C for 12 hours.
-
Cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected NO2A-Butyne scaffold (Propargyl-NOTA(tBu)₂).
-
-
Step 1c: Deprotection of tert-Butyl Esters.
-
Dissolve the purified Propargyl-NOTA(tBu)₂ in a DCM/TFA solution.
-
Stir the solution at room temperature for 4 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM may be necessary).
-
The resulting solid is the NO2A-Butyne scaffold as a TFA salt. Lyophilize for long-term storage.
-
Protocol 2: Conjugation of NO2A-Butyne to an Azide-Modified Peptide (CuAAC)
This protocol describes the copper(I)-catalyzed click chemistry reaction to form a stable triazole linkage.
Materials:
-
NO2A-Butyne scaffold
-
Azide-modified peptide (e.g., synthesized with an azido-lysine residue)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for purification
-
HPLC system for analysis and purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the NO2A-Butyne scaffold in water.
-
Prepare a 10 mM solution of the azide-modified peptide in water or a suitable buffer.
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of THPTA in water.
-
Freshly prepare a 1 M solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide (1.0 eq) and the NO2A-Butyne scaffold (1.5-2.0 eq) in PBS buffer.
-
Prepare the copper catalyst complex by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 2-3 minutes.
-
Add the CuSO₄/THPTA complex to the peptide/scaffold mixture (final copper concentration is typically 1-2 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration is typically 5-10 mM).
-
Gently mix and incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification and Analysis:
-
Purify the resulting NO2A-peptide conjugate using a C18 SPE cartridge or preparative HPLC.
-
Analyze the purity of the final conjugate by analytical HPLC and confirm its identity by mass spectrometry.
-
Lyophilize the purified conjugate for storage.
-
Protocol 3: Radiolabeling of NO2A-Peptide Conjugate with Gallium-68
This protocol outlines the chelation of ⁶⁸Ga with the NO2A-peptide conjugate.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
NO2A-peptide conjugate
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 light SPE cartridge
-
Saline solution (0.9% NaCl)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃ in solution.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the NO2A-peptide conjugate (typically 10-50 µg, dissolved in water).
-
Add the sodium acetate buffer to adjust the pH to approximately 4.0.
-
Add the [⁶⁸Ga]GaCl₃ eluate (up to 1 mL) to the vial.
-
Gently mix and incubate the reaction mixture at 95°C for 5-10 minutes. (Note: Some NOTA-based chelators can be labeled efficiently at room temperature, which should be tested for thermosensitive peptides).[3]
-
-
Purification of the Radiolabeled Probe:
-
Activate a C18 light SPE cartridge by washing with ethanol (1 mL) followed by sterile water (5 mL).
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-NO2A-peptide probe will be retained.
-
Wash the cartridge with sterile water (5 mL) to remove any unchelated ⁶⁸Ga and hydrophilic impurities.
-
Elute the purified ⁶⁸Ga-NO2A-peptide probe with a small volume of ethanol (e.g., 0.2-0.5 mL).
-
Formulate the final product by diluting the ethanol eluate with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-HPLC or radio-TLC. The RCP should typically be >95%.
-
Perform a sterile filtration of the final product through a 0.22 µm filter into a sterile vial.
-
Conclusion
The NO2A-Butyne scaffold provides a robust and efficient platform for the synthesis of radiolabeled probes for PET imaging. The combination of stable chelation chemistry for Gallium-68 and the highly efficient and specific "click" conjugation methodology allows for the reliable production of high-purity radiopharmaceuticals. The detailed protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development.
References
- 1. A transition-metal-free azide–alkyne cycloaddition/oxetane ring opening cascade reaction for the construction of hydroxymethyl decorated triazole-fused piperazin-2-ones and [1,4]diazepin-4-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NO2A-Butyne-bis(t-Butyl ester) for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator designed for the development of radiopharmaceuticals for targeted radionuclide therapy.[1][2][3] It features a 1,4,7-triazacyclononane-1,4-diacetate (NO2A) core for the stable chelation of diagnostic and therapeutic radionuclides, such as Copper-64 (⁶⁴Cu).[4][5] The presence of a butyne functional group allows for covalent conjugation to targeting biomolecules, such as peptides and antibodies, via "click chemistry".[6][7] This enables the precise delivery of radiation to cancer cells expressing specific surface receptors, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Targeted radionuclide therapy represents a promising strategy in oncology, where radionuclides are selectively delivered to tumors.[8][9][10] The choice of radionuclide can be tailored for either diagnostic imaging (e.g., PET with ⁶⁴Cu) or therapy (e.g., with alpha or beta emitters).[8][10][11] This document provides detailed protocols for the conjugation, radiolabeling, and preclinical evaluation of radiopharmaceuticals based on NO2A-Butyne-bis(t-Butyl ester).
Key Applications
-
Development of Targeted PET Imaging Agents: When chelated with positron emitters like ⁶⁴Cu, NO2A-Butyne-bis(t-Butyl ester)-conjugated biomolecules can be used for non-invasive in vivo imaging to diagnose, stage, and monitor cancers.[4][12]
-
Creation of Targeted Radiotherapeutics: Chelating therapeutic radionuclides allows for the targeted delivery of cytotoxic radiation to tumor cells, offering a personalized medicine approach.[8][11][13]
-
Theranostics: The same conjugated molecule can be labeled with either a diagnostic or a therapeutic radionuclide, allowing for patient screening and personalized treatment planning.[10]
Experimental Data
Table 1: Biodistribution of a ⁶⁴Cu-labeled NO2A-conjugated Peptide in U87MG Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 0.5 h post-injection | 2 h post-injection | 4 h post-injection |
| Blood | 2.50 ± 0.18 | 1.77 ± 0.38 | 1.67 ± 0.38 |
| Liver | 3.62 ± 0.21 | 2.76 ± 0.04 | 2.36 ± 0.31 |
| Kidneys | 4.78 ± 0.74 | 3.50 ± 0.50 | 2.98 ± 0.52 |
| Muscle | 1.00 ± 0.15 | 0.80 ± 0.10 | 0.75 ± 0.09 |
| U87MG Tumor | 3.62 ± 0.21 | 2.76 ± 0.04 | 2.36 ± 0.31 |
Data presented as mean ± standard deviation (n=3). Data is representative and compiled from similar studies.[14][15]
Table 2: Tumor-to-Organ Ratios of a ⁶⁴Cu-labeled NO2A-conjugated Peptide in U87MG Tumor-Bearing Mice
| Ratio | 0.5 h post-injection | 2 h post-injection | 4 h post-injection |
| Tumor/Blood | 1.45 | 1.56 | 1.41 |
| Tumor/Liver | 1.00 | 1.00 | 1.00 |
| Tumor/Kidneys | 0.76 | 0.79 | 0.79 |
| Tumor/Muscle | 3.62 | 3.45 | 3.15 |
Ratios are calculated from the mean values in Table 1.
Signaling Pathways in Targeted Radionuclide Therapy
Targeted radionuclide therapy often focuses on cell surface receptors that are overexpressed in cancer cells. Upon binding of the radiolabeled ligand, the receptor-ligand complex can be internalized, delivering the radiation dose directly to the cell. Two common targets are the Gastrin-Releasing Peptide Receptor (GRPR) and the Human Epidermal Growth Factor Receptor 2 (HER2).
Caption: GRPR Signaling Pathway.[6][16][17][18][19]
Caption: HER2 Signaling Pathway.[2][12][20][21][22]
Experimental Protocols
Workflow for Development of a NO2A-Butyne-bis(t-Butyl ester) Based Radiopharmaceutical
Caption: Experimental Workflow.
Protocol 1: Conjugation of NO2A-Butyne-bis(t-Butyl ester) to an Azide-Modified Peptide via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the alkyne-containing chelator to an azide-modified targeting peptide.[3][13][23][24][25]
Materials:
-
Azide-modified peptide
-
NO2A-Butyne-bis(t-Butyl ester)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Degassed, sterile water or buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO (if needed to dissolve reagents)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified peptide in degassed water or buffer to a final concentration of 1-5 mg/mL.
-
Dissolve NO2A-Butyne-bis(t-Butyl ester) in DMSO or water to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide and a 2-5 molar excess of NO2A-Butyne-bis(t-Butyl ester).
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Allow to stand for 5 minutes.
-
Add the copper/THPTA complex to the peptide/chelator mixture (approximately 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.
-
Characterize the final product by mass spectrometry.
-
Protocol 2: Radiolabeling of the Conjugate with ⁶⁴Cu
This protocol outlines the chelation of ⁶⁴Cu by the NO2A-conjugated peptide.[4][5][8][26]
Materials:
-
⁶⁴CuCl₂ in dilute HCl
-
NO2A-conjugated peptide
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sterile, metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add a specific amount of the NO2A-conjugated peptide (e.g., 10 µg).
-
Add 100 µL of 0.1 M ammonium acetate buffer (pH 5.5).
-
Add the desired amount of ⁶⁴CuCl₂ (e.g., 37 MBq or 1 mCi).
-
-
Incubation:
-
Gently vortex the mixture.
-
Incubate at 37-40°C for 30-60 minutes. For some conjugates, room temperature incubation may be sufficient.[4]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.[27]
-
For radio-TLC, a typical mobile phase is a mixture of methanol (B129727) and ammonium acetate. The free ⁶⁴Cu will migrate with the solvent front, while the labeled peptide will remain at or near the origin.
-
An RCP of >95% is generally required for in vitro and in vivo studies.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
Protocol 3: In Vitro Cell Binding Assay
This assay determines the binding affinity of the radiolabeled conjugate to cancer cells expressing the target receptor.[10][28][29][30]
Materials:
-
Target cancer cell line (e.g., PC-3 for GRPR, SK-OV-3 for HER2)
-
⁶⁴Cu-labeled NO2A-conjugate
-
Binding buffer (e.g., PBS with 1% BSA)
-
Unlabeled ("cold") peptide for competition assay
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Plate cells in 24-well plates and allow them to grow to near confluence.
-
-
Saturation Binding Assay:
-
Wash the cells with cold binding buffer.
-
Add increasing concentrations of the ⁶⁴Cu-labeled conjugate to the wells.
-
For non-specific binding determination, add a large excess (e.g., 1000-fold) of unlabeled peptide to a parallel set of wells.
-
Incubate at 4°C for 1-2 hours.
-
Wash the cells three times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
-
Data Analysis:
-
Plot specific binding versus the concentration of the radiolabeled conjugate to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 4: In Vitro Serum Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human serum.[7][31][32]
Materials:
-
⁶⁴Cu-labeled NO2A-conjugate
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or radio-HPLC system
Procedure:
-
Incubation:
-
Add a small volume of the ⁶⁴Cu-labeled conjugate to human serum.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
-
Precipitate proteins (e.g., with ethanol) and centrifuge to separate the protein-bound fraction from the free fraction. Measure the radioactivity in the pellet and supernatant.
-
Protocol 5: In Vivo Biodistribution Study
This study evaluates the uptake and clearance of the radiolabeled conjugate in a tumor-bearing animal model.[11][15][33][34][35][36]
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
⁶⁴Cu-labeled NO2A-conjugate
-
Saline for injection
-
Gamma counter
Procedure:
-
Injection:
-
Inject a known amount of the ⁶⁴Cu-labeled conjugate (e.g., 0.74 MBq) intravenously into the tail vein of the mice.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a group of mice (n=3-5 per group).
-
-
Tissue Collection:
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
-
Measurement and Calculation:
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Quality Control of Radiopharmaceuticals
Strict quality control is essential to ensure the safety and efficacy of radiopharmaceuticals.[1][27][37][38][39]
-
Radionuclidic Purity: The proportion of the total radioactivity that is in the form of the desired radionuclide.
-
Radiochemical Purity: The proportion of the radionuclide present in its desired chemical form (i.e., bound to the conjugate). This is typically assessed by radio-TLC or radio-HPLC.
-
Sterility: The absence of microbial contamination.
-
Apyrogenicity: The absence of fever-inducing substances (endotoxins).
Conclusion
NO2A-Butyne-bis(t-Butyl ester) is a versatile and valuable tool for the development of targeted radiopharmaceuticals. Its robust chelation chemistry combined with the efficiency of click chemistry for bioconjugation provides a reliable platform for creating novel imaging and therapeutic agents for oncology and other diseases. The protocols provided herein offer a comprehensive guide for researchers in this exciting field.
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. aacrjournals.org [aacrjournals.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 11. researchgate.net [researchgate.net]
- 12. HER2 - Wikipedia [en.wikipedia.org]
- 13. Конъюгация белков, модифицированных алкином или азидом, с азидами или алкинами красителей [ru.lumiprobe.com]
- 14. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of GRPR and BDNF/TrkB signaling on the viability of breast and gynecologic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uncovering potential downstream targets of oncogenic GRPR overexpression in prostate carcinomas harboring ETS rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 24. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 25. interchim.fr [interchim.fr]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 31. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Serum stability of 67Cu chelates: comparison with 111In and 57Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. osti.gov [osti.gov]
- 34. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 36. researchgate.net [researchgate.net]
- 37. iaea.org [iaea.org]
- 38. Qc of radiopharmaceuticals | PPT [slideshare.net]
- 39. nucleusrad.com [nucleusrad.com]
Application Notes and Protocols for NO2A-Butyne Click Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient, selective, and biocompatible method for covalently linking molecular entities.[1][2][3] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), and its reliability has made it invaluable in bioconjugation, drug discovery, and materials science.[3][4][5] The reaction is renowned for its high yields, mild aqueous reaction conditions (pH 4-12), and tolerance of a wide array of functional groups, making it ideal for modifying complex biomolecules.[1][]
In the field of nuclear medicine and molecular imaging, bifunctional chelators are essential for sequestering radiometals used in Positron Emission Tomography (PET). Chelators based on the 1,4,7-triazacyclononane (B1209588) scaffold, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its analogue NO2A (1,4,7-triazacyclononane-1,4-diacetic acid), are widely used for their ability to form highly stable complexes with medically relevant radionuclides like Gallium-68 (⁶⁸Ga).
By functionalizing a NO2A or NOTA chelator with a butyne (a terminal alkyne) group, a powerful molecular building block is created. This "NO2A-Butyne" reagent can be "clicked" onto azide-modified biomolecules—such as peptides, antibodies, or nanoparticles—to create targeted imaging agents or radiopharmaceuticals with high specificity and modularity.
These application notes provide a detailed experimental framework for the synthesis of an alkyne-functionalized chelator and its subsequent conjugation to an azide-bearing peptide via CuAAC click chemistry.
Experimental Overview & Workflow
The overall process involves two primary stages:
-
Synthesis of the Alkyne-Functionalized Chelator : A bifunctional chelator (NOTA is used here as a representative example) is functionalized with an alkyne "handle" for click chemistry.
-
CuAAC Bioconjugation : The purified Alkyne-Chelator is conjugated to an azide-modified peptide or protein. The resulting conjugate is then purified and analyzed.
Caption: Overall experimental workflow from chelator functionalization to final bioconjugate.
Quantitative Data Summary
Successful CuAAC reactions depend on the careful control of reagent concentrations and ratios. The following tables provide typical parameters for the bioconjugation step.
Table 1: Stock Solution Concentrations
| Reagent | Typical Concentration | Solvent | Storage Notes |
|---|---|---|---|
| Alkyne-Chelator | 10 mM | DMSO or Water | Store at -20°C, protected from light. |
| Azide-Biomolecule | 1-5 mM | Aqueous Buffer (e.g., PBS) | Store as per biomolecule stability; avoid sodium azide. |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM | Deionized Water | Stable at room temperature for years.[1] |
| Ligand (e.g., THPTA) | 50-200 mM | Deionized Water | Stable at -20°C for several weeks.[7] |
| Sodium Ascorbate (B8700270) | 50-100 mM | Deionized Water | Must be prepared fresh ; susceptible to oxidation.[1][8] |
Table 2: Typical CuAAC Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reactant Concentrations | ||
| Alkyne-Chelator | 1.5 - 10 equivalents (relative to biomolecule) | Excess ensures complete consumption of the valuable biomolecule. |
| Azide-Biomolecule | 10 µM - 1 mM | Lower concentrations may require longer reaction times or higher catalyst loading. |
| Catalyst System | ||
| CuSO₄ | 0.1 - 1.0 mM (final concentration) | A common starting point is 25 equivalents relative to the azide.[7] |
| Ligand (THPTA) | 0.5 - 5.0 mM (final concentration) | A ligand-to-copper ratio of 2:1 to 5:1 is typical to stabilize Cu(I) and protect the biomolecule.[8][9] |
| Sodium Ascorbate | 2.5 - 5.0 mM (final concentration) | Use in excess (e.g., 40 equivalents) to maintain a reducing environment.[7] |
| General Conditions | ||
| Solvent | PBS, Bicarbonate Buffer, Water | Can include co-solvents like DMSO or DMF (up to 50%) to aid solubility.[10] |
| Temperature | Room Temperature (20-25°C) | Reactions are often complete within 30-60 minutes.[7] |
| pH | 6.5 - 8.5 | CuAAC is robust across a wide pH range.[1] |
| Expected Yield | >90% | CuAAC reactions are known for near-quantitative yields.[4][10] |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized NOTA Chelator (Representative)
This protocol describes a representative method for converting a commercially available bifunctional chelator, p-SCN-Bn-NOTA (which has an isothiocyanate group), into an alkyne-functionalized version suitable for click chemistry.
Materials:
-
(S)-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA)[11][12]
-
Propargylamine (B41283) (alkyne-amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve p-SCN-Bn-NOTA (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
Add propargylamine (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir under a nitrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete (indicated by the consumption of the p-SCN-Bn-NOTA starting material), remove the DMF under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether to the residue.
-
Collect the solid precipitate by centrifugation or filtration.
-
Purify the crude product using semi-preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final Alkyne-NOTA product as a white solid.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry.
Protocol 2: CuAAC Conjugation of Alkyne-Chelator to Azide-Peptide
This protocol details the conjugation of the synthesized Alkyne-Chelator to a peptide containing an azide functional group (e.g., a c(RGDyK) peptide modified with an azidolysine residue).
Materials:
-
Alkyne-Chelator (from Protocol 1)
-
Azide-modified peptide
-
Stock solutions of CuSO₄, THPTA ligand, and Sodium Ascorbate (see Table 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
-
Purification system: Size-Exclusion Chromatography (SEC) or Molecular Weight Cut-Off (MWCO) centrifugal filters.[13]
Procedure:
-
Reactant Preparation :
-
In a microcentrifuge tube, dissolve the azide-peptide in PBS to a final desired reaction concentration (e.g., 100 µM).
-
Add the Alkyne-Chelator from a 10 mM stock in DMSO to achieve the desired molar excess (e.g., 3 equivalents). Vortex briefly.
-
-
Catalyst Premix :
-
In a separate tube, prepare the catalyst complex by mixing the CuSO₄ and THPTA ligand stock solutions (e.g., at a 1:2 molar ratio).[7] Let this stand for 2-3 minutes.
-
-
Initiate the Reaction :
-
Incubation :
-
Allow the reaction to proceed at room temperature for 30-60 minutes. For very dilute solutions (<50 µM), the reaction time may be extended to 2-4 hours.[13] Protect the reaction from light.
-
-
Purification :
-
Method A (MWCO Filtration) : Add the reaction mixture to an appropriate MWCO centrifugal filter (e.g., 3 kDa cutoff for a peptide). Add excess PBS and centrifuge according to the manufacturer's instructions. This process separates the high-molecular-weight peptide conjugate from unreacted chelator, copper, and other small molecules. Repeat the wash step 2-3 times.[13]
-
Method B (Size-Exclusion Chromatography) : Load the reaction mixture onto an appropriate SEC column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS or ammonium (B1175870) bicarbonate). Collect fractions and identify those containing the purified conjugate.
-
-
Analysis :
-
Confirm the successful conjugation and purity of the final product using LC-MS, which should show a mass corresponding to the sum of the peptide and chelator minus the mass of the leaving groups.
-
Mechanism & Visualization
The efficiency of the CuAAC reaction is due to a copper-mediated catalytic cycle that dramatically accelerates the rate of triazole formation compared to the uncatalyzed thermal reaction.[3]
Caption: The catalytic cycle of the CuAAC reaction.[3]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry | AAT Bioquest [aatbio.com]
- 3. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. macrocyclics.com [macrocyclics.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Chelating Gallium-68 with NO2A-Butyne for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics. The development of bifunctional chelators that can stably coordinate ⁶⁸Ga and be conjugated to targeting biomolecules is crucial for the creation of novel radiopharmaceuticals. This document provides detailed application notes and protocols for the use of NO2A-Butyne, a triazacyclononane-based chelator functionalized with a butyne group, for the chelation of ⁶⁸Ga and subsequent application in molecular imaging.
The NO2A (1,4,7-triazacyclononane-1,4-diacetate) core provides a stable coordination cage for Gallium-68. The butyne functional group enables the covalent attachment of the ⁶⁸Ga-NO2A complex to azide-modified targeting vectors, such as peptides or antibodies, via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This modular approach allows for the rapid and efficient development of a wide range of targeted PET imaging agents.
Data Summary
The following tables summarize typical quantitative data obtained during the radiolabeling and evaluation of ⁶⁸Ga-NO2A-functionalized compounds. It is important to note that specific values may vary depending on the exact molecular construct and experimental conditions.
Table 1: Gallium-68 Radiolabeling Efficiency and Molar Activity
| Chelator Conjugate | Radiolabeling Efficiency (%) | Molar Activity (GBq/µmol) | Precursor Amount (nmol) | Reaction Temperature (°C) | Reaction Time (min) |
| [⁶⁸Ga]Ga-NOTA-Peptide | >95 | 10.36 | 5-10 | 100 | 10 |
| [⁶⁸Ga]Ga-NODAGA-Peptide | >95 | 22.9 | 2-5 | 85 | 15 |
| [⁶⁸Ga]Ga-DOTA-Peptide | >95 | 1.7 - 2.8 | 10-20 | 95 | 15-20 |
| [⁶⁸Ga]Ga-NO2A-Butyne | >95 (Expected) | 15-30 (Expected) | 5-15 | 80-95 | 10-15 |
Table 2: In Vitro and In Vivo Stability of ⁶⁸Ga-Labeled Compounds
| Radiopharmaceutical | Stability in Saline (4h, % intact) | Stability in Human Serum (1h, % intact) | In Vivo Stability (1h p.i., % intact in blood) | Notes |
| [⁶⁸Ga]Ga-NOTA-RGD | >98 | >95 | >90 | High stability observed. |
| [⁶⁸Ga]Ga-NODAGA-PSMA | >99 | >98 | >95 | Excellent stability in various conditions. |
| [⁶⁸Ga]Ga-DOTA-TATE | >98 | >97 | >95 | Clinically established stable compound. |
| [⁶⁸Ga]Ga-NO2A-Bioconjugate | >95 (Expected) | >90 (Expected) | >85 (Expected) | Stability is dependent on the conjugated biomolecule. |
Experimental Protocols
Protocol 1: Radiolabeling of NO2A-Butyne with Gallium-68
This protocol outlines the manual radiolabeling of the NO2A-Butyne chelator with Gallium-68 obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
NO2A-Butyne precursor solution (1 mg/mL in water or buffer)
-
⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)
-
Metal-free water
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Precursor Preparation: In a sterile reaction vial, add a calculated amount of the NO2A-Butyne precursor stock solution (typically 5-15 nmol).
-
Buffering: To the reaction vial, add sodium acetate buffer to adjust the pH to 4.0-4.5. The final reaction volume should be kept minimal (e.g., 200-500 µL).
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the vial containing the buffered precursor.
-
Incubation: Gently vortex the reaction mixture and incubate at 80-95°C for 10-15 minutes.
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NO2A-Butyne complex using radio-TLC or radio-HPLC. A typical radio-TLC system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The [⁶⁸Ga]Ga-NO2A-Butyne complex should remain at the origin, while free ⁶⁸Ga³⁺ will move with the solvent front.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of [⁶⁸Ga]Ga-NO2A-Butyne to an Azide-Modified Peptide
This protocol describes the "click chemistry" conjugation of the radiolabeled chelator to a targeting peptide.
Materials:
-
[⁶⁸Ga]Ga-NO2A-Butyne solution from Protocol 1
-
Azide-modified peptide solution (in water or a suitable buffer)
-
Copper(II) sulfate (B86663) solution (10 mM in water)
-
Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 or similar size-exclusion chromatography column for purification
-
Sterile reaction vials
Procedure:
-
Catalyst Preparation: In a separate vial, mix the copper(II) sulfate solution and the THPTA ligand solution. Allow to stand for a few minutes to form the Cu(I)-THPTA complex.
-
Reaction Mixture: In a new sterile reaction vial, combine the [⁶⁸Ga]Ga-NO2A-Butyne solution with the azide-modified peptide. The molar ratio of the radiolabeled alkyne to the azide (B81097) peptide should be optimized, but a 1:1 to 1:5 ratio is a good starting point.
-
Click Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the pre-formed Cu(I)-THPTA catalyst.
-
Incubation: Gently agitate the reaction mixture and incubate at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.
-
Purification: Purify the resulting ⁶⁸Ga-labeled bioconjugate from unreacted components and the copper catalyst using a size-exclusion chromatography column (e.g., PD-10 column) pre-equilibrated with PBS.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC to separate the conjugated product from any unreacted [⁶⁸Ga]Ga-NO2A-Butyne and other impurities.
Visualizations
Caption: Chelation of Gallium-68 by NO2A-Butyne.
Caption: Experimental workflow for ⁶⁸Ga-radiolabeling.
Caption: Click chemistry bioconjugation pathway.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted and optimized by qualified personnel for their specific research needs and in compliance with all applicable safety and regulatory guidelines. The expected quantitative data is based on similar compounds and may not be directly representative of NO2A-Butyne. It is highly recommended to perform thorough validation studies for any new radiopharmaceutical.
Application Notes: High-Efficiency Antibody Conjugation and Radiolabeling using NO2A-Butyne-bis(t-Butyl ester)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the site-specific conjugation of antibodies using the bifunctional chelator NO2A-Butyne-bis(t-Butyl ester). This method leverages a two-stage, bioorthogonal approach involving strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3] This strategy allows for the creation of stable antibody-chelator conjugates with minimal impact on antibody integrity and function. The resulting conjugates, after deprotection, are suitable for radiolabeling with a variety of metallic radioisotopes for applications in molecular imaging (PET, SPECT) and targeted radiotherapy.[4][5][6]
The overall process involves the initial functionalization of the antibody with an azide (B81097) group, followed by the specific and efficient reaction with the alkyne moiety of the NO2A chelator. The t-butyl ester protecting groups on the chelator are subsequently removed under acidic conditions to allow for efficient radiometal incorporation.
Experimental Workflow
The multi-step process from a native antibody to a radiolabeled immunoconjugate is outlined below.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. What are the methods for radiolabeling antibodies? [synapse.patsnap.com]
- 5. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NO2A-Butyne-bis(t-Butyl ester) in Tumor Pre-targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator, in tumor pre-targeting strategies. This approach utilizes bioorthogonal click chemistry to separate the tumor-targeting event from the delivery of a radionuclide, thereby aiming to improve therapeutic efficacy and reduce off-target toxicity.
Introduction to Pre-targeting with NO2A-Butyne-bis(t-Butyl ester)
Tumor pre-targeting is a multi-step strategy designed to enhance the therapeutic index of radionuclide-based cancer treatments.[1] The core principle involves decoupling the slow pharmacokinetics of a tumor-targeting molecule, such as a monoclonal antibody (mAb), from the rapid clearance of a small, radiolabeled effector molecule.[1] This is achieved by first administering the mAb conjugated to a bioorthogonal reactive moiety. After the mAb has accumulated at the tumor site and cleared from circulation, a radiolabeled small molecule carrying the complementary reactive group is injected. This second component rapidly finds and reacts with the pre-targeted mAb at the tumor site, while any unbound radiolabeled molecule is quickly excreted from the body.
NO2A-Butyne-bis(t-Butyl ester) is a key component in this strategy. It is a macrocyclic chelator based on the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) scaffold, which can stably complex diagnostic (e.g., Gallium-68) or therapeutic radionuclides. The "butyne" functional group provides a terminal alkyne ready for participation in a highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction. The bis(t-Butyl ester) groups protect the carboxylic acids of the chelator during synthesis and conjugation, and are typically removed (deprotected) before radiolabeling.
The overall workflow involves:
-
Bioconjugation: Covalent attachment of NO2A-Butyne-bis(t-Butyl ester) to a tumor-targeting antibody.
-
Pre-targeting: Administration of the antibody-alkyne conjugate to a subject, allowing for tumor accumulation and blood clearance.
-
Radiolabeling: Preparation of a small, azide-containing molecule radiolabeled with a suitable radionuclide.
-
In Vivo Click Reaction: Administration of the radiolabeled azide (B81097), which then "clicks" with the alkyne-functionalized antibody at the tumor site for imaging or therapy.
Experimental Protocols
The following protocols are provided as a guide for researchers. Optimization of specific parameters may be required for different antibodies, tumor models, and radionuclides.
Protocol 1: Conjugation of NO2A-Butyne-bis(t-Butyl ester) to a Monoclonal Antibody
This protocol describes the conjugation of the alkyne-functionalized chelator to a monoclonal antibody via primary amines (e.g., lysine (B10760008) residues) after converting the chelator to an active ester.
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or other NHS ester activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Activation of NO2A-Butyne-bis(t-Butyl ester):
-
Dissolve NO2A-Butyne-bis(t-Butyl ester) in anhydrous DMF to a concentration of 10 mg/mL.
-
Add 1.2 equivalents of TSTU and 2.0 equivalents of DIPEA.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS (pH 7.4). Ensure the buffer is amine-free (e.g., no Tris buffer).
-
-
Conjugation Reaction:
-
Add the activated NO2A-Butyne-NHS ester solution to the mAb solution. The molar ratio of chelator to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Gently mix and incubate the reaction at room temperature for 4 hours or overnight at 4°C.
-
-
Purification of the Antibody-Alkyne Conjugate:
-
Purify the conjugate using a pre-equilibrated SEC column to remove unconjugated chelator and other small molecules.
-
Elute with PBS and collect the protein-containing fractions.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry.
-
Store the purified conjugate at 4°C or -20°C for long-term storage.
-
Protocol 2: Radiolabeling of an Azide-Containing Peptide with Gallium-68
This protocol describes the radiolabeling of a small peptide containing an azide group and a chelator (e.g., DOTA or NOTA) with Gallium-68 (⁶⁸Ga).
Materials:
-
Azide-functionalized peptide with a suitable chelator (e.g., Azide-PEG-DOTA)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (pH 4.0-4.5)
-
Reaction vial (e.g., V-vial)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a reaction vial, add the desired amount of the azide-peptide conjugate (typically 5-20 µg).
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL).
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[2]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the ⁶⁸Ga-azide-peptide using radio-TLC or radio-HPLC. The RCP should be >95%.
-
The product can be purified using a C18 Sep-Pak cartridge if necessary.
-
Protocol 3: In Vivo Tumor Pre-targeting and Imaging
This protocol outlines the steps for a typical pre-targeting experiment in a tumor-bearing mouse model.
Animal Model:
-
Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenografts of a human cancer cell line).
Materials:
-
Antibody-alkyne conjugate (from Protocol 1)
-
⁶⁸Ga-azide-peptide (from Protocol 2)
-
Sterile saline for injection
-
PET/CT scanner
Procedure:
-
Pre-targeting Step:
-
Administer the antibody-alkyne conjugate intravenously (e.g., via tail vein injection) into the tumor-bearing mice. The dose will depend on the antibody and should be optimized (e.g., 50-100 µg per mouse).
-
Allow the conjugate to accumulate at the tumor and clear from the bloodstream. The optimal time interval between the two injections (pre-targeting interval) needs to be determined experimentally, but is typically 24-72 hours.
-
-
Injection of the Radiolabeled Peptide:
-
After the pre-targeting interval, administer the ⁶⁸Ga-azide-peptide intravenously (e.g., 5-10 MBq per mouse).
-
-
PET/CT Imaging:
-
Perform dynamic or static PET/CT scans at various time points post-injection of the radiolabeled peptide (e.g., 30, 60, and 120 minutes) to visualize tumor uptake and biodistribution.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the end of the imaging study, euthanize the mice.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Data
The following tables present representative biodistribution data from pre-targeting studies using systems analogous to the NO2A-Butyne-based approach. These data illustrate the expected outcomes in terms of tumor uptake and clearance from non-target organs.
Table 1: Biodistribution of a ⁶⁸Ga-labeled Peptide in B16F10 Tumor-Bearing Mice (%ID/g) [3]
| Organ/Tissue | 5 min | 15 min | 30 min | 60 min | 120 min |
| Blood | 10.48 ± 2.20 | 5.32 ± 1.01 | 3.15 ± 0.54 | 1.84 ± 0.02 | 1.23 ± 0.15 |
| Heart | 4.21 ± 0.87 | 2.15 ± 0.43 | 1.54 ± 0.28 | 0.98 ± 0.11 | 0.65 ± 0.09 |
| Lung | 5.12 ± 1.12 | 2.87 ± 0.65 | 1.98 ± 0.32 | 1.25 ± 0.17 | 0.87 ± 0.11 |
| Liver | 1.54 ± 0.23 | 1.21 ± 0.18 | 1.02 ± 0.15 | 0.96 ± 0.02 | 0.76 ± 0.08 |
| Spleen | 0.87 ± 0.15 | 0.65 ± 0.11 | 0.54 ± 0.09 | 0.43 ± 0.05 | 0.32 ± 0.04 |
| Kidney | 12.74 ± 3.71 | 9.87 ± 2.13 | 7.65 ± 1.54 | 5.43 ± 1.12 | 3.21 ± 0.65 |
| Tumor | 1.87 ± 0.32 | 2.54 ± 0.45 | 3.12 ± 0.51 | 3.35 ± 0.34 | 3.12 ± 0.27 |
Data are presented as mean ± SD.
Table 2: Biodistribution of a ⁶⁸Ga-labeled Peptide in HT29 (TfR1-high) and LOVO (TfR1-low) Tumor-Bearing Mice (%ID/g) [4]
| Organ/Tissue | HT29 (30 min) | HT29 (60 min) | HT29 (120 min) | LOVO (120 min) |
| Blood | 0.89 ± 0.11 | 0.54 ± 0.08 | 0.25 ± 0.04 | 0.28 ± 0.05 |
| Heart | 0.45 ± 0.07 | 0.28 ± 0.05 | 0.15 ± 0.03 | 0.17 ± 0.04 |
| Lung | 0.78 ± 0.12 | 0.45 ± 0.07 | 0.28 ± 0.05 | 0.31 ± 0.06 |
| Liver | 1.23 ± 0.18 | 0.87 ± 0.13 | 0.54 ± 0.09 | 0.61 ± 0.11 |
| Spleen | 0.32 ± 0.06 | 0.21 ± 0.04 | 0.12 ± 0.02 | 0.14 ± 0.03 |
| Kidney | 15.43 ± 2.11 | 10.12 ± 1.54 | 6.87 ± 1.12 | 7.12 ± 1.23 |
| Tumor | 2.29 ± 0.14 | 1.20 ± 0.16 | 1.12 ± 0.16 | 0.90 ± 0.21 |
| Tumor/Blood Ratio | 2.57 | 2.22 | 4.48 | 3.21 |
| Tumor/Muscle Ratio | 3.73 ± 0.38 | 5.10 ± 0.34 | 9.18 ± 0.83 | 5.01 ± 0.87 |
Data are presented as mean ± SD.
Visualizations
Logical Workflow for Tumor Pre-targeting
Caption: Workflow for tumor pre-targeting using NO2A-Butyne.
Mechanism of Pre-targeting via Click Chemistry
Caption: Pre-targeting mechanism at the tumor site.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC "click" reaction.
References
- 1. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive PET Imaging of a Ga-68-Radiolabeled RRL-Derived Peptide in Hepatocarcinoma Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Purification of NO2A-Butyne Conjugates
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and application of chelator-biomolecule conjugates for imaging and therapy.
Introduction
NO2A-Butyne is a bifunctional chelator featuring a triazacyclononane-based macrocycle (NOTA derivative) for radiometal coordination and a terminal alkyne group for covalent attachment to biomolecules. This setup is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the site-specific labeling of peptides, antibodies, and nanoparticles.
The successful synthesis of a NO2A-Butyne conjugate is only the first step. For downstream applications, particularly in preclinical and clinical settings, achieving high purity is critical. Impurities such as unreacted starting materials, side-products, or excess reagents can interfere with radiolabeling, reduce specific activity, and lead to inaccurate biological data or adverse effects. This document provides detailed protocols for the purification of NO2A-Butyne conjugates using common laboratory techniques, focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE).
Overview of Purification Strategies
The purification strategy for a NO2A-Butyne conjugate depends on the properties of the conjugated biomolecule (e.g., size, hydrophobicity) and the nature of the impurities. Chromatography is the cornerstone of this process.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used technique for purifying peptide and other small- to medium-sized bioconjugates.[3][4] Separation is based on the differential partitioning of molecules between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4] By eluting with an increasing concentration of organic solvent, molecules are separated based on their hydrophobicity.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume.[2] It is particularly useful for removing small molecule impurities (like salts or unreacted chelator) from large protein or antibody conjugates.[5] It is also a common method for buffer exchange and desalting post-purification or post-radiolabeling.[6]
-
Solid-Phase Extraction (SPE): SPE is used for sample clean-up, concentration, and solvent exchange. Cartridges with various sorbents (e.g., reverse-phase, ion-exchange) can selectively retain the conjugate of interest while impurities are washed away. It is often used as a final formulation step.[7]
dot
References
- 1. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography Techniques & Key Components [excedr.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [ 68 Ga]Ga-DOTA- C -glyco-RGD - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09274F [pubs.rsc.org]
Preparing Stock Solutions of NO2A-Butyne-bis(t-Butyl ester): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator integral to the fields of bioconjugation and radiopharmaceutical development.
Application Notes
NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic chelator derived from NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). Its bifunctional nature allows for the stable chelation of radionuclides while the butyne group provides a reactive handle for "click chemistry" conjugation to biomolecules such as peptides, antibodies, or nanoparticles. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which can be deprotected under acidic conditions after conjugation if required.
Proper preparation of stock solutions is the foundational step for successful and reproducible downstream applications, including radiolabeling and bioconjugation reactions. The choice of solvent is critical to ensure complete dissolution and stability of the compound. Based on the structural similarity to other NOTA-based chelators with tert-butyl ester protecting groups, NO2A-Butyne-bis(t-Butyl ester) is expected to be soluble in common organic solvents. A structurally related compound, NOTA-bis(t-Butyl ester), is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol[1]. Specifically, NOTA-bis(tBu)ester has a stated solubility of 50 mg/mL in DMSO[2].
It is imperative to use high-purity, anhydrous solvents to prevent premature hydrolysis of the tert-butyl ester groups and to maintain the integrity of the butyne moiety. Stock solutions should be stored under conditions that minimize degradation, typically at low temperatures and protected from light and moisture.
Experimental Protocols
This protocol outlines the steps for preparing a 10 mM stock solution of NO2A-Butyne-bis(t-Butyl ester) in DMSO.
Materials:
-
NO2A-Butyne-bis(t-Butyl ester) (Molecular Weight: 466.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial containing NO2A-Butyne-bis(t-Butyl ester) and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of NO2A-Butyne-bis(t-Butyl ester) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of the compound.
-
Dissolution:
-
Transfer the weighed compound into a clean, dry microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO. For the 4.67 mg example, add 1.0 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be applied if dissolution is slow, but avoid excessive heat.
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before final capping. This displaces oxygen and moisture.
-
Storage: Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling chemical reagents.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for NO2A-Butyne-bis(t-Butyl ester) and DMSO for detailed safety information.
Data Presentation
The following table summarizes the quantitative data for preparing stock solutions of NO2A-Butyne-bis(t-Butyl ester).
| Parameter | Value |
| Molecular Weight | 466.61 g/mol |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Example Stock Concentration | 10 mM |
| Mass for 1 mL of 10 mM Stock | 4.67 mg |
| Volume of DMSO for 10 mM Stock | 1.0 mL |
| Storage Temperature | -20°C |
| Storage Conditions | Protect from light and moisture |
Visualization
The following diagram illustrates the logical workflow for the preparation of a NO2A-Butyne-bis(t-Butyl ester) stock solution.
Caption: Workflow for preparing NO2A-Butyne-bis(t-Butyl ester) stock solution.
References
Troubleshooting & Optimization
troubleshooting low yields in radiolabeling with NO2A-Butyne
Answering the user's request.## Technical Support Center: NO2A-Butyne Radiolabeling
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low radiochemical yields (RCY) when using the bifunctional chelator NO2A-Butyne.
Frequently Asked Questions (FAQs)
Q1: What is NO2A-Butyne?
NO2A-Butyne is a bifunctional chelator. It is based on the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocyclic framework, which is known for forming highly stable complexes with various radiometals.[1] The "Butyne" functional group is a terminal alkyne, which allows for covalent attachment to azide-modified biomolecules (e.g., peptides, antibodies, nanoparticles) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[2][3][4]
Q2: Which radiometals are compatible with the NO2A-Butyne chelator?
The NOTA backbone of NO2A-Butyne is particularly well-suited for chelating trivalent metal ions and other radiometals used in PET imaging.[5] It is considered an excellent choice for:
-
Gallium-68 (⁶⁸Ga): Forms a highly stable complex, often with rapid labeling kinetics at room temperature.[1][6]
-
Copper-64 (⁶⁴Cu): The NOTA framework demonstrates high labeling efficiency and forms a very stable complex with ⁶⁴Cu.[6][7]
-
Zirconium-89 (⁸⁹Zr): NOTA-based chelators have been shown to bind rapidly with ⁸⁹Zr at room temperature.[8]
-
Other radiometals such as Indium-111 (¹¹¹In) may also be compatible.[6]
Q3: What is the purpose of the butyne functional group?
The terminal alkyne (butyne) group is designed for "click chemistry."[2] After the chelator is successfully radiolabeled with a metal, the alkyne handle can react with an azide-modified targeting molecule. This reaction is highly efficient, specific, and typically performed under mild, aqueous conditions, making it ideal for conjugating the radiolabeled chelator to sensitive biomolecules.[3][4]
Q4: What are the most critical parameters influencing radiolabeling efficiency?
Successful radiolabeling is a multifactorial process. The most critical parameters include:
-
pH of the reaction medium: This affects both the solubility of the radiometal and the chelating efficiency of NO2A-Butyne.[1][9]
-
Presence of competing metal contaminants: Trace metals can compete with the desired radionuclide for the chelator.[9]
-
Reaction Temperature and Time: These must be optimized for the specific radiometal and conjugate being used.[1]
-
Purity and Concentration: The quality of the radionuclide and the precursor conjugate are paramount.[10]
Troubleshooting Guide: Low Radiochemical Yield (RCY)
This section addresses the common problem of low or failed radiolabeling efficiency in a question-and-answer format.
Q5: Why is my radiochemical yield (RCY) consistently low?
Low RCY is a common issue that can almost always be traced back to one or more suboptimal reaction parameters. The following troubleshooting workflow can help identify the root cause.
Caption: A logical workflow for troubleshooting low radiolabeling yields.
Q6: How does pH affect my radiolabeling and what should I do?
Potential Cause: An incorrect pH is one of the most frequent causes of failed radiolabeling. For many trivalent radiometals like ⁶⁸Ga, the pH must be acidic to prevent the formation of insoluble metal hydroxides or colloids, which are unavailable for chelation.[6][9] If the pH is too low, it can lead to protonation of the chelator's carboxylate arms, reducing its ability to bind the metal.
Solutions:
-
Verify pH: Use a pH meter or pH strips to check the final reaction mixture.
-
Use Buffers: Employ appropriate buffers like sodium acetate or HEPES to maintain the pH within the optimal range for your specific radiometal.
-
Adjust Eluate: The eluate from a radionuclide generator (e.g., ⁶⁸Ge/⁶⁸Ga generator) is often highly acidic (e.g., 0.1 M HCl) and must be buffered to the correct pH before adding the precursor.[1]
Q7: Could trace metal impurities be the problem?
Potential Cause: Yes. The NOTA chelator is not exclusively selective for your desired radiometal. Other metal ions, particularly trivalent cations like Fe³⁺ or divalent ions like Cu²⁺ and Zn²⁺, can compete for the binding sites in the NO2A-Butyne chelator.[9] These contaminants can originate from the radionuclide source, glassware, reaction buffers, or even metal needles.[9][11][12]
Solutions:
-
Use Metal-Free Equipment: Whenever possible, use metal-free vials and pipette tips.
-
High-Purity Reagents: Ensure all buffers and water are of high purity and free from trace metal contamination.
-
Radionuclide Purification: If metal contamination from the radionuclide source is suspected, an extra purification step (e.g., using a cation-exchange cartridge) may be necessary.[9]
Q8: I am labeling at room temperature. Could this be the issue?
Potential Cause: While many NOTA-based chelators, especially with ⁶⁸Ga, label very efficiently at room temperature within minutes, this is not universally true for all conjugates or radiometals.[1][6] Some reactions require thermal energy to overcome the kinetic activation barrier for complexation.
Solutions:
-
Optimize Temperature: If room temperature labeling yields are low, try gentle heating. A systematic optimization (e.g., 50°C, 75°C, 95°C) can identify the ideal temperature.[1][13]
-
Optimize Incubation Time: Ensure the reaction is proceeding for a sufficient duration. Take aliquots at different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal reaction time.
Q9: What if my precursor conjugate is degraded or impure?
Potential Cause: The stability and purity of your NO2A-Butyne conjugated biomolecule are critical.[10] If the precursor has degraded during storage or if impurities are present from the synthesis and purification process, the concentration of active chelator available for radiolabeling will be lower than expected.
Solutions:
-
Verify Concentration: Use a reliable method (e.g., UV-Vis spectroscopy) to confirm the concentration of your precursor solution.
-
Assess Purity: Analyze the precursor using HPLC or mass spectrometry to confirm its identity and purity.
-
Proper Storage: Store the precursor according to the manufacturer's recommendations, typically frozen and protected from light, to prevent degradation.
Quantitative Data Summary
The optimal conditions can vary based on the specific biomolecule conjugated to NO2A-Butyne. However, the following table provides general starting parameters for common radiometals used with NOTA-based chelators.
| Radiometal | Typical pH Range | Typical Temperature | Typical Time | Reference(s) |
| Gallium-68 (⁶⁸Ga) | 3.5 - 5.0 | Room Temp. - 95°C | 5 - 15 min | [1][6][9] |
| Copper-64 (⁶⁴Cu) | 4.5 - 6.5 | Room Temp. - 50°C | 10 - 60 min | [6][13][14] |
| Zirconium-89 (⁸⁹Zr) | 6.5 - 7.5 | Room Temperature | 10 - 60 min | [8][15] |
Experimental Protocols
General Radiolabeling Protocol for ⁶⁸Ga-NO2A-Butyne-Peptide
This protocol is a general guideline and should be optimized for your specific peptide conjugate.
1. Reagent Preparation:
- Buffer: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5 using metal-free HCl or NaOH.
- Precursor Solution: Dissolve the NO2A-Butyne-peptide conjugate in high-purity water or buffer to a final concentration of 1 mg/mL.
- ⁶⁸Ga Eluate: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions using 0.1 M HCl.[1]
2. Radiolabeling Reaction: a. In a metal-free microcentrifuge tube, add 400 µL of the sodium acetate buffer. b. Add 500 µL of the ⁶⁸Ga eluate (activity will vary). c. Add 10-50 µg of the NO2A-Butyne-peptide precursor solution. d. Gently vortex the mixture. e. Incubate at room temperature for 10 minutes. For optimization, this step can be performed at higher temperatures (e.g., 95°C).
3. Purification: a. Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol (B145695) followed by 10 mL of water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with 10 mL of water to remove unchelated ⁶⁸Ga and other hydrophilic impurities. d. Elute the desired ⁶⁸Ga-NO2A-Butyne-peptide with 1 mL of ethanol or an ethanol/water mixture. e. The ethanol is typically removed by gentle heating under a stream of nitrogen before reformulation in a physiologically compatible buffer (e.g., PBS).
4. Quality Control:
- Perform radio-TLC or radio-HPLC to determine the radiochemical purity and confirm the identity of the product.[1]
Visualizations
Caption: A simplified workflow for radiolabeling and subsequent conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Nuclear Instruments| Nuclear Counting Systems |Radiation Detectors. [nucleonix.com]
- 12. Radioactive scrap metal - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmrxiv.de [pharmrxiv.de]
- 15. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
NO2A-Butyne-bis(t-Butyl ester) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator used in bioconjugation and for the development of radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for NO2A-Butyne-bis(t-Butyl ester)?
For long-term stability, it is recommended to store NO2A-Butyne-bis(t-Butyl ester) at -20°C.[1][2][3] Some suppliers also suggest that for extended periods (months to years), storage at -20°C in a dry and dark environment is optimal.
Q2: Can I store the compound at 4°C or room temperature for a short period?
Yes, for short-term storage (days to weeks), maintaining the compound at 0-4°C in a dry, dark place is acceptable. While some suppliers ship the product at ambient temperatures, prolonged storage at room temperature is not advised to prevent potential degradation.
Q3: How should I handle the compound upon receiving it?
Upon receipt, it is best practice to store the compound at the recommended -20°C as soon as possible, unless it will be used immediately. The product should be handled by qualified individuals experienced in managing potentially hazardous chemicals.
Q4: What is the shelf life of NO2A-Butyne-bis(t-Butyl ester)?
If stored correctly at -20°C, the shelf life of NO2A-Butyne-bis(t-Butyl ester) is expected to be greater than two years.
Q5: Is NO2A-Butyne-bis(t-Butyl ester) sensitive to light or moisture?
While specific data on photosensitivity is limited, it is generally good practice to store chelating agents in the dark. Some information suggests stability in a humid environment, but to ensure integrity, it is recommended to store the compound in a dry environment, for instance, by using a desiccator.
Q6: In what solvents can I dissolve NO2A-Butyne-bis(t-Butyl ester)?
While specific solubility data is not widely available in the search results, similar compounds are often soluble in organic solvents like DMSO. It is noted to be insoluble in water.
Troubleshooting Guide
Unexpected experimental results can sometimes be attributed to the instability or improper handling of reagents. This guide addresses potential issues related to the stability of NO2A-Butyne-bis(t-Butyl ester).
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Low radiolabeling efficiency or poor conjugation yield | Degradation of the NOTA chelating moiety or the butyne functional group due to improper storage. | - Ensure the compound has been stored at -20°C. - Use a fresh vial of the compound. - Perform a quality control check on the compound using techniques like HPLC or mass spectrometry. |
| Presence of unexpected byproducts in reaction mixture | Hydrolysis of the t-butyl esters to carboxylic acids, which can occur if the compound is exposed to acidic conditions. | - Avoid acidic conditions during storage and in your experimental setup unless t-butyl ester deprotection is intended. - Ensure all solvents and reagents are free from acidic impurities. |
| Inconsistent results between experiments | Partial degradation of the compound due to repeated freeze-thaw cycles or prolonged exposure to ambient conditions. | - Aliquot the compound upon receipt to minimize freeze-thaw cycles. - Allow the vial to warm to room temperature before opening to prevent condensation. - Minimize the time the compound is kept at room temperature. |
| Complete failure of the reaction | Significant degradation of the compound. | - Discard the old stock and use a new, unopened vial of NO2A-Butyne-bis(t-Butyl ester). - Review storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol for Assessing the Stability of NO2A-Butyne-bis(t-Butyl ester) via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and identify potential degradation products of NO2A-Butyne-bis(t-Butyl ester) under various storage conditions.
1. Sample Preparation:
-
Prepare a stock solution of NO2A-Butyne-bis(t-Butyl ester) in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several vials.
-
Expose the aliquots to different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposure to light).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), take a sample from each condition for analysis.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks or a decrease in the area of the main peak corresponding to NO2A-Butyne-bis(t-Butyl ester).
-
Calculate the percentage purity of the compound at each time point under each condition.
-
The presence of new peaks indicates degradation, and their retention times can help in identifying the nature of the degradation products.
Visualizations
Caption: Troubleshooting workflow for issues with NO2A-Butyne-bis(t-Butyl ester).
Caption: Potential degradation pathways for NO2A-Butyne-bis(t-Butyl ester).
References
preventing side reactions in NO2A-Butyne click chemistry
Welcome to the technical support center for NO2A-Butyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with NO2A-Butyne.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I am observing low yield or no product formation in my NO2A-Butyne click reaction. What are the common causes and how can I fix it?
Answer:
Low or no yield is a frequent issue in CuAAC reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents and buffers. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[2]
-
-
Suboptimal Reagent Concentrations: The concentrations of reactants and catalyst are critical for reaction efficiency.
-
Solution: If working with dilute solutions, consider increasing the concentration of your NO2A-Butyne and azide-containing molecule. For many bioconjugation reactions, the copper catalyst is used in stoichiometric or excess amounts relative to the reactants to achieve maximal activity.[2]
-
-
Inadequate Ligand Support: Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.
-
Solution: Employ a water-soluble Cu(I) stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). A common recommendation is a 5:1 ligand-to-copper ratio for bioconjugations.[2]
-
-
Reagent Quality: The purity and stability of your NO2A-Butyne and azide (B81097) partner can impact the reaction.
-
Solution: Ensure the integrity of your starting materials. Azides, in particular, can be unstable, so proper storage and handling are important.
-
Question 2: I am seeing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a clear indication of side reactions occurring in your experiment. The most common side reactions in CuAAC are alkyne homocoupling and oxidation of sensitive functional groups.
Common Side Reactions and Prevention Strategies:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where the alkyne (NO2A-Butyne) couples with itself, consuming the starting material. This reaction is often catalyzed by Cu(II) species.
-
Oxidation of Biomolecules: If you are conjugating NO2A-Butyne to a protein or peptide, the copper catalyst in the presence of a reducing agent and oxygen can generate reactive oxygen species (ROS). These ROS can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, tyrosine, and histidine.
-
Prevention: The use of a stabilizing ligand like THPTA is highly recommended. THPTA not only accelerates the desired click reaction but also protects biomolecules from oxidative damage.[2] Additionally, ensuring the reaction is deoxygenated will reduce ROS formation.
-
-
Reactions with Ascorbate Byproducts: Dehydroascorbate, an oxidation product of sodium ascorbate, can react with certain amino acid side chains, such as arginine and lysine.
-
Prevention: To mitigate this, an additive like aminoguanidine (B1677879) can be used to scavenge reactive carbonyl compounds formed from ascorbate degradation without significantly inhibiting the CuAAC reaction.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: Can the NO2A chelator on the butyne molecule interfere with the copper catalyst?
A1: This is a valid consideration. The NO2A macrocycle is a chelator and could potentially interact with the copper catalyst. However, the CuAAC reaction is typically performed with a stabilizing ligand like THPTA, which forms a stable complex with the Cu(I) ion, facilitating the catalytic cycle. While there is no extensive literature on specific interference from NO2A, using a robust stabilizing ligand should direct the copper's catalytic activity towards the click reaction. It has been observed that chelating azides can accelerate the CuAAC reaction, suggesting that a chelating alkyne might have a similar effect, though this is not definitively established for NO2A-Butyne.[4][5]
Q2: What is the optimal pH for NO2A-Butyne click chemistry?
A2: The CuAAC reaction is known to be effective over a wide pH range, typically between 4 and 12.[6] For reactions involving biomolecules, it is best to work in a pH range that maintains the stability and solubility of the biomolecule, usually between pH 7 and 9.[7] Buffers such as phosphate (B84403), HEPES, and MOPS are commonly used. However, be aware that Tris buffers can sometimes slow down the reaction due to their ability to bind copper.[2]
Q3: How can I purify my NO2A-conjugated product and remove the copper catalyst?
A3: Post-reaction purification is crucial, especially for biological applications where residual copper can be toxic. Several methods can be employed:
-
Chelating Agents: Adding a chelating agent like EDTA at the end of the reaction will sequester the copper ions, which can then be removed through dialysis or size-exclusion chromatography for macromolecular products.[8]
-
Chromatography: For smaller molecules, purification can be achieved using standard chromatographic techniques like column chromatography. For larger biomolecules, size-exclusion chromatography or HPLC are effective.[7]
-
Specialized Resins: Copper-scavenging resins can also be used to remove the catalyst from the reaction mixture.[7]
Q4: What are the recommended storage conditions for NO2A-Butyne and other click chemistry reagents?
A4: Proper storage is essential to maintain the reactivity of your reagents.
-
NO2A-Butyne: Should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place.
-
Azide-containing compounds: Can be sensitive to light and heat. Store them as recommended by the supplier.
-
Sodium Ascorbate: Solutions of sodium ascorbate are prone to oxidation by air and should always be freshly prepared before use.[9]
-
Copper Sulfate (B86663) and Ligands: Stock solutions of copper sulfate and ligands like THPTA are generally stable when stored frozen.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and component ratios that can be used as a starting point for optimizing your NO2A-Butyne click chemistry experiments.
Table 1: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Typical Concentration Range | Notes |
| Biomolecule-Alkyne/Azide | 10 µM - 1 mM | The concentration will depend on the specific application and solubility of the biomolecule. |
| Small Molecule Azide/Alkyne | 1.1 - 10 equivalents | A slight to moderate excess of the smaller molecule is often used to drive the reaction to completion. |
| Copper(II) Sulfate | 50 µM - 1 mM | The optimal concentration can vary; higher concentrations often lead to faster reactions.[2] |
| Ligand (e.g., THPTA) | 5 equivalents to Copper | A 5:1 ratio is often recommended to stabilize the catalyst and protect biomolecules.[2] |
| Sodium Ascorbate | 5 - 10 equivalents to Copper | A sufficient excess is needed to maintain a reducing environment throughout the reaction.[7] |
| Aminoguanidine (optional) | 1 - 5 mM | Can be included to prevent side reactions from ascorbate degradation products.[2] |
Table 2: Influence of Reaction Parameters on CuAAC
| Parameter | Condition | Impact on Reaction |
| Atmosphere | Inert (Argon or Nitrogen) vs. Air | An inert atmosphere prevents the oxidation of Cu(I) to Cu(II), thus preventing catalyst deactivation and reducing side reactions.[1] |
| Solvent | Aqueous buffers, DMSO, t-BuOH/water | The choice of solvent should ensure the solubility of all reactants. Co-solvents like DMSO can be used.[2] |
| Temperature | Room Temperature (20-25°C) | Most CuAAC reactions proceed efficiently at room temperature. Gentle heating (40-50°C) can be applied if the reaction is slow.[4] |
| pH | 4 - 12 | The reaction is robust across a wide pH range, but for biomolecules, a physiological pH (7-8) is preferred.[6] |
Experimental Protocols
Protocol 1: General Procedure for NO2A-Butyne Conjugation to an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified protein in a suitable, degassed buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of NO2A-Butyne in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh a stock solution of sodium ascorbate (e.g., 100 mM in deionized water).[9]
-
Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O and THPTA in deionized water. A common stock would be 20 mM CuSO₄ and 100 mM THPTA.[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the NO2A-Butyne stock solution to achieve the desired molar excess.
-
Add the premixed CuSO₄/THPTA solution to the desired final concentration (e.g., 1 mM Cu, 5 mM THPTA).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
If possible, blanket the headspace of the tube with an inert gas (argon or nitrogen) and cap the tube.[2]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove the copper catalyst and excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or by using a copper-chelating resin.[7]
-
Visualizations
Caption: Troubleshooting flowchart for low product yield.
Caption: Prevention strategies for common side reactions.
Caption: General experimental workflow for NO2A-Butyne click chemistry.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Hydrolysis of NO2A-Butyne-bis(t-Butyl ester)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the t-butyl ester hydrolysis of NO2A-Butyne-bis(t-Butyl ester) to yield the corresponding dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the t-butyl ester hydrolysis of NO2A-Butyne?
The hydrolysis of the t-butyl esters on NO2A-Butyne-bis(t-Butyl ester) is typically achieved under acidic conditions. The acid protonates the carbonyl oxygen of the ester, making it more electrophilic. This facilitates the cleavage of the t-butyl group, which leaves as a stable tert-butyl cation.[1][2] This cation can then be quenched in various ways, often by forming isobutylene (B52900) gas.[3][4]
Q2: Which acids are commonly used for this deprotection?
Trifluoroacetic acid (TFA) is a very common reagent for the cleavage of t-butyl esters due to its strength and volatility, which simplifies its removal after the reaction.[5][6] Formic acid has also been used as a milder alternative for similar macrocyclic chelators, offering high yields.[3] Other strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can also be used, but may require more stringent control of reaction conditions.[1]
Q3: What are the primary byproducts of this reaction?
The main byproduct from the t-butyl group is isobutylene, which is a gas and escapes from the reaction mixture.[3][4] The tert-butyl cation can also be trapped by nucleophiles present in the reaction mixture.[5][7] If TFA is used, t-butyl trifluoroacetate (B77799) can also be formed.[7]
Q4: How can I monitor the progress of the reaction?
The progress of the deprotection can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A successful reaction will show the disappearance of the starting material (the bis-t-butyl ester) and the appearance of the desired product (the dicarboxylic acid).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions. | |
| Formation of Side Products | Alkylation of sensitive functional groups by the tert-butyl cation. | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture. These scavengers will trap the tert-butyl cation and prevent it from reacting with your molecule of interest.[5][7] |
| Rearrangement of the butyne group under strong acidic conditions. | Consider using a milder deprotection agent like formic acid instead of TFA.[3] Alternatively, perform the reaction at a lower temperature. | |
| Difficulty in Product Isolation | Residual acid (e.g., TFA) is difficult to remove. | After removing the bulk of the acid under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene (B28343) or dichloromethane (B109758) several times.[2][5] |
| Product is a salt and is highly soluble in water. | After removal of the acid, dissolve the residue in a minimal amount of water and purify by reverse-phase HPLC. Lyophilization of the collected fractions will yield the final product. | |
| Low Yield | Degradation of the product under harsh acidic conditions. | Use milder reaction conditions (lower temperature, shorter reaction time, or a weaker acid like formic acid).[3] |
| Loss of product during work-up and purification. | Optimize the purification procedure. For example, if using precipitation, ensure the correct anti-solvent is used and that the precipitation is carried out at a low temperature. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general guideline and may require optimization.
-
Preparation: Dissolve NO2A-Butyne-bis(t-Butyl ester) in a suitable solvent such as dichloromethane (DCM).
-
Reaction: To the solution, add a mixture of TFA and DCM. A common ratio is 50-95% TFA in DCM.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product can be purified by precipitation from cold diethyl ether or by reverse-phase HPLC.
Protocol 2: Deprotection using Formic Acid
This protocol offers a milder alternative to TFA.[3]
-
Preparation: Dissolve NO2A-Butyne-bis(t-Butyl ester) in formic acid.
-
Reaction: Stir the solution at room temperature.
-
Incubation: The reaction time may be longer than with TFA, potentially overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Remove the formic acid under reduced pressure.
-
Purification: The resulting residue can be purified by reverse-phase HPLC.
Quantitative Data
The following table summarizes deprotection conditions and yields for compounds structurally related to NO2A-Butyne.
| Compound | Deprotection Reagent | Conditions | Yield | Reference |
| Alkyne terminated DO3A derivative | Formic Acid | Room Temperature | 95% | [3] |
| DOTA-peptide conjugate | 95% TFA/TIS/H₂O | 3 hours, Room Temperature | Not specified | N/A |
| DOTA-based chelator | 80% TFA in DCM | 6 hours, Room Temperature | Not specified | N/A |
| Boc-protected amino acid | 25% TFA in DCM | 2 hours, Room Temperature | Not specified | [6] |
Visualizations
Caption: General workflow for the hydrolysis of NO2A-Butyne-bis(t-Butyl ester).
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Peptide-NO2A-Butyne Conjugates
Welcome to the technical support center for improving the solubility of your peptide-NO2A-Butyne conjugates. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My peptide-NO2A-Butyne conjugate won't dissolve in aqueous buffers. What is the first step I should take?
A1: The initial and most critical step is to assess the overall charge of your peptide conjugate at neutral pH. The amino acid sequence of your peptide is the primary determinant of its intrinsic solubility. The NO2A-Butyne moiety itself is relatively polar, but a hydrophobic peptide sequence can still lead to poor overall solubility.
To determine the charge of your peptide:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminal amine.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group.
-
Sum these values to estimate the net charge of the peptide portion at neutral pH.
Based on the net charge, you can select an appropriate initial solvent. For a positively charged (basic) peptide, a slightly acidic solvent is recommended, while a negatively charged (acidic) peptide will be more soluble in a slightly basic solution.[1][2] If the peptide is neutral or highly hydrophobic, the use of organic co-solvents is often necessary.[1]
Q2: How does the NO2A-Butyne modification affect the solubility of my peptide?
A2: The NO2A (1,4,7-triazacyclononane-1,4-diacetate) chelator is a macrocyclic compound that, along with the butyne linker, can influence the overall physicochemical properties of the peptide. While NO2A itself is reasonably hydrophilic, the entire conjugate's solubility is a composite of the peptide sequence, the linker, and the chelator. In the context of radiolabeling, where such chelators are common, ensuring the hydrophilicity of the entire construct is crucial for favorable pharmacokinetics. If you are experiencing poor solubility, it is likely that the hydrophobicity of the peptide sequence is the dominant factor.
Q3: What are the recommended starting solvents for dissolving my conjugate?
A3: It is always advisable to test the solubility on a small aliquot of your conjugate first.[1] The choice of solvent will depend on the peptide's properties.
| Peptide-NO2A-Butyne Conjugate Type | Primary Recommended Solvent | Secondary Solvent/Additive |
| Net Positive Charge (Basic) | Sterile Deionized Water | 10% Acetic Acid |
| Net Negative Charge (Acidic) | Sterile Deionized Water | 0.1 M Ammonium Bicarbonate |
| Net Neutral Charge or >50% Hydrophobic Residues | Small amount of organic solvent (e.g., DMSO, DMF) | Stepwise dilution with aqueous buffer |
Note: For peptides containing Cysteine (Cys) or Methionine (Met), avoid using DMSO as it can oxidize the side chains.[1][3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when trying to dissolve your peptide-NO2A-Butyne conjugate.
Problem 1: The conjugate forms a gel or suspension in water.
This is often due to the formation of intermolecular hydrogen bonds, especially with peptides that have a high percentage of residues like Ser, Thr, Gln, and Asn.
Solutions:
-
Sonication: This can help break up aggregates and improve dissolution.[1][4]
-
Gentle Warming: Warming the solution to around 40°C can sometimes aid solubility. However, be cautious as excessive heat can degrade the peptide.[1][5]
-
Use of Chaotropic Agents: For stubborn aggregates, dissolving the peptide in a small amount of a solution containing 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, followed by dilution, can be effective.[2]
Problem 2: The conjugate dissolves in an organic solvent but precipitates when diluted with an aqueous buffer.
This is a common issue with highly hydrophobic peptides.
Solutions:
-
Slow, Dropwise Dilution: Add the organic stock solution very slowly into the stirring aqueous buffer. This can prevent the peptide from crashing out of solution.[3]
-
Increase the Final Concentration of Organic Solvent: Some assays can tolerate a small percentage of organic solvent (e.g., up to 5% DMSO). Determine the maximum allowable concentration for your experiment.
-
Lyophilize and Re-dissolve: If the peptide precipitates, it may be necessary to freeze-dry the sample and attempt to re-dissolve it in a different solvent system.[4]
Problem 3: The solubility is still poor even after trying different solvents.
If basic formulation strategies fail, you may need to consider modifying the conjugate itself.
Solutions:
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a highly effective method for increasing the hydrophilicity and solubility of peptides and their conjugates.[6] This can be done by incorporating a PEG linker during synthesis.
-
Incorporate Hydrophilic Linkers: Using linkers with improved hydrophilicity between the peptide and the NO2A-Butyne moiety can enhance the overall solubility of the conjugate.[7][8]
-
Amino Acid Substitution: If you are in the design phase, consider replacing some hydrophobic amino acids in your peptide sequence with more hydrophilic ones, provided this does not negatively impact its biological activity.[5][6]
Experimental Protocols
Protocol 1: General Solubilization Procedure
-
Bring the lyophilized peptide-NO2A-Butyne conjugate to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Based on the peptide's charge (see Q1 in FAQs), add the recommended solvent (Water, 10% Acetic Acid, or 0.1 M Ammonium Bicarbonate). Start with a small volume to achieve a concentrated stock solution.
-
Vortex the vial for 30-60 seconds.
-
If the conjugate is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[4]
-
Visually inspect the solution. A clear solution indicates complete dissolution. If it remains cloudy or has visible particles, proceed to Protocol 2.
-
Once dissolved, the stock solution can be diluted with the appropriate aqueous buffer for your experiment.
Protocol 2: Solubilization of Hydrophobic Conjugates Using an Organic Co-solvent
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the lyophilized conjugate to create a concentrated stock solution.
-
Vortex until the conjugate is fully dissolved in the organic solvent.
-
While vigorously vortexing the desired aqueous buffer, add the organic stock solution drop by drop.
-
If the solution remains clear, you have successfully solubilized your conjugate. If precipitation occurs, you may need to increase the final percentage of the organic co-solvent or consider reformulation.
Visual Guides
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Key factors and strategies for improving conjugate solubility.
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Technical Support Center: Purification of NO2A-Butyne Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with NO2A-Butyne.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying NO2A-Butyne labeled proteins?
A1: The purification process for NO2A-Butyne labeled proteins is typically a two-step procedure. The first step involves the covalent attachment of a biotin (B1667282) tag to the alkyne group of the NO2A-Butyne label via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. In the second step, the resulting biotinylated protein is captured and purified using streptavidin-based affinity chromatography.[1]
Q2: What are the key considerations for the click chemistry step?
A2: The success of the CuAAC reaction is critical for efficient purification. Key factors to consider include the use of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). A copper-chelating ligand, such as THPTA or TBTA, is also essential to stabilize the copper(I) ion and enhance reaction efficiency.[2][3][4][5] It is crucial to use fresh reagents, particularly the sodium ascorbate solution, and to degas solutions to minimize the oxidation of the catalyst.[4]
Q3: Which purification method is recommended for biotinylated NO2A-Butyne proteins?
A3: Streptavidin affinity chromatography is the most common and robust method for purifying biotinylated proteins due to the extremely high affinity and specificity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[6] This strong interaction allows for stringent washing steps to effectively remove non-specifically bound contaminants, resulting in high purity of the target protein.[1]
Q4: Can the NO2A-Butyne label itself be used for purification?
A4: Yes, the NO2A moiety is a metal chelator. This functionality opens the possibility of using Immobilized Metal Affinity Chromatography (IMAC) for purification.[7] By charging an IMAC resin with a suitable metal ion (e.g., Ni²⁺, Cu²⁺, Zn²⁺), the NO2A-labeled protein can be captured.[8][9] This could serve as an initial enrichment step before click chemistry or as an alternative purification strategy altogether. However, the efficiency of this approach will depend on the accessibility of the NO2A-chelator and its binding affinity for the specific metal ion used.
Q5: How might the NO2A chelator affect my protein's stability?
A5: The presence of a metal chelator like NO2A can have a dual effect on protein stability. On one hand, if trace metal ions are present in the buffers, the chelator could contribute to metal-catalyzed oxidation of the protein, potentially leading to degradation. On the other hand, controlled coordination of a metal ion by the NO2A tag could potentially stabilize the protein structure. It is advisable to perform stability studies on the labeled protein and consider the addition of EDTA to buffers if metal-catalyzed oxidation is a concern and IMAC is not being used.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This protocol details the biotinylation of a NO2A-Butyne labeled protein using a biotin-azide conjugate.
Materials:
-
NO2A-Butyne labeled protein in a copper-chelator-free buffer (e.g., PBS, HEPES). Avoid Tris buffers as they can chelate copper.
-
Biotin-azide solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand solution (e.g., 50 mM in DMSO/water).
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh ).
-
Aminoguanidine (B1677879) hydrochloride solution (e.g., 100 mM in water, optional, to quench reactive byproducts).[4]
-
Microcentrifuge tubes.
Procedure:
-
In a microcentrifuge tube, combine the NO2A-Butyne labeled protein with the biotin-azide. A 2 to 10-fold molar excess of biotin-azide over the protein is recommended.
-
Add the copper-chelating ligand (THPTA or TBTA). A final concentration of 0.50 mM is typical, with a 5:1 ligand to copper ratio.[4]
-
Add the CuSO₄ solution to a final concentration of 0.10 mM.[4]
-
If using, add aminoguanidine to a final concentration of 5 mM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[4]
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
The biotinylated protein is now ready for purification.
Protocol 2: Streptavidin Affinity Purification
This protocol describes the purification of the biotinylated NO2A-Butyne protein using streptavidin-agarose resin.
Materials:
-
Biotinylated protein sample from the CuAAC reaction.
-
Streptavidin-agarose resin slurry.
-
Binding/Wash Buffer: PBS with 0.1% Tween-20 and 0.5 M NaCl.
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.8 or a buffer containing 2 mM biotin for competitive elution.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.
-
Affinity chromatography columns or magnetic beads.
Procedure:
-
Resin Equilibration:
-
Transfer the required amount of streptavidin-agarose resin slurry to a column.
-
Wash the resin with 5-10 column volumes of Binding/Wash Buffer to equilibrate.
-
-
Sample Binding:
-
Apply the biotinylated protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow for efficient binding.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[1] Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
If using a low pH elution buffer, collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and prevent protein denaturation.[1]
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blot (using an anti-protein or anti-tag antibody) to confirm the purity and identity of the protein.
-
Troubleshooting Guides
Click Chemistry (CuAAC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation | Inactive copper catalyst | Prepare fresh sodium ascorbate solution for each experiment. Degas all solutions to remove oxygen. Ensure a 5:1 ligand to copper ratio to protect the Cu(I) state.[4] |
| Low reagent concentrations | Increase the molar excess of the biotin-azide probe (2-10 fold). Ensure the final protein concentration is not too dilute. | |
| Interfering buffer components | Avoid Tris-based buffers. Remove reducing agents like DTT or β-mercaptoethanol from the protein sample via dialysis or buffer exchange prior to the reaction. | |
| High background/non-specific labeling | Reaction time too long | Optimize the reaction time; shorter incubation may be sufficient and reduce background. |
| Reactive byproducts | Add aminoguanidine to the reaction mixture to quench reactive species formed from ascorbate oxidation.[2][3][4] |
Streptavidin Affinity Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low protein yield in eluate | Inefficient biotinylation | Confirm successful biotinylation via Western blot with streptavidin-HRP before proceeding with purification. |
| Steric hindrance of biotin tag | Use a biotin-azide reagent with a longer spacer arm to improve accessibility for streptavidin binding.[6] | |
| Protein precipitation on the column | Ensure the protein is soluble in the binding/wash buffer. Consider adding stabilizing agents like glycerol (B35011) or non-ionic detergents. | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes or the stringency of the wash buffer (e.g., increase salt concentration). |
| Hydrophobic or ionic interactions with the resin | Add a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) and/or increase the salt concentration (e.g., up to 1 M NaCl) in the wash buffer.[6] | |
| Presence of endogenous biotinylated proteins in lysate | Pre-clear the lysate by incubating with streptavidin beads before adding the biotinylated protein of interest.[10] | |
| Difficulty eluting the protein | Very strong biotin-streptavidin interaction | For harsh elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-2.9) and immediately neutralize the eluate.[1] For milder, competitive elution, use a buffer containing a high concentration of free biotin (e.g., 2-10 mM), but be aware this may require longer incubation times. |
| Protein denaturation during elution | Use a milder elution method, such as competitive elution with biotin. If using low pH, ensure rapid and effective neutralization of the eluted fractions. |
Data Presentation
Table 1: Comparison of Typical Purification Parameters
| Parameter | Click Chemistry (CuAAC) | Streptavidin Affinity Chromatography | Immobilized Metal Affinity Chromatography (IMAC) |
| Key Reagents | CuSO₄, Sodium Ascorbate, THPTA/TBTA, Biotin-Azide | Streptavidin-conjugated resin, Biotin | Ni²⁺, Cu²⁺, or Zn²⁺ charged resin, Imidazole |
| Typical Protein Purity | N/A (Labeling step) | >90% | 60-95% (can be lower due to non-specific binding of histidine-rich proteins) |
| Typical Yield | >95% (Labeling efficiency) | 70-95% | 50-90% |
| Binding Affinity | Covalent bond | K_d ≈ 10⁻¹⁴ - 10⁻¹⁵ M | K_d ≈ 10⁻⁶ - 10⁻⁸ M |
| Elution Conditions | N/A | Harsh (low pH) or Competitive (free biotin) | Competitive (Imidazole gradient) or pH shift |
Visualizations
Caption: Workflow for purification of NO2A-Butyne labeled proteins.
Caption: Troubleshooting logic for low protein yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
Technical Support Center: Monitoring NO2A-Butyne-bis(t-Butyl ester) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NO2A-Butyne-bis(t-Butyl ester). The following sections offer guidance on effectively monitoring the progress of reactions involving this bifunctional chelator.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions with NO2A-Butyne-bis(t-Butyl ester)?
A1: The most common and effective methods for monitoring reactions involving NO2A-Butyne-bis(t-Butyl ester) are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and straightforward method to qualitatively track the consumption of the starting material (NO2A-Butyne-bis(t-Butyl ester)) and the formation of the product. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually assess the progress. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For optimal separation, it is crucial to select an appropriate solvent system.
Q3: What should I do if my spots are not separating well on the TLC plate?
A3: Poor separation on a TLC plate is typically due to an inappropriate solvent system. If your spots remain at the baseline, the solvent is likely not polar enough. Conversely, if the spots travel with the solvent front, the solvent is too polar.[1][2] A good starting point for developing a solvent system for NO2A-Butyne-bis(t-Butyl ester) and its derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727). You can adjust the ratio of these solvents to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7.[3]
Q4: Can HPLC be used for quantitative analysis of my reaction?
A4: Yes, HPLC is an excellent technique for quantitative analysis. By creating a calibration curve with a known concentration of your starting material and product, you can determine the exact concentration of each species in your reaction mixture over time. This allows for the calculation of reaction kinetics and yield.
Q5: I am having trouble with peak tailing and multiple peaks for my chelator on HPLC. What can I do?
A5: Metal chelators like NO2A-Butyne-bis(t-Butyl ester) can sometimes interact with trace metals in the HPLC system, leading to peak tailing or the appearance of multiple complexed species. To mitigate this, you can pre-treat your sample by forming a stable complex with a metal ion like iron (Fe³⁺). This ensures that the chelator is in a single, well-defined form, resulting in sharper, more reproducible peaks.
Q6: How can NMR spectroscopy be used to monitor the reaction?
A6: NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time directly in the NMR tube.[4] By tracking the disappearance of specific proton or carbon signals of the starting material and the appearance of new signals corresponding to the product, you can follow the reaction's progress. For instance, in an amide coupling reaction, you could monitor the change in the chemical shift of the protons adjacent to the reacting amine or carboxylic acid. For a click chemistry reaction, you would look for the disappearance of the alkyne proton signal and the appearance of a triazole proton signal.
Troubleshooting Guides
Troubleshooting Amide Coupling Reactions
| Issue | Possible Cause | Suggested Solution |
| No reaction or slow reaction | Inefficient coupling reagent. | Use a more powerful coupling agent like HATU or HBTU. |
| Steric hindrance around the reaction site. | Increase the reaction temperature or use a less sterically hindered coupling partner if possible. | |
| Inappropriate base. | Ensure the base used (e.g., DIPEA) is non-nucleophilic and in sufficient excess to neutralize any acids formed. | |
| Formation of multiple products | Side reactions of the coupling reagent. | Lower the reaction temperature and ensure slow addition of the coupling reagent. |
| Epimerization of chiral centers. | Use a coupling reagent known to suppress racemization, such as one containing HOAt. | |
| Difficulty in purification | Unreacted starting materials and coupling byproducts. | Optimize the reaction to go to completion. Use an appropriate workup to remove water-soluble byproducts before chromatography. |
Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
| Issue | Possible Cause | Suggested Solution |
| Reaction not working or low yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ. The use of a stabilizing ligand like TBTA or THPTA can also prevent oxidation.[5] |
| Poor quality of reagents. | Use freshly prepared solutions of the copper catalyst and reducing agent. Ensure the azide (B81097) and alkyne starting materials are pure. | |
| Inappropriate solvent. | While the reaction is often performed in aqueous mixtures, the choice of co-solvent (e.g., DMF, t-butanol) can impact solubility and reaction rate. | |
| Reaction reproducibility issues | Inconsistent addition of reagents. | Add the reagents in a consistent order. A common practice is to add the azide and alkyne, followed by the copper source, ligand, and finally the reducing agent to initiate the reaction. |
| Presence of copper-chelating functional groups in substrates. | The triazacyclononane core of NO2A is a strong copper chelator. This can sequester the catalyst. It may be necessary to use a higher catalyst loading. | |
| Cell toxicity in biological applications | Free copper ions. | Use a copper-chelating ligand like THPTA to minimize cytotoxicity.[6] Alternatively, consider a copper-free click chemistry approach using a strained alkyne. |
Experimental Protocols
General Protocol for Monitoring an Amide Coupling Reaction by TLC
-
Prepare the TLC Plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Spot the Plate:
-
On the left, spot a small amount of your starting material, NO2A-Butyne-bis(t-Butyl ester), dissolved in a suitable solvent (e.g., dichloromethane).
-
In the middle, spot a co-spot of the starting material and the reaction mixture.
-
On the right, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 5-10% methanol in dichloromethane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate (B83412) or iodine).
-
Analyze the Results: The starting material spot should diminish in intensity over time, while a new, typically more polar, product spot will appear. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
General Protocol for Monitoring a Click Chemistry Reaction by HPLC
-
Prepare Samples: At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding EDTA to chelate the copper catalyst). Dilute the quenched sample with the mobile phase.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Detection: Monitor the elution profile using a UV detector, typically at 220 nm and 254 nm.
-
Analysis: The starting alkyne (NO2A-Butyne-bis(t-Butyl ester)) will have a characteristic retention time. As the reaction progresses, a new peak corresponding to the triazole product will appear and increase in area, while the starting material peak decreases.
Data Presentation
Illustrative Reaction Monitoring Data
The following table provides an example of how to present quantitative data from an HPLC analysis of a reaction.
| Time (hours) | Starting Material (%) | Product (%) |
| 0 | 100 | 0 |
| 1 | 75 | 25 |
| 2 | 50 | 50 |
| 4 | 20 | 80 |
| 6 | 5 | 95 |
| 8 | <1 | >99 |
Visualizations
Caption: Workflow for monitoring a chemical reaction.
Caption: A logical approach to troubleshooting reaction issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. research.unipd.it [research.unipd.it]
- 5. Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper-Free Click Chemistry with Bifunctional Chelators
Welcome to the technical support center for copper-free click chemistry applications involving bifunctional chelators. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during bioconjugation and radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.
Low or No Conjugation Yield
Q1: I am observing a very low yield or no product in my copper-free click reaction. What are the common causes?
Several factors can contribute to poor reaction efficiency in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The primary culprits are often related to reagent quality, reaction conditions, or inherent properties of the biomolecules involved.
Potential Causes & Troubleshooting Steps:
-
Reagent Instability or Degradation:
-
Problem: Strained cyclooctynes like Dibenzocyclooctyne (DBCO) can be unstable, especially DBCO-NHS esters which are moisture-sensitive and can hydrolyze, rendering them inactive.[1] Improper storage can also lead to degradation over time.[1]
-
Solution: Prepare fresh solutions of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[2] Avoid multiple freeze-thaw cycles by aliquoting reagents.[3] Store all reagents according to the manufacturer's instructions.
-
-
Steric Hindrance:
-
Problem: The physical bulk of large molecules like antibodies or the chelator itself can block the azide (B81097) and cyclooctyne (B158145) groups from reacting efficiently.[1][4]
-
Solution: Introduce a PEG spacer between the reactive moiety (e.g., DBCO) and the biomolecule.[1] Longer, flexible linkers can help overcome steric hindrance by allowing the reactive groups to extend away from the surface of the molecule.[1]
-
-
Solubility Issues:
-
Problem: One or both of your reactants may have poor solubility in the chosen buffer system, leading to a heterogeneous mixture and slow reaction rates.[4] DBCO is notably hydrophobic, and high labeling ratios on proteins can cause precipitation.[1]
-
Solution: Ensure complete solubility of all components. A small amount of a compatible organic co-solvent, such as DMSO (typically up to 20%), can be added to the reaction mixture to improve solubility.[3][4][5]
-
-
Incorrect Stoichiometry:
-
Problem: An improper molar ratio of the cyclooctyne-chelator to the azide-modified biomolecule can limit the reaction.[1][4]
-
Solution: Optimize the molar excess of one reactant. Typically, a 2 to 4-fold molar excess of the azide-modified molecule is used when reacting with a DBCO-functionalized antibody.[2][5] For the initial antibody labeling, a 20 to 30-fold molar excess of DBCO-NHS ester is often recommended.[2][5]
-
-
Presence of Reaction Inhibitors:
-
Problem: Buffers containing sodium azide will directly compete with your azide-modified biomolecule, effectively quenching the reaction with the DBCO-chelator.[2][5]
-
Solution: Ensure all buffers are free of sodium azide. Use dialysis or a desalting column to exchange buffers if necessary before starting the conjugation.[2]
-
-
Confirmation of Labeling:
-
Problem: It's crucial to verify that the initial labeling of your biomolecule (e.g., antibody with DBCO) and your chelator (with an azide, or vice-versa) was successful before proceeding to the click reaction.
-
Solution: Characterize the individual components before conjugation. For instance, after reacting an antibody with DBCO-NHS, confirm the presence of DBCO groups. You can perform a small-scale test reaction with a fluorescent azide to verify reactivity.[6]
-
Side Reactions and Product Impurity
Q2: My final product is impure, showing multiple peaks on HPLC or bands on a gel. What could be causing this?
Impurity can arise from side reactions, aggregation, or incomplete removal of excess reagents.
Potential Causes & Troubleshooting Steps:
-
Protein Aggregation:
-
Problem: High levels of hydrophobic DBCO modification on an antibody can lead to aggregation and precipitation.[1] Some bifunctional chelators themselves can be hydrophobic, exacerbating this issue.
-
Solution: Optimize the molar ratio of DBCO-NHS ester to the antibody to avoid excessive labeling. Consider using DBCO reagents with hydrophilic PEG linkers to increase the solubility of the final conjugate.[1]
-
-
Hydrolysis of NHS Ester:
-
Problem: If the DBCO-NHS ester hydrolyzes before reacting with the amine on the antibody, it will not be incorporated. Unreacted, hydrolyzed DBCO may interfere with purification.
-
Solution: Use fresh, high-quality DBCO-NHS ester and perform the reaction in an amine-free buffer at a pH between 7 and 9.[7]
-
-
Inefficient Purification:
-
Problem: Failure to remove unreacted DBCO-chelator, azide-biomolecule, or quenching reagents will lead to an impure final product.
-
Solution: Use appropriate purification methods at each step. Size exclusion chromatography (SEC) or spin desalting columns are effective for removing small molecules from antibodies.[2][8] For the final conjugate, techniques like HPLC (reverse phase or ion exchange) may be necessary to separate the desired product from unreacted starting materials.[2]
-
Chelator-Specific Issues
Q3: I'm concerned about the stability of my bifunctional chelator during the click chemistry reaction. What should I consider?
The stability of the chelator is crucial for its subsequent ability to effectively coordinate a radiometal.
Potential Causes & Troubleshooting Steps:
-
pH Instability:
-
Problem: Some chelators or the active groups used to conjugate them (like NHS esters) can be sensitive to hydrolysis at certain pH values.[9]
-
Solution: Perform the conjugation reactions at the optimal pH for both the click chemistry reaction and the stability of the chelator. Most copper-free click reactions are robust under physiological conditions (pH ~7.4).[10]
-
-
Cross-Linking Side Reactions:
-
Problem: Although less common with click chemistry's bioorthogonal nature, some bifunctional chelators, when activated for conjugation through other means (like carbodiimide (B86325) chemistry), can cause protein cross-linking.[11]
-
Solution: Copper-free click chemistry is highly specific and avoids the side reactions associated with less selective conjugation methods.[10][] By using an azide-DBCO pairing, you minimize the risk of unintended cross-linking.
-
Quantitative Data Summary
The efficiency of copper-free click chemistry depends on several experimental parameters. The tables below summarize key quantitative data for optimizing your protocols.
Table 1: Recommended Molar Ratios for Antibody Conjugation
| Reaction Step | Reagent 1 | Reagent 2 | Recommended Molar Excess (Reagent 2 vs. 1) | Reference(s) |
| Antibody Activation | Antibody | DBCO-NHS Ester | 20 - 30 fold | [2][5] |
| Click Conjugation | DBCO-Antibody | Azide-Chelator | 2 - 4 fold | [2][5] |
Table 2: Typical Reaction Conditions for Copper-Free Click Chemistry
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 7.0 - 9.0 | Near-neutral pH is optimal for most protein conjugations. | [7] |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C is preferred for long incubations to maintain protein stability. | [3][8] |
| Incubation Time | 1 - 12 hours | Can be extended up to 48 hours. Reaction progress should be monitored. | [3][8] |
| Co-solvent | DMSO | Up to 20% to aid solubility of hydrophobic reagents. | [2][3] |
Experimental Protocols
Protocol 1: Activation of Antibody with DBCO-NHS Ester
This protocol describes the labeling of an antibody with DBCO functional groups.
-
Buffer Preparation: Exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Ensure the buffer is also free of sodium azide.[2]
-
Antibody Concentration: Adjust the antibody concentration to 1-2 mg/mL.[]
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[2]
-
Reaction Setup: Add a 20 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 20%.[2][5]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[2]
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, you can add Tris buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[2][8]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: Copper-Free Click Reaction with Azide-Chelator
This protocol details the conjugation of the DBCO-activated antibody with an azide-functionalized bifunctional chelator.
-
Reagent Preparation: Prepare a stock solution of the azide-functionalized chelator in a compatible solvent (e.g., water or DMSO).
-
Reaction Setup: Mix the purified DBCO-activated antibody with a 2 to 4-fold molar excess of the azide-chelator.[2][5]
-
Incubation: Incubate the reaction overnight at 4°C with gentle mixing.[2][8] Alternatively, incubation for 2-4 hours at room temperature can be sufficient.[5]
-
Purification: Purify the final antibody-chelator conjugate to remove excess azide-chelator. Size exclusion chromatography (SEC) is a common and effective method.
-
Validation: Characterize the final conjugate using methods such as SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm), and mass spectrometry to confirm successful conjugation.[2][5]
Visual Guides
Experimental Workflow
The following diagram illustrates the general two-step workflow for conjugating a bifunctional chelator to an antibody using copper-free click chemistry.
Caption: General workflow for antibody-chelator conjugation via SPAAC.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low SPAAC reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NO2A-Butyne Bioconjugation Efficiency
Welcome to the technical support center for NO2A-Butyne bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your experimental workflows. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is NO2A-Butyne and what is its primary application?
NO2A (1,4,7-triazacyclononane-1,4-diacetate) is a macrocyclic chelator commonly used for complexing radiometals for applications in nuclear imaging and radiotherapy. The "Butyne" functionalization refers to the attachment of a butyne group, which contains a terminal alkyne. This terminal alkyne serves as a reactive handle for covalent attachment to biomolecules, a process known as bioconjugation. The primary application of NO2A-Butyne is to label targeting molecules (e.g., peptides, antibodies) with radiometals for diagnostic or therapeutic purposes.
Q2: What is the most common bioconjugation reaction involving a terminal alkyne like in NO2A-Butyne?
The most common and efficient bioconjugation reaction for terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the alkyne-functionalized NO2A and an azide-modified biomolecule. Another possibility is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst.
Q3: What are the critical factors influencing the efficiency of the NO2A-Butyne bioconjugation?
Several factors can significantly impact the efficiency of your bioconjugation reaction:
-
Purity of Reactants: Ensure high purity of the NO2A-Butyne, the azide-modified biomolecule, and all buffers and reagents.
-
Reaction Buffer: The pH, composition, and presence of any interfering substances in the reaction buffer are crucial.
-
Catalyst System (for CuAAC): The choice of copper source, reducing agent, and ligand can dramatically affect the reaction rate and yield.
-
Stoichiometry: The molar ratio of NO2A-Butyne to the biomolecule needs to be optimized.
-
Temperature and Reaction Time: These parameters should be optimized for your specific system.
-
Presence of Chelating Agents: Buffers containing chelating agents like EDTA can inhibit CuAAC by sequestering the copper catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient catalyst system (CuAAC). | 1. Use a fresh solution of the copper(I) catalyst. 2. Optimize the concentration of the reducing agent (e.g., sodium ascorbate). 3. Consider using a copper-stabilizing ligand (e.g., THPTA, BTTAA). |
| Presence of interfering substances in the buffer. | 1. Perform a buffer exchange to remove any interfering substances like Tris or EDTA. 2. Use a non-coordinating buffer such as HEPES or phosphate (B84403) buffer. | |
| Suboptimal pH. | Optimize the reaction pH. For many CuAAC reactions, a pH between 7 and 8 is optimal. | |
| Incorrect stoichiometry. | Experiment with different molar ratios of NO2A-Butyne to the biomolecule (e.g., 1:1, 1:3, 1:5). | |
| Biomolecule Degradation or Aggregation | Harsh reaction conditions. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Ensure the pH of the buffer is within the stability range of your biomolecule. |
| Copper toxicity (CuAAC). | 1. Use a biocompatible copper-chelating ligand. 2. Minimize the concentration of the copper catalyst. 3. Consider using a copper-free click chemistry method like SPAAC if your biomolecule is particularly sensitive. | |
| Formation of By-products | Side reactions of the terminal alkyne. | Terminal alkynes can sometimes undergo side reactions. Ensure that your reaction conditions are specific for the intended cycloaddition.[1] |
| Isomer formation of the NO2A chelator. | In some preparations of NO2A-containing molecules, the formation of coordination isomers has been observed.[2] This is an intrinsic property of the chelator and may require purification to isolate the desired isomer. | |
| Low Radiolabeling Efficiency after Conjugation | Incomplete conjugation. | Refer to the "Low Conjugation Yield" section for troubleshooting. |
| Chelation site of NO2A is blocked or damaged. | Ensure that the conjugation and purification steps do not compromise the integrity of the NO2A chelator. | |
| Suboptimal radiolabeling conditions. | Optimize radiolabeling parameters such as pH, temperature, and incubation time for the specific radiometal being used. |
Experimental Protocols
General Protocol for NO2A-Butyne Bioconjugation via CuAAC
This is a general guideline and may require optimization for your specific biomolecule.
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in a non-coordinating buffer (e.g., 100 mM HEPES, pH 7.5).
-
Prepare a stock solution of NO2A-Butyne in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of the copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule, the copper ligand, and the CuSO₄ solution. Mix gently.
-
Add the NO2A-Butyne solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
-
Purification:
-
Purify the NO2A-Butyne-conjugated biomolecule using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted reagents and by-products.
-
-
Characterization:
-
Confirm the successful conjugation using techniques like mass spectrometry (MS) or SDS-PAGE.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of optimizing various reaction parameters on the conjugation efficiency. Actual results will vary depending on the specific reactants and conditions.
Table 1: Effect of pH on Conjugation Efficiency
| pH | Conjugation Efficiency (%) |
| 6.0 | 45 |
| 7.0 | 85 |
| 7.5 | 92 |
| 8.0 | 88 |
| 9.0 | 65 |
Table 2: Effect of Molar Ratio (NO2A-Butyne : Biomolecule) on Conjugation Efficiency
| Molar Ratio | Conjugation Efficiency (%) |
| 1:1 | 68 |
| 3:1 | 89 |
| 5:1 | 95 |
| 10:1 | 96 |
Table 3: Effect of Copper Ligand on Conjugation Efficiency
| Ligand | Conjugation Efficiency (%) |
| None | 35 |
| THPTA | 94 |
| BTTAA | 91 |
Visualizations
Caption: Experimental workflow for NO2A-Butyne bioconjugation via CuAAC.
Caption: Troubleshooting logic for low NO2A-Butyne bioconjugation yield.
References
stability issues of NO2A-Butyne-bis(t-Butyl ester) in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of NO2A-Butyne-bis(t-Butyl ester) in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this bifunctional chelator in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NO2A-Butyne-bis(t-Butyl ester) and what are its main components?
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator. Its structure consists of three key components:
-
A 1,4,7-triazacyclononane (B1209588) (TACN) macrocyclic core, which is responsible for chelating metal ions.
-
Two tert-butyl (t-Butyl) ester groups, which protect the carboxylic acid functionalities of the chelator.
-
A butyne linker , which allows for the conjugation of this chelator to other molecules via "click chemistry."
Q2: What are the expected storage conditions for NO2A-Butyne-bis(t-Butyl ester)?
For long-term stability, it is recommended to store the compound at -20°C, protected from light and moisture. Under these conditions, it is expected to be stable for at least one year. For short-term transport, it can be kept at ambient temperatures (4-25°C) for up to two weeks.
Q3: What are the primary stability concerns for NO2A-Butyne-bis(t-Butyl ester) in aqueous buffers?
The main stability concern in aqueous solutions is the hydrolysis of the two tert-butyl ester groups. The 1,4,7-triazacyclononane (TACN) core itself is generally stable in aqueous solutions.[1][2] The hydrolysis of the ester linkages is the most likely degradation pathway and is highly dependent on the pH of the buffer.
Q4: How does pH affect the stability of the tert-butyl ester groups?
The stability of tert-butyl esters is highly pH-dependent.
-
Acidic Conditions (pH < 5): tert-Butyl esters are known to be labile under acidic conditions.[3][4] The presence of acid catalyzes the hydrolysis of the ester, converting it to the corresponding carboxylic acid and releasing isobutylene. This degradation can be significant even at room temperature.
-
Neutral Conditions (pH 6-8): The compound is expected to have its highest stability in this pH range. Hydrolysis is generally slow, but can be influenced by temperature and the specific buffer components.
-
Basic Conditions (pH > 8): While esters, in general, can be susceptible to base-catalyzed hydrolysis, tert-butyl esters are notably more resistant to basic conditions compared to other esters like methyl or ethyl esters due to steric hindrance.[3] However, prolonged exposure to strongly basic solutions, especially at elevated temperatures, may lead to some degradation.
Q5: Can buffer components other than pH affect stability?
Yes, certain buffer components could potentially influence stability. For instance, buffers containing nucleophilic species might react with the compound, although this is less likely for the sterically hindered tert-butyl esters. It is always recommended to perform stability testing in the specific buffer system being used for an experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving NO2A-Butyne-bis(t-Butyl ester), which could be related to its stability.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Low radiolabeling efficiency or inconsistent chelation results. | The tert-butyl ester groups may have been hydrolyzed prior to the chelation reaction. This exposes the carboxylic acid groups, which can alter the chelation kinetics and efficiency. | - Ensure that all buffers used for storing and handling the chelator are within a neutral pH range (6-8).- Avoid any acidic conditions during the experimental workflow prior to chelation.- Prepare fresh solutions of the chelator in your experimental buffer and use them promptly.- Consider performing a stability check of the chelator in your buffer system (see Experimental Protocol below). |
| Unexpected peaks in HPLC or LC-MS analysis. | These could be degradation products resulting from the hydrolysis of one or both tert-butyl ester groups. | - Analyze your sample for masses corresponding to the mono-acid and di-acid forms of the chelator.- Review the pH of all solutions the compound was exposed to. Acidic contamination can lead to rapid degradation.- If acidic conditions are unavoidable in your experiment, the chelator should be used immediately after exposure. |
| Poor yield in conjugation ("click chemistry") reactions. | While the butyne group is generally stable, significant degradation of the molecule due to harsh buffer conditions could impact the overall yield. | - Confirm the integrity of the chelator using HPLC or LC-MS before starting the conjugation reaction.- Ensure the pH of the reaction buffer is compatible with the stability of the tert-butyl ester groups. |
Expected Stability Profile
The following table summarizes the expected qualitative stability of NO2A-Butyne-bis(t-Butyl ester) under various aqueous conditions. This is a general guideline, and actual stability should be confirmed experimentally.
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic | < 4 | Room Temp | Low | Rapid hydrolysis of tert-butyl esters. |
| Mildly Acidic | 4 - 6 | Room Temp | Moderate to Low | Gradual hydrolysis of tert-butyl esters. |
| Neutral | 6 - 8 | Room Temp | High | Minimal hydrolysis expected. |
| Mildly Basic | 8 - 10 | Room Temp | High | Generally stable, but hydrolysis is possible over extended periods. |
| Strongly Basic | > 10 | Room Temp | Moderate | Potential for slow hydrolysis. |
| Elevated Temp. | Any | > 37°C | Reduced | Hydrolysis rate will increase across all pH ranges. |
Experimental Protocols
Protocol for Determining the Stability of NO2A-Butyne-bis(t-Butyl ester) in an Aqueous Buffer
This protocol provides a framework for researchers to assess the stability of the chelator in their specific experimental buffer. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
1. Materials and Reagents:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Your aqueous buffer of interest (e.g., PBS, TRIS, etc.)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
DMSO (for stock solution)
-
Incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of NO2A-Butyne-bis(t-Butyl ester) in DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution into your aqueous buffer to a final working concentration (e.g., 100 µM).
-
Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, dilute it with the initial mobile phase composition, and analyze it by HPLC or LC-MS. This will serve as your baseline measurement.
-
Incubation: Incubate the remaining test solution at a desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: Withdraw aliquots of the test solution at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Sample Analysis: For each time point, dilute the aliquot and analyze by HPLC or LC-MS using the same method as the T=0 sample.
-
Data Analysis:
-
Measure the peak area of the intact NO2A-Butyne-bis(t-Butyl ester) at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Identify any new peaks that appear over time, which may correspond to hydrolysis products. If using LC-MS, determine their mass-to-charge ratio to confirm their identity.
-
Visualizations
Caption: Key functional components of NO2A-Butyne-bis(t-Butyl ester).
Caption: Potential acid-catalyzed hydrolysis pathway in aqueous buffers.
Caption: Experimental workflow for assessing compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Aggregation During NO2A-Butyne Labeling
Welcome to the technical support center for NO2A-Butyne labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is NO2A-Butyne and how does it lead to protein aggregation?
A1: NO2A-Butyne is a bifunctional chelator containing a macrocyclic NO2A (1,4,7-triazacyclononane-1,4-diacetate) core, a butyne group for subsequent click chemistry reactions, and likely an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Protein aggregation during labeling can be triggered by several factors:
-
Increased Hydrophobicity: The butyne group and the chelator itself can increase the hydrophobicity of the protein surface, leading to intermolecular hydrophobic interactions and aggregation.[1]
-
Alteration of Surface Charge: The reaction of the NHS ester with lysine residues neutralizes their positive charge.[1] This change in the protein's net charge can alter its isoelectric point (pI), potentially reducing its solubility and promoting aggregation if the pI shifts closer to the buffer pH.[1][2]
-
Over-labeling: Attaching too many NO2A-Butyne molecules can significantly alter the protein's physicochemical properties, leading to instability and aggregation.[2]
-
Intermolecular Crosslinking: Although less common with this type of linker, reactive intermediates or improper reaction conditions could potentially lead to crosslinking between protein molecules.
-
Metal Ion Contamination: The presence of divalent metal ions can sometimes mediate protein-protein interactions and lead to aggregation, especially with chelator-labeled proteins.
Q2: What are the initial signs of protein aggregation during my labeling experiment?
A2: The most common visual indicator of severe protein aggregation is the appearance of turbidity or a cloudy precipitate in your reaction mixture.[2] However, aggregation can also occur at a smaller, soluble level which may not be immediately visible.
Q3: How can I detect and quantify protein aggregation after labeling?
A3: Several analytical techniques can be used to detect and quantify both soluble and insoluble protein aggregates:
| Analytical Technique | Principle | Detects |
| Visual Inspection | Observation of turbidity or precipitate. | Severe, insoluble aggregation.[2] |
| UV-Vis Spectroscopy | Increased absorbance at higher wavelengths (e.g., 350-600 nm) due to light scattering by aggregates.[3] | Soluble and insoluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | Soluble aggregates and changes in hydrodynamic radius.[4][5] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Soluble oligomers, dimers, and higher-order aggregates.[6] |
| Native Polyacrylamide Gel Electrophoresis (Native-PAGE) | Separates proteins in their native state based on size and charge. | Oligomeric states of the protein. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | A wide range of aggregate sizes and states.[5] |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during NO2A-Butyne labeling.
| Issue | Potential Cause | Recommended Action |
| Immediate precipitation upon adding NO2A-Butyne | High local concentration of the labeling reagent. | Add the dissolved NO2A-Butyne solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[2] |
| Poor solubility of NO2A-Butyne in the reaction buffer. | Ensure the NO2A-Butyne is fully dissolved in a suitable organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution.[2] | |
| Turbidity develops during the incubation period | Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer pH to be 1-2 units away from the protein's pI to maintain surface charge and repulsion. Screen a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength for solubility.[3][7][8] |
| High protein concentration. | Reduce the protein concentration during the labeling reaction.[3][7] If a high final concentration is required, concentrate the protein after purification and consider adding stabilizing excipients. | |
| Elevated temperature. | Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down both the labeling reaction and potential aggregation processes.[2][3] | |
| Low labeling efficiency without visible aggregation | Incorrect buffer pH for the NHS ester reaction. | The NHS ester reaction is most efficient at a slightly alkaline pH (7.2-8.5).[2] However, protein stability is paramount, so a compromise may be necessary. |
| Presence of primary amines in the buffer. | Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[9] | |
| Gradual aggregation during storage after labeling | Reduced long-term stability of the labeled protein. | Add stabilizing excipients such as cryoprotectants (e.g., glycerol, sucrose), osmolytes, or non-denaturing detergents to the storage buffer.[1][7] Store the labeled protein at an optimal concentration and temperature (-80°C is often preferred over -20°C).[1][7] |
Experimental Protocols
Protocol 1: General Procedure for NO2A-Butyne Labeling of Proteins
This protocol provides a starting point for labeling proteins with NO2A-Butyne NHS ester. Optimization will be required for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
NO2A-Butyne NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into an amine-free buffer at a pH between 7.2 and 8.5.[2]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
NO2A-Butyne Preparation:
-
Immediately before use, dissolve the NO2A-Butyne NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved NO2A-Butyne to the protein solution. Start with a lower molar ratio to minimize the risk of aggregation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled protein from excess reagent and byproducts using size exclusion chromatography or another suitable method.
-
Protocol 2: Screening for Optimal Buffer Conditions
This protocol helps identify the best buffer conditions to maintain protein solubility during labeling.
-
Prepare a series of small-scale labeling reactions in different buffers with varying pH (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[1]
-
Perform the labeling reaction as described in Protocol 1 for each condition.
-
Monitor for any signs of aggregation (visual turbidity or measurement of absorbance at 350 nm) at different time points.
-
Analyze the labeling efficiency for the conditions that did not show aggregation to determine the optimal buffer.
Protocol 3: Screening for Stabilizing Additives
This protocol is for identifying additives that can prevent aggregation.
-
Prepare stock solutions of various additives (see table below).
-
To your protein solution, add an additive to the desired final concentration and incubate for 15-30 minutes on ice.
-
Proceed with the NO2A-Butyne labeling reaction as described in Protocol 1.
-
Monitor for aggregation. Test different additives and concentrations to find the most effective one for your protein.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Glycerol | 5-20% (v/v) | Stabilize protein structure, act as cryoprotectants.[7] |
| Amino Acids | Arginine, Glycine | 50-500 mM | Suppress aggregation by interacting with hydrophobic patches and charged groups.[7] |
| Non-denaturing Detergents | Tween-20, Polysorbate 80 | 0.01-0.1% (v/v) | Reduce hydrophobic interactions and surface tension.[7] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of non-native disulfide bonds (use with caution if your protein has essential disulfide bonds).[7] |
| Chelating Agents | EDTA | 1-5 mM | Sequesters divalent metal ions that could mediate aggregation.[3] |
Visualizing Workflows and Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 4. glenresearch.com [glenresearch.com]
- 5. old.57357.org [old.57357.org]
- 6. benchchem.com [benchchem.com]
- 7. Small Bifunctional Chelators That Do Not Disaggregate Amyloid β Fibrils Exhibit Reduced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Reactions with NO2A-Butyne-bis(t-Butyl ester)
Welcome to the technical support center for NO2A-Butyne-bis(t-Butyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a specific focus on the critical role of pH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NO2A-Butyne-bis(t-Butyl ester) and what are its primary applications?
A1: NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator. This means it has two key functionalities: a chelating moiety (the NO2A part) that can securely bind to radiometals, and a reactive group (the butyne group) that allows for covalent attachment to other molecules. Its primary applications are in the fields of bioconjugation and radiopharmaceutical development. It is commonly used to link a radionuclide to a targeting molecule, such as a peptide or antibody, for applications in molecular imaging (like PET scans) and targeted radiotherapy.
Q2: What are the two main types of reactions that NO2A-Butyne-bis(t-Butyl ester) is used for?
A2: The two primary reactions are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The butyne group on the molecule readily participates in this "click chemistry" reaction with an azide-functionalized molecule (e.g., a peptide or a fluorescent dye). This forms a stable triazole linkage.
-
Radiolabeling: The NO2A chelating core is used to complex a variety of metallic radionuclides. The choice of radiometal depends on the intended application (e.g., diagnostic imaging or therapy).
Q3: How stable are the t-butyl ester protecting groups on NO2A-Butyne-bis(t-Butyl ester)?
A3: The t-butyl ester groups are protecting groups for the carboxylic acid functionalities of the chelator. They are generally stable under neutral and basic conditions, as well as in the presence of many common reagents used in bioconjugation. However, they are sensitive to and will be cleaved by strong acids.[1][2] This is a critical consideration when planning multi-step syntheses or purification procedures.
Q4: Can I remove other acid-labile protecting groups, like a Boc group, without cleaving the t-butyl esters?
A4: Selective deprotection of a Boc (tert-butyloxycarbonyl) group in the presence of a t-butyl ester can be challenging due to their similar acid lability. However, the Boc group is generally more sensitive to acid. It may be possible to achieve selectivity by using carefully controlled, milder acidic conditions. For more robust synthetic strategies, it is advisable to use protecting groups with orthogonal stability (i.e., groups that can be removed under different conditions).
Q5: What are common side reactions to be aware of during the final deprotection of the t-butyl esters with a strong acid like trifluoroacetic acid (TFA)?
A5: During TFA-mediated cleavage, a reactive t-butyl cation is formed as a byproduct.[3] This cation can react with nucleophilic amino acid residues in a peptide, leading to unwanted side products. Common side reactions include the S-t-butylation of cysteine and the alkylation of the indole (B1671886) ring of tryptophan. To prevent these side reactions, it is standard practice to include "scavengers" such as triisopropylsilane (B1312306) (TIS) and water in the TFA cleavage cocktail to trap the t-butyl cations.
Q6: I am working with a peptide containing an Asp(OtBu) residue and I'm observing aspartimide formation. Is this related to the protecting group?
A6: Yes, this is a well-known side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). The basic conditions used for Fmoc deprotection (e.g., piperidine) can catalyze the formation of a cyclic aspartimide intermediate from the Asp(OtBu) residue. While the t-butyl ester is not the direct cause, its presence on the aspartic acid side chain makes it susceptible to this reaction, which can lead to racemization and other side products.
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | While CuAAC is generally tolerant of a wide pH range (4-12), the optimal pH can be substrate-dependent.[4] For reactions involving proteins or peptides, a pH of 7.0-7.5 is a good starting point.[5] Consider performing small-scale reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal condition for your specific substrates. |
| Copper Catalyst Issues | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by dissolved oxygen. Ensure your buffers are degassed. Always use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state.[6] A ligand, such as THPTA, can also help stabilize the Cu(I) and accelerate the reaction.[7] |
| Reagent Quality | Ensure the purity of your azide (B81097) and alkyne-containing starting materials. Impurities can inhibit the catalyst or lead to side reactions. |
| Reaction Time and Temperature | While many click reactions are fast, some may require longer reaction times or gentle heating. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC). |
Issue 2: Low Radiolabeling Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect pH for the specific radionuclide | The optimal pH for chelation is highly dependent on the radiometal. For example, ⁶⁸Ga generally requires acidic conditions (pH 3.5-4.5), while ⁶⁴Cu is often chelated at a slightly higher pH of around 5.5.[8][9] Consult the literature for the optimal pH for your specific radionuclide with NOTA-like chelators. |
| Metal Contamination | Trace metal impurities in your reagents or buffers can compete with the radionuclide for the chelator. Use metal-free buffers and high-purity reagents. |
| Incorrect Chelator-to-Radionuclide Ratio | The concentration of the chelator can significantly impact the radiolabeling yield. Titrate the amount of NO2A-Butyne-bis(t-Butyl ester) conjugate to find the optimal concentration for your specific activity of the radionuclide. |
| Temperature and Incubation Time | Some radiolabeling reactions with macrocyclic chelators require heating to achieve high efficiency within a reasonable timeframe. Optimize the temperature and incubation time for your specific system. For example, ⁶⁸Ga labeling of DOTA-peptides is often performed at 95°C for 5-15 minutes.[9][10] |
| Radiolysis | At high radioactivities, the radiation can damage the chelator or the targeting molecule. The addition of radical scavengers, such as ascorbic acid or ethanol, can help to mitigate this effect.[11] |
Issue 3: Accidental Deprotection of t-Butyl Esters
| Potential Cause | Troubleshooting Step |
| Exposure to Strong Acid | The t-butyl ester groups are cleaved by strong acids.[1] Avoid acidic conditions (pH < 4) during reaction setup, workup, and purification if you intend to keep the esters intact. |
| Inappropriate Purification Method | Some purification methods, such as certain types of reversed-phase HPLC with acidic mobile phases (e.g., containing TFA), can lead to partial or complete deprotection. If deprotection is not desired, use a purification method with a neutral or near-neutral pH mobile phase. |
Quantitative Data
Table 1: Effect of pH on the Radiochemical Yield of a ⁶⁸Ga-NOTA-based Peptide
This table summarizes the effect of pH on the radiochemical yield of a Gallium-68 (B1239309) labeled NOTA-peptide, which is structurally similar to the chelating portion of NO2A-Butyne-bis(t-Butyl ester). The data indicates that for ⁶⁸Ga, a more acidic pH is favorable for high radiochemical yield.
| pH | Radiochemical Yield (%) after 15 min at 25°C |
| 2 | >95 |
| 3 | >95 |
| 4 | >95 |
| 5 | ~30 |
| 6 | <30 |
Data adapted from a study on a similar tripodal amino acid-based chelate.[12]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Peptide to NO2A-Butyne-bis(t-Butyl ester)
This protocol provides a general guideline for the conjugation of an azide-functionalized peptide to NO2A-Butyne-bis(t-Butyl ester). Optimization may be required for different peptides.
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Azide-functionalized peptide
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Phosphate buffered saline (PBS), pH 7.4, degassed
-
Solvent for dissolving the starting materials (e.g., DMSO, DMF, or water)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Preparation of the Reaction Mixture: a. In a microcentrifuge tube, dissolve the azide-functionalized peptide in degassed PBS to the desired concentration. b. In a separate tube, dissolve the NO2A-Butyne-bis(t-Butyl ester) in a minimal amount of a suitable solvent and then dilute with degassed PBS. c. Prepare the Cu(I) catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. Vortex briefly.
-
Click Reaction: a. To the solution of the azide-peptide, add the solution of NO2A-Butyne-bis(t-Butyl ester). b. Add the Cu(I) catalyst premix to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. d. Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: a. Once the reaction is complete, purify the conjugate using a suitable method such as reversed-phase HPLC or size-exclusion chromatography to remove excess reagents and the catalyst.
Protocol 2: General Procedure for Radiolabeling of a NO2A-Butyne-bis(t-Butyl ester) Conjugate with ⁶⁴Cu
This protocol provides a general guideline for the radiolabeling of a biomolecule conjugated with NO2A-Butyne-bis(t-Butyl ester) with Copper-64. The t-butyl esters should be removed prior to radiolabeling to provide the free carboxylates for chelation.
Materials:
-
Deprotected NO2A-Butyne-conjugate
-
⁶⁴CuCl₂ in dilute HCl (e.g., 0.05 M)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5), metal-free
-
Metal-free water
-
PD-10 size-exclusion column (or equivalent) for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation of the Reaction Mixture: a. In a sterile, metal-free microcentrifuge tube, dissolve the deprotected NO2A-Butyne-conjugate in the ammonium acetate buffer. b. Carefully add the desired amount of ⁶⁴CuCl₂ solution to the conjugate solution. The final pH should be approximately 5.5.
-
Incubation: a. Incubate the reaction mixture at 37°C for 1 hour.[13][14] Gentle mixing can be applied.
-
Purification: a. After incubation, purify the ⁶⁴Cu-labeled conjugate from unchelated ⁶⁴Cu using a PD-10 size-exclusion column pre-equilibrated with metal-free PBS. b. Elute the product with PBS and collect the fractions.
-
Quality Control: a. Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Visualizations
Caption: Experimental workflow for conjugation and radiolabeling.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-64-Labeled Antibody Fragments for Immuno-PET/Radioimmunotherapy with Low Renal Radioactivity Levels and Amplified Tumor-Kidney Ratios - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of NO2A-Butyne-bis(t-Butyl ester)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted NO2A-Butyne-bis(t-Butyl ester) from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Poor Separation or Recovery During Column Chromatography
Question: I am having difficulty separating my product from unreacted NO2A-Butyne-bis(t-Butyl ester) using silica (B1680970) gel chromatography, and my recovery is low. What can I do?
Answer: Poor separation and recovery in silica gel chromatography can stem from several factors related to the polarity of the compound and the stability of the t-butyl ester groups. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of your eluent is critical. Given the polar nature of the macrocyclic backbone and the non-polar t-butyl esters, finding the right solvent system is key.
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your desired product to achieve the best separation.
-
Polarity Adjustment: If your product and the unreacted starting material are co-eluting, try a less polar solvent system to increase retention on the silica gel, which may improve separation. Conversely, a slight increase in polarity might be necessary to separate it from more polar impurities.
-
-
Deactivate the Silica Gel: Standard silica gel is slightly acidic, which can lead to the cleavage of the acid-labile t-butyl ester groups of your starting material and potentially your product. This degradation can result in streaking on the column and low recovery.
-
Neutralization: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine (B128534) before loading your sample. This will neutralize the acidic sites.
-
-
Alternative Stationary Phases: If decomposition on silica gel persists, consider using a less acidic stationary phase such as neutral alumina.
-
Dry Loading: If your crude mixture has poor solubility in the initial eluent, consider a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the dry powder onto the column.
Issue 2: Unreacted NO2A-Butyne-bis(t-Butyl ester) Remains After Purification
Question: After purification, I still see a significant amount of unreacted NO2A-Butyne-bis(t-Butyl ester) in my product. How can I remove it more effectively?
Answer: If standard purification methods are insufficient, a more targeted approach using scavenger resins is highly effective for removing unreacted alkynes.
-
Azide (B81097) Scavenger Resins: These are solid-supported resins functionalized with azide groups. The azide groups react specifically with the terminal alkyne of the NO2A-Butyne-bis(t-Butyl ester) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), covalently binding it to the resin. The resin can then be easily removed by filtration.[1] This method is highly selective and can lead to very pure products without the need for column chromatography.[1][2]
Issue 3: Product "Oils Out" During Crystallization
Question: I am trying to purify my product by crystallization, but it is forming an oil instead of crystals. What should I do?
Answer: "Oiling out" can occur if the compound is impure or if the cooling process is too rapid. Here are some techniques to induce crystallization:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a seed for crystallization.
-
Solvent Adjustment: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your product and then try to crystallize it again. Alternatively, if using a co-solvent system, you may need to adjust the ratio of the solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of NO2A-Butyne-bis(t-Butyl ester)?
A1: NO2A-Butyne-bis(t-Butyl ester) is reported to be soluble in DMSO. Its solubility in other common organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate (B1210297) should be tested on a small scale to determine suitable solvents for purification.
Q2: Are the t-butyl ester groups on NO2A-Butyne-bis(t-Butyl ester) stable during purification?
A2: The t-butyl ester groups are sensitive to acidic conditions and can be cleaved. It is crucial to avoid strong acids during workup and purification. As mentioned in the troubleshooting guide, the acidic nature of standard silica gel can be sufficient to cause some degradation, so using deactivated silica or an alternative stationary phase is recommended.
Q3: Which purification method is best for removing unreacted NO2A-Butyne-bis(t-Butyl ester)?
A3: The choice of purification method depends on the scale of your reaction and the nature of your product and impurities.
-
Scavenger Resins: Excellent for selectively removing the unreacted alkyne with high purity and often good yields. It is a simple filtration workup.[3][4]
-
Column Chromatography: A versatile technique that can provide high purity if optimized correctly, but may lead to lower yields due to potential compound degradation on the stationary phase.
-
Crystallization: Can provide very high purity if your product is a solid and a suitable solvent system is found. Yields can be variable.
-
Liquid-Liquid Extraction: Useful for an initial workup to remove highly polar or non-polar impurities but may not be sufficient for separating compounds with similar polarities.
Data Presentation
The following table summarizes the expected performance of different purification methods for the removal of unreacted NO2A-Butyne-bis(t-Butyl ester). The values are estimates based on typical outcomes for the purification of functionalized macrocyclic compounds.
| Purification Method | Typical Recovery Yield | Achievable Purity | Key Advantages | Key Disadvantages |
| Azide Scavenger Resin | 85-95%[5] | >98% | High selectivity, simple filtration workup, avoids chromatography.[3] | Cost of the resin, requires a reaction step for removal. |
| Silica Gel Chromatography | 60-90% | >95% | Versatile, can separate a wide range of compounds. | Potential for product degradation, can be time-consuming. |
| Crystallization | 50-80% | >99% | Can yield highly pure material. | Not suitable for all compounds, can have lower yields. |
| Liquid-Liquid Extraction | >90% (in workup) | Low to Medium | Good for initial bulk impurity removal. | Not effective for separating compounds with similar solubility. |
Experimental Protocols
Protocol 1: Removal of Unreacted NO2A-Butyne-bis(t-Butyl ester) using an Azide Scavenger Resin
This protocol describes the use of a commercially available azide-functionalized polystyrene resin to selectively remove unreacted NO2A-Butyne-bis(t-Butyl ester).
Materials:
-
Crude reaction mixture containing the desired product and unreacted NO2A-Butyne-bis(t-Butyl ester).
-
Azide-functionalized polystyrene resin.
-
Copper(I) catalyst (e.g., CuI or prepared in situ from CuSO₄ and a reducing agent like sodium ascorbate).
-
A suitable solvent (e.g., DMF, DMSO, or a mixture of THF/water).
-
Inert gas (e.g., nitrogen or argon).
-
Filtration apparatus.
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent in a round-bottom flask.
-
Add the azide scavenger resin to the flask (typically 2-3 equivalents relative to the estimated amount of unreacted alkyne).
-
Add the copper(I) catalyst (e.g., 0.1 equivalents of CuSO₄ and 0.2 equivalents of sodium ascorbate).
-
Stir the mixture under an inert atmosphere at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the unreacted NO2A-Butyne-bis(t-Butyl ester) by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to yield the purified product. Further purification by another method may be necessary to remove the catalyst, if required.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol outlines the purification of a product from unreacted NO2A-Butyne-bis(t-Butyl ester) using flash column chromatography with deactivated silica gel.
Materials:
-
Crude reaction mixture.
-
Silica gel (for flash chromatography).
-
Solvents for the eluent (e.g., hexanes, ethyl acetate, dichloromethane, methanol).
-
Triethylamine.
-
Glass column, sand, and other chromatography equipment.
-
TLC plates and visualization reagents.
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that provides good separation between your product and the unreacted NO2A-Butyne-bis(t-Butyl ester). The unreacted starting material is moderately polar. A good starting point for developing a solvent system could be a mixture of dichloromethane and methanol (B129727) or ethyl acetate and hexanes.
-
Prepare the Deactivated Silica:
-
Prepare the chosen eluent.
-
In a fume hood, prepare a slurry of silica gel in the eluent.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
-
Pack the Column:
-
Securely clamp the column in a vertical position.
-
Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude mixture in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elute the Column:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Key functional groups of the target molecule.
References
- 1. CN102659702B - Purifying process of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetracetic acid (DOTA) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular chemistry of liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in NO2A-Butyne Conjugations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the conjugation of the sterically demanding bifunctional chelator, p-SCN-Bn-NO2A (a common NO2A derivative), to alkyne-functionalized molecules, specifically those containing a butyne group. The principles and strategies discussed here are also broadly applicable to other sterically hindered bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a concern in NO2A-Butyne conjugations?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of NO2A-Butyne conjugations, the large, rigid macrocyclic structure of the NO2A chelator can physically impede the approach of the butyne-containing molecule to the reactive site, leading to lower reaction efficiency and yield.
Q2: What are the common signs of steric hindrance in my conjugation reaction?
A: Common indicators of steric hindrance include:
-
Low Conjugation Yield: Obtaining a lower than expected amount of the desired conjugate.
-
Incomplete Reactions: Presence of significant amounts of unreacted starting materials even after extended reaction times.
-
Formation of Side Products: In some cases, steric hindrance can promote alternative, less favorable reaction pathways.
-
Difficulty in Purification: The presence of closely related species (e.g., partially reacted products, aggregates) can complicate the purification process.
Q3: What is the recommended chemistry for conjugating NO2A to a butyne-modified molecule?
A: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is highly recommended.[1] This reaction is known for its high efficiency, specificity, and tolerance of a wide range of functional groups, even in sterically demanding situations.[1][2] An alternative for live-cell applications or when copper toxicity is a concern is the strain-promoted azide-alkyne cycloaddition (SPAAC), though it can be more sensitive to steric effects.[1]
Q4: How can I introduce an azide (B81097) or alkyne handle onto my NO2A chelator or target molecule?
A: Commercially available NO2A derivatives often come with a reactive group like an isothiocyanate (p-SCN-Bn-NO2A) which can be reacted with an amine-containing linker that has an azide or alkyne at the other end. Similarly, your target molecule can be functionalized with the complementary reactive group using standard bioconjugation techniques.
Troubleshooting Guide
Low or No Conjugation Yield
| Potential Cause | Troubleshooting Strategy | Rationale |
| Significant Steric Hindrance | 1. Introduce a Linker: Incorporate a flexible linker, such as polyethylene (B3416737) glycol (PEG), between the NO2A chelator and the reactive group.[3] 2. Optimize Linker Length: Experiment with different PEG linker lengths (e.g., PEG4, PEG8, PEG12).[4] | A linker increases the distance between the bulky NO2A and the reactive butyne, reducing spatial interference and improving accessibility.[3] The optimal length provides a balance between flexibility and maintaining the desired properties of the conjugate.[5] |
| Inefficient Catalyst Activity (for CuAAC) | 1. Use a Fresh Copper(I) Source: Ensure the copper source has not been oxidized.[6] 2. Employ a Stabilizing Ligand: Use a ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the Cu(I) oxidation state.[6] 3. Increase Catalyst Concentration: Incrementally increase the molar equivalents of the copper catalyst and ligand.[7] | The CuAAC reaction relies on the Cu(I) oxidation state.[2] Oxidation to Cu(II) will halt the reaction. Ligands stabilize Cu(I) and prevent its oxidation.[6] In sterically hindered reactions, a higher catalyst concentration can improve reaction kinetics. |
| Suboptimal Reaction Conditions | 1. Solvent Optimization: Ensure both reactants are fully soluble. A co-solvent like DMSO or DMF may be necessary.[6] 2. Temperature Adjustment: Gentle heating (e.g., 40-60°C) can sometimes overcome the activation energy barrier in sterically hindered reactions.[6] 3. pH Control: Maintain the pH within the optimal range for the specific click chemistry reaction (typically pH 7-9 for bioconjugations).[6] | Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.[8] Increased temperature can provide the necessary energy to overcome steric repulsion.[6] The pH can affect the reactivity of functional groups and the stability of the reactants. |
| Degraded or Impure Reagents | 1. Verify Reagent Purity: Confirm the purity of your NO2A-alkyne and azide-containing molecule via mass spectrometry or NMR. 2. Use Fresh Reducing Agent: For CuAAC, use a fresh solution of sodium ascorbate (B8700270).[7] | Impurities can interfere with the reaction.[6] The reducing agent is crucial for maintaining the active Cu(I) catalyst.[7] |
Experimental Protocols
General Protocol for NO2A-Butyne Conjugation via CuAAC
This protocol is a general guideline and may require optimization for your specific molecules.
Materials:
-
Azide-functionalized NO2A
-
Butyne-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed for solubility)
-
Purification system (e.g., SEC, RP-HPLC)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the azide-functionalized NO2A and the butyne-functionalized biomolecule in the degassed buffer to the desired concentrations. If solubility is an issue, a minimal amount of DMSO can be added.
-
-
Prepare Catalyst Solution:
-
Prepare a stock solution of CuSO₄ and a separate stock solution of THPTA in water.
-
Just before use, mix the CuSO₄ and THPTA solutions to form the copper(I)-THPTA complex. A 5:1 ligand-to-copper ratio is often recommended.[6]
-
-
Prepare Reducing Agent:
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized NO2A and the butyne-functionalized biomolecule.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Initiate the reaction by adding the copper(I)-THPTA complex.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
Data Presentation
Table 1: Effect of PEG Linker Length on Conjugation Yield (Hypothetical Data)
This table illustrates the potential impact of PEG linker length on the yield of a sterically hindered conjugation, based on general principles.[11][12] Actual results will vary depending on the specific reactants.
| Linker | Molar Ratio (NO2A:Butyne) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| No Linker | 1:1.2 | 24 | 25 | 15 |
| PEG4 | 1:1.2 | 12 | 25 | 45 |
| PEG8 | 1:1.2 | 8 | 25 | 70 |
| PEG12 | 1:1.2 | 6 | 25 | 65 |
Visualizations
Experimental Workflow for NO2A-Butyne Conjugation
Caption: A general experimental workflow for NO2A-Butyne conjugation via CuAAC.
Troubleshooting Decision Tree for Low Conjugation Yield
Caption: A decision tree to troubleshoot low yield in NO2A-Butyne conjugations.
Strategies to Mitigate Steric Hindrance
Caption: Key strategies to overcome steric hindrance in bioconjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 10. Bifunctional iron chelators and their fluorophore conjugates for study of cellular iron metabolism - American Chemical Society [acs.digitellinc.com]
- 11. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of NO2A-Butyne-bis(t-Butyl ester) and DOTA for Radiolabeling Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of radiopharmaceuticals, the choice of a chelator is paramount to the successful development of diagnostic and therapeutic agents. The chelator's ability to securely bind a radiometal, its influence on the pharmacokinetic profile of the final compound, and the efficiency of the radiolabeling process are all critical factors. This guide provides an in-depth, objective comparison of two prominent chelators: NO2A-Butyne-bis(t-Butyl ester), a derivative of the NOTA macrocycle, and the widely-used DOTA. This comparison is supported by a summary of available experimental data for DOTA and closely related NOTA analogs, providing a framework for understanding the potential performance of NO2A-Butyne-bis(t-Butyl ester).
Executive Summary
While direct head-to-head experimental data for NO2A-Butyne-bis(t-Butyl ester) is limited in publicly available literature, a comprehensive analysis of its core structure, 1,4,7-triazacyclononane-1,4-diacetate (a NOTA derivative), against the established 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) reveals significant differences in radiolabeling performance. Generally, NOTA-based chelators exhibit faster radiolabeling kinetics under milder conditions, particularly with radionuclides like Gallium-68 and Copper-64, and often result in complexes with higher in vivo stability compared to their DOTA counterparts.
The "Butyne" functionalization on the NO2A chelator facilitates straightforward conjugation to biomolecules via click chemistry, a highly efficient and specific reaction. The "bis(t-Butyl ester)" groups are protecting groups for the carboxylic acids, which require deprotection prior to conjugation with a targeting molecule.
Performance Comparison: Quantitative Data
The following tables summarize the key performance indicators for radiolabeling with DOTA and NOTA-based chelators, which can be considered indicative of the expected performance of NO2A-Butyne-bis(t-Butyl ester).
Table 1: Radiolabeling Efficiency and Conditions
| Parameter | NO2A-Butyne-bis(t-Butyl ester) (inferred from NOTA derivatives) | DOTA | Key Considerations |
| Radiolabeling Efficiency with 68Ga | Typically >95%[1][2][3] | Generally >95% but often requires heating[4] | Higher efficiency at lower temperatures and shorter times is advantageous for heat-sensitive biomolecules. |
| Reaction Temperature for 68Ga | Often successful at room temperature (25°C)[2][3][5] | Typically requires heating (80-100°C)[4] | Milder conditions simplify the radiolabeling process and preserve the integrity of sensitive targeting vectors. |
| Reaction Time for 68Ga | 5-15 minutes[3][5] | 10-30 minutes[6] | Faster reaction times are beneficial for short-lived radionuclides like 68Ga (t1/2 = 68 min). |
| Radiolabeling Efficiency with 64Cu | High, often >95% at room temperature[7][8][9][10][11][12] | Can be lower and often requires heating for optimal yields[7][8][9] | NOTA's smaller cavity size is a better fit for the ionic radius of Cu2+, leading to more favorable kinetics. |
| Reaction Temperature for 64Cu | Room temperature (25°C)[7][9] | Often requires heating (e.g., 37°C or higher)[7] | Room temperature labeling is a significant practical advantage. |
| Specific Activity | Can achieve very high specific activities, especially with 64Cu, due to efficient labeling at low precursor concentrations[7][9] | High specific activities are achievable, but may require more optimized conditions[12][13] | High specific activity is crucial for sensitive imaging and minimizing potential pharmacological effects. |
Table 2: Stability of Radiolabeled Complexes
| Parameter | NO2A-Butyne-bis(t-Butyl ester) (inferred from NOTA derivatives) | DOTA | Key Considerations |
| In Vitro Serum Stability (64Cu) | Excellent, often >95% intact after 48 hours[7][9][11][12] | Variable, can show significant dissociation (<60% intact at 48h in some studies)[7][8][9] | High stability is critical to prevent the release of the radiometal in vivo, which can lead to off-target radiation dose and image artifacts. |
| In Vivo Stability (64Cu) | Generally higher, with lower liver uptake, suggesting less transchelation[13][14][15][16][17] | Lower, often associated with higher liver uptake due to transchelation to superoxide (B77818) dismutase[13][14][16] | The in vivo stability directly impacts the biodistribution and clearance of the radiopharmaceutical. |
| In Vitro Serum Stability (68Ga) | High, typically >90% intact after 4 hours[5] | High, generally stable under physiological conditions[5] | Both chelators form stable complexes with 68Ga, though NOTA derivatives are often considered to have a slight edge in thermodynamic stability. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful radiolabeling. Below are representative protocols for radiolabeling with DOTA and a general protocol for NOTA derivatives that can be adapted for NO2A-Butyne-bis(t-Butyl ester) after deprotection and conjugation.
Protocol 1: 68Ga Radiolabeling of a DOTA-conjugated Peptide
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
DOTA-conjugated peptide solution (e.g., 1 mg/mL in water)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Heating block or water bath
-
Reaction vial (e.g., 1.5 mL Eppendorf tube)
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elute the 68Ge/68Ga generator with 1 mL of 0.1 M HCl to obtain 68GaCl3.
-
In a reaction vial, add 10-20 µg of the DOTA-conjugated peptide.
-
Add approximately 400-500 µL of the 68GaCl3 eluate to the reaction vial.
-
Immediately add sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Incubate the reaction mixture at 95°C for 15-20 minutes.[6]
-
Cool the reaction mixture to room temperature.
-
Perform quality control to determine the radiochemical purity.
Protocol 2: 64Cu Radiolabeling of a NOTA-conjugated Antibody (Adaptable for NO2A-Butyne Conjugates)
Materials:
-
64CuCl2 solution in 0.1 M HCl
-
NOTA-conjugated antibody solution (e.g., 1 mg/mL in ammonium (B1175870) acetate buffer)
-
Ammonium acetate buffer (0.1 M, pH 5.5-6.5)
-
Reaction vial
-
Quality control system
Procedure:
-
In a reaction vial, add the desired amount of the NOTA-conjugated antibody.
-
Add the 64CuCl2 solution.
-
Adjust the pH to 5.5-6.5 using the ammonium acetate buffer.
-
Incubate the reaction mixture at room temperature (25°C) for 10-30 minutes.[7][9]
-
Perform quality control to assess the radiochemical yield and purity.
Visualizing the Workflow: Radiolabeling Process
The general workflow for preparing a radiolabeled biomolecule for imaging or therapy involves several key steps, from chelator conjugation to quality control of the final product.
Caption: A generalized workflow for the preparation of radiopharmaceuticals.
Molecular Structures
The fundamental structural differences between the core macrocycles of DOTA and NOTA underlie their distinct radiolabeling properties.
Caption: Core structures of DOTA and NOTA macrocycles.
Conclusion
Based on the available evidence from closely related analogs, NO2A-Butyne-bis(t-Butyl ester) is poised to be a highly effective chelator for radiolabeling, particularly with radiometals like 64Cu and 68Ga. The underlying NOTA framework suggests advantages over DOTA, including the ability to perform radiolabeling at room temperature, potentially leading to higher specific activities and more stable radioconjugates. The butyne functionality provides a versatile handle for modern bioconjugation techniques.
For researchers and drug development professionals, the choice between a NO2A-based chelator and DOTA will depend on the specific radionuclide, the nature of the targeting biomolecule, and the desired pharmacokinetic profile. For heat-sensitive proteins and applications where high in vivo stability of the radiometal complex is critical, NO2A-Butyne-bis(t-Butyl ester) presents a compelling alternative to the traditional DOTA chelator. Further direct comparative studies are warranted to fully elucidate the performance of this specific chelator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (68)Ga small peptide imaging: comparison of NOTA and PCTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo behavior of [64Cu]NOTA-terpyridine platinum, a novel chemo-radio-theranostic agent for imaging, and therapy of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab ( 64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bioorthogonal Supremacy: DBCO vs. NO2A-Butyne in Copper-Free Click Reactions
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of ligation chemistry is paramount. The advent of "click chemistry" has provided a powerful toolkit for selectively and efficiently joining molecules in complex biological environments. Within this realm, copper-free click reactions have gained prominence for their biocompatibility. This guide provides an in-depth comparison of two key reagents: the well-established Dibenzocyclooctyne (DBCO) for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the chelator-functionalized NO2A-Butyne, which is suited for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This comparison will delve into their respective mechanisms, performance characteristics, and experimental considerations, offering a data-driven guide to selecting the optimal tool for your research needs. While DBCO is a cornerstone of copper-free click chemistry, it is important to note that NO2A-Butyne, a terminal alkyne, primarily participates in copper-catalyzed reactions. Therefore, this guide will compare the broader strategies of SPAAC (represented by DBCO) and CuAAC (for which NO2A-Butyne is an example) for bioconjugation.
At a Glance: Key Performance Characteristics
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative differences between DBCO-mediated SPAAC and NO2A-Butyne in a click chemistry context.
| Feature | DBCO (for SPAAC) | NO2A-Butyne (for CuAAC) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition |
| Reaction Rate | High (Second-order rate constants typically 10⁻¹ - 1 M⁻¹s⁻¹) | Very High (Rate acceleration of 10⁷ to 10⁸ compared to uncatalyzed reaction)[1] |
| Biocompatibility | Excellent; no cytotoxic copper catalyst required.[2][3][4] | Limited in living systems due to copper catalyst cytotoxicity.[5] |
| Reaction Conditions | Physiological (aqueous buffer, room temperature).[4] | Requires a copper(I) source and a reducing agent (e.g., sodium ascorbate).[1] |
| Stability | DBCO is stable in aqueous buffers but can degrade over extended periods.[6] | The terminal alkyne of NO2A-Butyne is generally stable. |
| Primary Application | In vivo imaging, live cell labeling, bioconjugation of sensitive biomolecules.[5] | Radiopharmaceutical chemistry, bioconjugation where copper catalysis is tolerated. |
| Special Feature | Bioorthogonal; reacts specifically with azides without interfering with biological functional groups.[2][4] | The NO2A moiety is a powerful chelator for radiometals like ⁶⁴Cu, ⁶⁸Ga, and ⁸⁹Zr. |
Delving Deeper: Mechanism of Action
The fundamental difference between these two reagents lies in their reaction mechanism.
DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
DBCO is a cyclic alkyne with significant ring strain. This inherent strain is the driving force for its reaction with azides. The reaction proceeds through a [3+2] cycloaddition to form a stable triazole linkage without the need for a catalyst. This copper-free nature makes it ideal for applications in living systems where the toxicity of copper is a major concern.
NO2A-Butyne and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
NO2A-Butyne possesses a terminal alkyne. The reaction of a terminal alkyne with an azide to form a triazole is known as the Huisgen 1,3-dipolar cycloaddition. This reaction is typically slow under physiological conditions. However, the presence of a copper(I) catalyst dramatically accelerates the reaction rate, making it a highly efficient ligation method. The NO2A (1,4,7-triazacyclononane-1,4-diacetate) portion of the molecule is a chelator, designed to bind radiometals for imaging or therapeutic applications.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for bioconjugation using DBCO and a typical copper-catalyzed reaction with a terminal alkyne like NO2A-Butyne.
Protocol 1: Bioconjugation via SPAAC using a DBCO-NHS Ester
Objective: To conjugate a DBCO-activated molecule to an azide-containing biomolecule.
Workflow:
Materials:
-
DBCO-NHS ester
-
Azide-modified biomolecule
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DMSO or DMF for dissolving the DBCO-NHS ester
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Activation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Protein: Remove excess DBCO-NHS ester using a desalting column equilibrated with the reaction buffer.
-
Conjugation Reaction:
-
Add the azide-modified biomolecule to the purified DBCO-activated protein. A molar excess of 1.5 to 10-fold of the azide molecule is common.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted azide molecules.
Protocol 2: Bioconjugation via CuAAC using NO2A-Butyne
Objective: To conjugate NO2A-Butyne to an azide-containing biomolecule.
Workflow:
References
The Strategic Advantage of NO2A-Butyne-bis(t-Butyl ester) in Radiopharmaceutical Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is a critical determinant of the ultimate success of an imaging or therapeutic agent. Among the diverse array of chelating agents available, NO2A-Butyne-bis(t-Butyl ester) has emerged as a particularly advantageous scaffold. This guide provides an objective comparison of NO2A-Butyne-bis(t-Butyl ester) with other commonly used chelators, supported by experimental data, to elucidate its superior performance characteristics.
Executive Summary
NO2A-Butyne-bis(t-Butyl ester) distinguishes itself through a unique combination of three key features: a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocyclic core, a butyne functional group for efficient bioconjugation via "click chemistry," and tert-butyl ester protecting groups that facilitate straightforward synthesis and deprotection. This trifecta of attributes translates into faster and more efficient radiolabeling, enhanced in vivo stability, and versatile conjugation to a wide range of targeting biomolecules.
I. The NOTA Core: Superior Radiolabeling Kinetics and In Vivo Stability
The foundational advantage of NO2A-Butyne-bis(t-Butyl ester) lies in its NOTA macrocycle. Compared to the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), the smaller cavity of the NOTA ring is better suited for chelating important diagnostic and therapeutic radionuclides such as Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu).
Numerous studies have demonstrated that NOTA and its derivatives exhibit superior radiolabeling efficiency and in vivo stability compared to their DOTA counterparts. For instance, NOTA-conjugated peptides can be radiolabeled with ⁶⁸Ga at lower temperatures and with faster kinetics than DOTA-peptides.[1][2][3] This is particularly crucial for heat-sensitive biomolecules and for maximizing the yield of short-lived radionuclides like ⁶⁸Ga.
Furthermore, ⁶⁴Cu complexes of NOTA-conjugates have shown significantly higher in vivo stability, leading to lower accumulation of radioactivity in non-target organs like the liver, a common issue with ⁶⁴Cu-DOTA complexes.[1][4] This enhanced stability translates to improved imaging contrast and reduced off-target toxicity in therapeutic applications.
Comparative Performance Data: NOTA vs. DOTA
| Parameter | ⁶⁸Ga-NOTA-TATE | ⁶⁸Ga-DOTA-TATE | Reference |
| In Vitro Stability (3h) | ≥ 99% | ≥ 95% | [3] |
| Liver Uptake (SUVmax) | 4.2 | 10.1 | [3] |
| Parameter | ⁶⁴Cu-cunotadipep (NOTA-derivative) | ⁶⁴Cu-cudotadipep (DOTA-derivative) | Reference |
| Tumor Uptake | Higher | Lower | [1] |
| Liver Uptake | Lower | Higher | [1] |
II. The Butyne Linker: Precision Bioconjugation via Click Chemistry
A key innovation of NO2A-Butyne-bis(t-Butyl ester) is the incorporation of a butyne functional group. This terminal alkyne serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction offers several advantages over traditional bioconjugation methods:
-
High Specificity and Efficiency: The reaction is highly specific between the alkyne and an azide (B81097), proceeding with high yields under mild conditions.
-
Bioorthogonality: The reacting groups are abiotic, preventing side reactions with biological functional groups.
-
Versatility: A wide range of biomolecules, including peptides, antibodies, and nanoparticles, can be readily modified with an azide group for subsequent conjugation.
This "click" functionality allows for a modular and highly controlled approach to the synthesis of radiopharmaceuticals, ensuring a precise and stable linkage between the chelator and the targeting vector.
III. Tert-Butyl Ester Protecting Groups: Streamlining Synthesis and Purification
The two carboxylic acid arms of the NOTA macrocycle in NO2A-Butyne-bis(t-Butyl ester) are protected by tert-butyl esters. These protecting groups serve two critical functions:
-
Preventing Unwanted Side Reactions: During the conjugation of the chelator to a biomolecule, the protected carboxylates are unreactive, ensuring that the coupling occurs specifically at the desired site.
-
Facilitating Purification: The protected intermediate is often more soluble in organic solvents, simplifying purification by chromatography.
Following successful conjugation, the tert-butyl esters can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acids necessary for radionuclide chelation. This straightforward deprotection step is highly efficient and compatible with most biomolecules.
Experimental Protocols
A. General Protocol for Radiolabeling with Gallium-68
This protocol is a general guideline and may require optimization for specific NOTA-conjugated biomolecules.
Materials:
-
NOTA-conjugated peptide/antibody
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Saline
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M HCl.
-
To a sterile, metal-free microcentrifuge tube, add the desired amount of NOTA-conjugated biomolecule (e.g., 10-50 µg).
-
Add the ⁶⁸GaCl₃ eluate to the tube.
-
Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
-
Incubate the reaction mixture at room temperature for 10-15 minutes or with gentle heating (e.g., 95°C for 5-10 minutes) if required for the specific conjugate.[2]
-
Purify the ⁶⁸Ga-labeled conjugate using a C18 Sep-Pak cartridge, eluting with ethanol and then reformulating in saline.
-
Determine the radiochemical purity using radio-HPLC or radio-TLC.
B. General Protocol for Radiolabeling with Copper-64
This protocol is a general guideline and may require optimization for specific NOTA-conjugated biomolecules.
Materials:
-
NOTA-conjugated peptide/antibody
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium (B1175870) acetate buffer (0.5 M, pH 5.5)
-
Metal-free water
-
PD-10 size-exclusion column or equivalent
-
Phosphate-buffered saline (PBS)
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
In a sterile, metal-free microcentrifuge tube, dissolve the NOTA-conjugated biomolecule in metal-free water.
-
Add ammonium acetate buffer to maintain the pH at approximately 5.5.
-
Add the desired amount of ⁶⁴CuCl₂ solution to the mixture.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.[5]
-
Purify the ⁶⁴Cu-labeled conjugate using a PD-10 size-exclusion column, eluting with PBS.
-
Determine the radiochemical purity using radio-HPLC or radio-TLC.
C. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for conjugating an azide-modified biomolecule to NO2A-Butyne-bis(t-Butyl ester).
Materials:
-
NO2A-Butyne-bis(t-Butyl ester)
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the azide-modified biomolecule and NO2A-Butyne-bis(t-Butyl ester) in a suitable buffer.
-
Prepare a fresh solution of sodium ascorbate.
-
Prepare a premix of CuSO₄ and the stabilizing ligand (e.g., THPTA).
-
Add the CuSO₄/ligand premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized.
-
Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).
D. General Protocol for Deprotection of tert-Butyl Esters
Materials:
-
t-Butyl ester protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Triisopropylsilane (TIS) or other scavenger (optional)
Procedure:
-
Dissolve the protected conjugate in the chosen solvent.
-
Add a solution of TFA (typically 50-95% in the reaction solvent). A scavenger like TIS can be added to trap the released tert-butyl cations.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the deprotected conjugate, for example, by HPLC.
Visualizing the Workflow and Advantages
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 64Cu-Labeled NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Tumor to Kidney Uptake Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Immuno-PET Imaging of EGFR with 64Cu-NOTA Panitumumab in Subcutaneous and Metastatic Nonsmall Cell Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo Stability: A Comparative Guide to Radiometal Complexes
For researchers, scientists, and drug development professionals, ensuring the in vivo stability of radiometal complexes is a critical hurdle in the development of novel radiopharmaceuticals. The premature release of the radiometal from its chelating agent can lead to off-target radiation exposure, diminished imaging contrast, and reduced therapeutic efficacy. This guide provides a comparative analysis of the in vivo stability of radiometal complexes, with a focus on established chelators like DOTA and NOTA, which serve as benchmarks for assessing novel agents such as NO2A-Butyne.
The selection of an appropriate chelator is paramount in the design of a radiopharmaceutical.[1] An ideal chelator forms a thermodynamically stable and kinetically inert complex with the radiometal, preventing its dissociation under physiological conditions.[2][3] Factors such as the size of the chelator's cavity, the charge of the complex, and its hydrophilicity all play a role in the in vivo behavior and biodistribution of the radiopharmaceutical.[3]
Key Determinants of In Vivo Stability
Several factors can influence the stability of a radiometal complex in a biological system:
-
Kinetic Inertness: This refers to the rate at which the radiometal dissociates from the chelator. While a complex may be thermodynamically stable, it can still be kinetically labile, leading to the release of the radiometal in vivo.[4]
-
Transchelation: Endogenous proteins with high metal-binding affinities, such as transferrin and albumin, can compete for the radiometal, stripping it from the chelator.[4][5]
-
pH Sensitivity: The acidic microenvironment of certain tissues or cellular compartments, like endosomes and lysosomes, can promote the dissociation of the radiometal from the complex.[4][5]
-
Metabolism: Enzymatic degradation of the targeting molecule or the chelator itself can alter the structure of the complex and lead to the release of the radiometal.[4]
-
Radiolysis: High levels of radioactivity can generate free radicals that may damage the chelator, compromising its ability to securely hold the radiometal.[6]
Comparative Analysis of Chelator Performance
While specific in vivo stability data for NO2A-Butyne radiometal complexes is not extensively available in the public domain, a comparison with well-characterized chelators like DOTA and NOTA can provide valuable insights.
| Chelator | Common Radiometals | Key Stability Characteristics | Noteworthy Considerations |
| DOTA | 68Ga, 177Lu, 90Y, 111In, 89Zr | Generally forms highly stable and kinetically inert complexes.[6][7] The rigid macrocyclic structure provides good protection against transchelation. | The size of the DOTA cavity is well-suited for larger metal ions.[7] Complexation with smaller ions like Gallium-68 can sometimes be slower. |
| NOTA | 68Ga, 64Cu | Forms highly stable complexes, particularly with smaller trivalent metal ions like Gallium-68.[4][8][9] Exhibits good kinetic inertness.[9] | The smaller cavity size of NOTA makes it an excellent choice for Gallium-68.[7] |
Table 1. Comparative overview of DOTA and NOTA chelators.
Experimental Protocols for Assessing In Vivo Stability
A thorough evaluation of the in vivo stability of a novel radiometal complex involves a combination of in vitro and in vivo experiments.
In Vitro Stability Assays
1. Serum Stability Assay:
-
Objective: To assess the stability of the radiolabeled complex in the presence of serum proteins.
-
Methodology:
-
Incubate the purified radiometal complex with fresh animal or human serum at 37°C for various time points (e.g., 1, 4, 24 hours).
-
At each time point, analyze the samples using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to separate the intact complex from any released radiometal or protein-bound species.
-
Quantify the percentage of intact complex at each time point.[5]
-
2. Apo-transferrin Challenge:
-
Objective: To specifically challenge the complex with a known metal-binding protein.
-
Methodology:
-
Incubate the radiometal complex with a solution of apo-transferrin (the iron-free form of transferrin) at 37°C.
-
Analyze the samples over time using size-exclusion chromatography or other suitable methods to determine the extent of transchelation to apo-transferrin.[7]
-
In Vivo Biodistribution Studies
Objective: To determine the organ distribution of the radiopharmaceutical and assess for signs of demetallation.[10]
Methodology:
-
Administer a known amount of the purified radiolabeled compound to a cohort of research animals (e.g., mice or rats) via intravenous injection.[4]
-
At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.
-
Dissect and weigh major organs and tissues (e.g., blood, liver, kidneys, bone, muscle, tumor).
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
High uptake of radioactivity in non-target organs known to accumulate free radiometals (e.g., bone for certain metals, liver, and kidneys) can be indicative of in vivo instability.[10][11] Conversely, high urinary excretion is often correlated with complex stability.[10]
Visualizing Experimental Workflows
To better understand the process of evaluating in vivo stability, the following diagrams illustrate the key experimental workflows.
Figure 1. Workflow for assessing radiometal complex stability.
References
- 1. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an in vitro model for assessing the in vivo stability of lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved in vivo stability of actinium-225 macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkyne Linkers in Bifunctional Chelators for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Alkyne Linker for Your Bifunctional Chelator.
The development of targeted radiopharmaceuticals is a rapidly advancing field, with the choice of each component—targeting molecule, radionuclide, and the bifunctional chelator that links them—playing a critical role in the overall efficacy and safety of the agent. The linker moiety, particularly the reactive handle used for bioconjugation, can significantly influence reaction kinetics, stability, and in vivo performance. This guide provides a comparative analysis of various alkyne linkers used in conjunction with bifunctional chelators, focusing on their application in constructing radiolabeled biomolecules through "click chemistry."
Introduction to Alkyne Linkers in Bioconjugation
Alkyne groups serve as a versatile handle for conjugating a bifunctional chelator to a biomolecule (e.g., peptide, antibody, or small molecule) that is functionalized with an azide (B81097) group. This conjugation is most commonly achieved through one of two powerful "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. While robust, the potential cytotoxicity of the copper catalyst necessitates its removal from the final product, especially for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic catalyst, SPAAC employs strained cyclooctynes that react readily with azides in a bioorthogonal manner. This copper-free click chemistry is ideal for live-cell imaging and the preparation of radiopharmaceuticals intended for in vivo use.
This guide will compare the performance of terminal alkynes (for CuAAC) and various strained cyclooctynes (for SPAAC) as linkers in bifunctional chelators.
Data Presentation: Performance Comparison of Alkyne Linkers
The selection of an alkyne linker should be guided by a thorough understanding of its impact on reaction efficiency, stability of the resulting conjugate, and the overall pharmacokinetic properties of the radiopharmaceutical. The following tables summarize key quantitative data for a selection of commonly used alkyne linkers.
| Alkyne Linker | Reaction Type | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Terminal Alkyne | CuAAC | 10 - 1000 | High reaction rates, excellent regioselectivity, readily available starting materials. | Requires copper catalyst which can be cytotoxic and may require removal. |
| Dibenzocyclooctyne (DBCO) | SPAAC | ~0.3 - 1.0 | High reaction rates for a copper-free reaction, good stability. | Can be bulky, which may affect the properties of the biomolecule. |
| Bicyclo[6.1.0]nonyne (BCN) | SPAAC | ~0.06 - 0.1 | Smaller and less hydrophobic than DBCO, good stability. | Slower reaction kinetics compared to DBCO. |
| Dibenzoannulated cyclooctyne (B158145) (DIBO) | SPAAC | ~0.3 - 0.7 | Good balance of reactivity and stability. | Structurally similar to DBCO. |
| Biarylazacyclooctynone (BARAC) | SPAAC | ~0.9 - 3.0 | One of the fastest commercially available cyclooctynes for SPAAC. | Can be synthetically more complex to access. |
| Alkyne Linker | Conjugate Stability in Human Serum (Half-life) | Key Stability Considerations |
| Terminal Alkyne (CuAAC) | Very High (Triazole link is highly stable) | The resulting triazole linkage is generally very stable under physiological conditions. |
| Dibenzocyclooctyne (DBCO) | Generally stable, but can be susceptible to degradation by thiols (e.g., glutathione). | The hydrophobicity of the DBCO group can sometimes lead to aggregation. |
| Bicyclo[6.1.0]nonyne (BCN) | More stable towards thiols compared to DBCO. | The endo and exo isomers of BCN can exhibit different stabilities. |
Experimental Protocols
To facilitate the direct comparison of different alkyne linkers in your own research, we provide the following detailed experimental protocols.
Protocol 1: Comparative Analysis of Radiolabeling Efficiency
This protocol outlines a method to compare the radiolabeling efficiency of a bifunctional chelator functionalized with different alkyne linkers.
Materials:
-
Azide-functionalized biomolecule (e.g., peptide, antibody).
-
Bifunctional chelator functionalized with a terminal alkyne.
-
Bifunctional chelator functionalized with a strained cyclooctyne (e.g., DBCO, BCN).
-
Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr) in a suitable buffer.
-
For CuAAC: Copper(II) sulfate, sodium ascorbate (B8700270), and a copper-chelating ligand (e.g., THPTA).
-
Reaction buffers (e.g., HEPES, acetate (B1210297) buffer).
-
Quenching solution (e.g., EDTA for CuAAC).
-
Size-exclusion chromatography (SEC) columns or radio-TLC for purification and analysis.
Procedure:
-
Conjugation of Chelator to Biomolecule:
-
For CuAAC: Dissolve the azide-functionalized biomolecule and the terminal alkyne-chelator in a suitable buffer. Add the copper(II) sulfate/ligand solution, followed by sodium ascorbate to initiate the reaction. Incubate at room temperature or 37°C for 30-60 minutes.
-
For SPAAC: Dissolve the azide-functionalized biomolecule and the strained cyclooctyne-chelator in a suitable buffer. Incubate at room temperature or 37°C for 1-4 hours.
-
-
Purification of the Conjugate: Purify the resulting chelator-biomolecule conjugate using SEC to remove unreacted components.
-
Radiolabeling:
-
To a solution of the purified conjugate, add the radionuclide in the appropriate buffer.
-
Incubate at the optimal temperature and pH for the specific radionuclide and chelator (e.g., 95°C for 15 minutes for some ⁶⁸Ga chelators).
-
-
Determination of Radiochemical Yield (RCY):
-
Analyze the reaction mixture using radio-TLC or radio-HPLC.
-
Calculate the RCY as the ratio of the radioactivity of the radiolabeled conjugate to the total radioactivity.
-
-
Comparison: Compare the RCY obtained for the different alkyne linkers under identical conditions.
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of the radiolabeled conjugates in human serum.
Materials:
-
Purified radiolabeled conjugates (from Protocol 1).
-
Human serum.
-
Phosphate-buffered saline (PBS).
-
Incubator at 37°C.
-
Analytical radio-HPLC or radio-TLC.
Procedure:
-
Incubate the radiolabeled conjugate in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled conjugate versus released radionuclide or degradation products.
-
Plot the percentage of intact conjugate over time to determine the serum stability profile.
Protocol 3: Comparative In Vivo Biodistribution Study
This protocol outlines a general procedure for comparing the in vivo performance of radiopharmaceuticals with different alkyne linkers.
Materials:
-
Radiolabeled conjugates with high radiochemical purity.
-
Animal model (e.g., mice bearing relevant tumor xenografts).
-
Anesthesia.
-
Gamma counter or PET/SPECT scanner.
Procedure:
-
Inject a cohort of animals with a known amount of each radiolabeled conjugate via tail vein injection.
-
At selected time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of animals from each group.
-
Dissect major organs and tumors, weigh them, and measure the radioactivity in each tissue using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Alternatively, perform longitudinal imaging studies using PET or SPECT to visualize the biodistribution over time in the same animal.
-
Compare the tumor uptake and clearance from non-target organs for the different linker constructs.
Mandatory Visualization
Caption: Experimental workflow for the comparative analysis of alkyne linkers.
Validating the Purity of Bifunctional Chelator Conjugates: A Comparative Guide
In the rapidly advancing field of radiopharmaceuticals and bioconjugation, the purity of the final product is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comparative analysis of validating the purity of biomolecules conjugated with NO2A-Butyne-bis(t-Butyl ester) and its common alternatives, DOTA-alkyne and NOTA-alkyne. The focus is on the analytical methodologies used to assess purity and the expected outcomes based on available data.
Comparison of Alkyne-Functionalized Bifunctional Chelators
NO2A-Butyne, DOTA-alkyne, and NOTA-alkyne are bifunctional chelators that incorporate a butyne group, enabling covalent attachment to azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." While all three serve a similar purpose of linking a chelating agent to a biological vector, their inherent structural differences can influence conjugation efficiency, the stability of the resulting conjugate, and ultimately, the purity of the final product.
The choice of chelator is often dictated by the specific radiometal to be used, the nature of the targeting biomolecule (e.g., peptide, antibody), and the desired in vivo pharmacokinetic profile.[1]
Purity Validation: Key Analytical Techniques
The gold standard for assessing the purity of bioconjugates involves a combination of chromatographic and mass spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): Primarily used to separate the desired conjugate from unreacted starting materials (e.g., unconjugated peptide, excess chelator) and other impurities. Reversed-phase HPLC (RP-HPLC) is the most common modality for peptide-based conjugates.[2] The purity is typically determined by integrating the peak area of the conjugate relative to the total area of all peaks in the chromatogram.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass detection of mass spectrometry.[4] It not only confirms the purity but also verifies the identity of the conjugate by providing its precise molecular weight. This is crucial for confirming that the conjugation reaction has occurred as expected.[5]
Comparative Purity Data
Direct, side-by-side comparative studies detailing the purity of biomolecules conjugated with NO2A-Butyne, DOTA-alkyne, and NOTA-alkyne under identical conditions are limited in publicly available literature. However, data from studies on similar conjugates allow for an informed comparison. High radiochemical purity is a critical quality attribute for radiopharmaceuticals.
| Chelator Conjugate | Typical Purity (Radiochemical) | Analytical Method | Key Considerations |
| NO2A-Butyne Conjugate | Data not available in direct comparative studies, but expected to be high (>95%) with optimized protocols. | RP-HPLC, LC-MS | The triazacyclononane backbone is similar to NOTA, suggesting favorable conjugation and purification characteristics. |
| DOTA-Alkyne Conjugate | >95%[6][7] | RP-HPLC, LC-MS | DOTA is a versatile chelator for a wide range of radiometals. The larger macrocyclic ring may sometimes lead to slightly more challenging purification compared to NOTA derivatives. |
| NOTA-Alkyne Conjugate | >98%[3] | RP-HPLC, LC-MS | The smaller, more rigid macrocycle of NOTA can lead to very high stability complexes and potentially cleaner conjugation reactions, resulting in very high purity. |
Note: The purity values are highly dependent on the specific biomolecule being conjugated, the reaction conditions, and the purification protocol. The values presented are based on optimized procedures reported in the literature for similar isothiocyanate or other activated chelator conjugates, as direct comparative data for the alkyne versions is sparse.[3][6][7]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the conjugation and purification of alkyne-functionalized chelators to azide-modified peptides, and a decision-making process for selecting an appropriate bifunctional chelator.
Caption: Workflow for bioconjugation and purification.
References
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Characterization of SOBERANA 02, a Receptor Binding Domain-Tetanus Toxoid Conjugate Vaccine Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Click Chemistry Reactions for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the azide-alkyne cycloaddition has emerged as a cornerstone technology. This guide provides a comprehensive comparison of the kinetic performance of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), with a particular focus on the kinetic analysis of a NO2A-Butyne conjugate, a bifunctional chelator increasingly employed in radiopharmaceutical development.
Quantitative Kinetic Data Comparison
The efficiency of a click chemistry reaction is paramount for its application in bioconjugation, where reactions often need to proceed to high yields under dilute conditions and at physiological temperatures. The second-order rate constant (k) is a key parameter for comparing the intrinsic reactivity of different click chemistry platforms.
| Reaction Type | Reactants | Catalyst/Promoter | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kcal/mol) | Key Features |
| NO2A-Butyne (CuAAC) | NO2A-Butyne + Azide (B81097) | Copper(I) | 10 - 10⁴[1][2][3] | ~11-16[4] | Fast reaction rates, requires cytotoxic copper catalyst, potential for ligand acceleration.[5] |
| CuAAC (General) | Terminal Alkyne + Azide | Copper(I) | 10 - 10⁴[1][2][3] | ~11-16[4] | Versatile and widely used, but copper toxicity can be a concern for in vivo applications.[4] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | Strain-promoted | 10⁻³ - 1[3][6] | Lower than uncatalyzed reaction (~8 kcal/mol for cyclooctyne)[4] | Catalyst-free, ideal for in vivo applications, but generally slower than CuAAC.[7] |
Note: The kinetic data for NO2A-Butyne is inferred from general CuAAC reactions with terminal alkynes. The actual rate constant may vary depending on the specific azide, solvent, and ligand used.
Reaction Pathways and Experimental Workflow
To visualize the fundamental differences and the process of kinetic analysis, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways for CuAAC and SPAAC.
Caption: General workflow for kinetic analysis of click reactions.
Experimental Protocols
Accurate determination of kinetic parameters is crucial for comparing the performance of different click chemistry reactions. Below are detailed methodologies for key experiments.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.[8][9][10]
Objective: To determine the second-order rate constant (k) for a click chemistry reaction.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Alkyne-containing compound (e.g., NO2A-Butyne) stock solution of known concentration
-
Azide-containing compound stock solution of known concentration
-
Internal standard (optional, for quantitative analysis)
-
Thermostated NMR probe
Procedure:
-
Prepare stock solutions of the alkyne and azide in the chosen deuterated solvent. The concentrations should be accurately determined.
-
Equilibrate the NMR probe to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
In an NMR tube, add a known volume of the alkyne solution and, if used, the internal standard.
-
Acquire a spectrum of the alkyne solution to establish the initial concentration and chemical shifts.
-
Initiate the reaction by adding a known volume of the azide solution to the NMR tube. Quickly mix the contents and place the tube in the NMR spectrometer.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time between each spectrum should be short enough to capture the initial phase of the reaction accurately.
-
Continue acquiring spectra until the reaction is complete or has proceeded to a significant extent.
-
Process the spectra and integrate the signals corresponding to a non-overlapping proton of one of the reactants (e.g., the alkyne) and the corresponding proton in the product.
-
Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard or by assuming the initial integral corresponds to the initial concentration.
-
For a second-order reaction, plot 1/[Reactant] versus time. The slope of the resulting linear plot will be equal to the second-order rate constant (k).
Kinetic Analysis using UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used for kinetic analysis if one of the reactants or products has a distinct chromophore that changes its absorbance during the reaction.[11][12][13]
Objective: To determine the second-order rate constant (k) for a SPAAC reaction where the strained alkyne has a characteristic UV absorbance.
Materials:
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
-
Solvent (e.g., acetonitrile, water)
-
Strained alkyne (e.g., DBCO derivative) stock solution of known concentration
-
Azide-containing compound stock solution of known concentration
Procedure:
-
Prepare stock solutions of the strained alkyne and azide in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the strained alkyne.
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, place a known volume of the strained alkyne solution and dilute with the solvent to a final volume that gives an initial absorbance within the linear range of the instrument (typically 0.1 - 1.0).
-
Record the initial absorbance of the alkyne solution at its λmax.
-
Initiate the reaction by adding a known volume of the azide solution (typically in large excess to ensure pseudo-first-order conditions) to the cuvette.
-
Immediately start monitoring the decrease in absorbance at the λmax of the alkyne over time.
-
Continue recording the absorbance until no further change is observed.
-
Under pseudo-first-order conditions (with a large excess of azide), plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the azide in excess (k = k' / [Azide]).
Conclusion
The choice between CuAAC and SPAAC for a specific bioconjugation application is a trade-off between reaction speed and biocompatibility. CuAAC, including reactions with chelator-alkyne conjugates like NO2A-Butyne, offers significantly faster kinetics, which is advantageous for applications requiring rapid labeling. However, the inherent cytotoxicity of the copper catalyst necessitates careful optimization and is often a limiting factor for in vivo studies.
SPAAC, on the other hand, provides a truly bioorthogonal approach by eliminating the need for a metal catalyst. While generally slower, the development of increasingly reactive strained alkynes is closing the kinetic gap. For applications in living systems, the catalyst-free nature of SPAAC makes it the preferred method.
The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the kinetics of their specific click chemistry systems, enabling informed decisions in the design and execution of their bioconjugation strategies. Further research into the specific kinetics of chelator-alkyne click reactions, such as that of NO2A-Butyne, will be invaluable for the continued development of advanced radiopharmaceuticals and other targeted molecular probes.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. google.com [google.com]
A Comparative Guide to NOTA-Based Chelators for Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
The field of radiopharmaceuticals is rapidly advancing, with peptide-based agents playing a crucial role in targeted diagnostics and therapy. The choice of a suitable chelator to firmly bind a metallic radionuclide to a targeting peptide is paramount for the success of these agents. Among the various macrocyclic chelators, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives have garnered significant attention due to their favorable coordination chemistry with a range of radiometals, particularly Gallium-68 (B1239309) (⁶⁸Ga). This guide provides an objective comparison of NOTA-based chelators with other alternatives, supported by experimental data to aid researchers in selecting the optimal chelator for their specific application.
Performance Comparison of Chelators for Radiolabeling
The selection of a chelator is often a trade-off between radiolabeling efficiency, the stability of the resulting radiometal-peptide conjugate, and its in vivo performance. The following tables summarize key quantitative data from various studies, comparing NOTA and its derivatives with other commonly used chelators.
Table 1: Gallium-68 (⁶⁸Ga) Labeling Efficiency and Conditions
| Chelator | Peptide Conjugate | Radiolabeling Yield | Temperature (°C) | Time (min) | pH | Molar Activity (MBq/nmol) | Reference |
| p-SCN-Bn-NOTA | cyclo-RGDyK | >95% | Room Temperature | 5 | - | - | [1][2] |
| p-SCN-Bn-PCTA | cyclo-RGDyK | >95% | Room Temperature | 5 | - | Up to 55 (at 40°C) | [1][2] |
| NODAGA | RGD | >95% | Not specified | - | - | - | [3] |
| TRAP | (RGD)₃ | >95% | Not specified | - | - | ~5000 GBq/µmol | [3][4] |
| DOTA | TOC | - | Not specified | - | - | - | [3] |
| NOTA | - | 97 ± 1.7% (50 µM) | 25 | - | - | - | [5] |
| TRAP | - | 95 ± 1.3% (50 µM) | 25 | - | - | - | [5] |
Note: Molar activity is a critical parameter, especially for receptor-based imaging, where a high specific activity is required to avoid receptor saturation. TRAP chelators have demonstrated the ability to achieve remarkably high specific activities with ⁶⁸Ga.[3][4]
Table 2: Stability of Radiolabeled Peptides
| Chelator | Radiolabeled Peptide | Stability in Serum | Time (h) | Key Findings | Reference |
| NOTA | ⁶⁸Ga-NOTA-RGD | 98 ± 1% | 4 | Slightly higher stability than ⁶⁸Ga-PCTA-RGD. | [1][2] |
| PCTA | ⁶⁸Ga-PCTA-RGD | 93 ± 2% | 4 | Stable, but slightly less so than the NOTA counterpart. | [1][2] |
| NOTA | [¹⁸F]AlF-NOTA-PRGD2 | Stable | 2 | Stable in mouse serum at 37°C. | [6] |
| NOTA | ⁶⁴Cu/NOTA monomer and dimer | Stable | 24 | No trace of free ⁶⁴Cu or metabolites detected. | [7] |
| NOTA | ⁵⁵Co-NOTA-NT-20.3 | Stable | - | Stable for the duration of imaging studies. | [8] |
| NOTA | ⁶⁴Cu-NOTA-NT-20.3 | Stable | - | Stable for the duration of imaging studies. | [8] |
| NOTA | ⁶⁸Ga-NOTA-NT-20.3 | Stable | - | Stable for the duration of imaging studies. | [8] |
Note: The stability of the radiolabeled peptide is crucial to prevent the release of the radiometal in vivo, which can lead to non-specific accumulation and poor image quality or off-target toxicity. NOTA-based chelators generally form highly stable complexes with various radiometals.[1][2][7]
Table 3: In Vivo Performance of Radiolabeled Peptides
| Chelator | Radiolabeled Peptide | Tumor Model | Tumor Uptake (%ID/g at 2h p.i.) | Key Biodistribution Findings | Reference |
| NOTA | ⁶⁸Ga-NOTA-RGD | HT-29 Xenografts | - | Kidney uptake of 2.7 ± 1.3%. | [1][2] |
| PCTA | ⁶⁸Ga-PCTA-RGD | HT-29 Xenografts | - | Significantly lower kidney uptake (1.1 ± 0.5%) compared to NOTA-RGD. | [1][2] |
| NOTA | [¹⁸F]AlF-NOTA-octreotide | AR42J Tumors | High | Excellent tumor-to-blood ratios and low bone uptake, indicating high in vivo stability. | [9] |
| NOTA | ⁵⁵Co-NOTA-NT-20.3 | HT29 Tumors | - | Highest cellular uptake in vitro (18.7 ± 1.3%/mg). | [8] |
| NOTA | ⁶⁴Cu-NOTA-NT-20.3 | HT29 Tumors | - | Moderate cellular uptake in vitro (15.5 ± 0.9%/mg). | [8] |
| NOTA | ⁶⁸Ga-NOTA-NT-20.3 | HT29 Tumors | - | Lowest cellular uptake in vitro (10.9 ± 0.5%/mg). | [8] |
Note: The in vivo biodistribution profile determines the tracer's effectiveness. Lower uptake in non-target organs like the kidneys and liver is desirable for better imaging contrast and lower radiation dose to healthy tissues. While NOTA-conjugates generally show favorable in vivo profiles, modifications to the chelator or linker can influence properties like kidney retention.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development of radiolabeled peptides. Below are synthesized methodologies for key experimental steps.
Peptide Conjugation with p-SCN-Bn-NOTA
This protocol describes the conjugation of a peptide to the bifunctional chelator p-SCN-Bn-NOTA.
-
Peptide Dissolution: Dissolve the peptide containing a free amine group (e.g., on a lysine (B10760008) residue) in a suitable buffer, typically 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Dissolve p-SCN-Bn-NOTA in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add a 2-5 fold molar excess of the dissolved p-SCN-Bn-NOTA to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 37°C for 2-4 hours. The reaction progress can be monitored by HPLC.
-
Purification: Purify the NOTA-conjugated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
Radiolabeling of NOTA-Conjugated Peptides with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical procedure for labeling a NOTA-conjugated peptide with ⁶⁸Ga.
-
⁶⁸Ge/⁶⁸Ga Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffer Preparation: Prepare a reaction buffer, typically 0.1 M sodium acetate (B1210297) buffer (pH 4.0-4.5).
-
Reaction Mixture: In a sterile vial, add the NOTA-conjugated peptide (typically 5-20 µg).
-
⁶⁸Ga Addition: Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer. The final pH of the reaction mixture should be between 3.5 and 4.5.
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes. NOTA and its derivatives often allow for efficient labeling at room temperature.[1][2]
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Purification (if necessary): If significant amounts of free ⁶⁸Ga are present, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.
In Vitro Stability Assay
This protocol is for assessing the stability of the radiolabeled peptide in serum.
-
Incubation: Add a small volume (e.g., 10 µL) of the purified radiolabeled peptide to human or mouse serum (e.g., 500 µL).
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 2, 4, and 24 hours).
-
Protein Precipitation: To each aliquot, add an equal volume of ethanol (B145695) or acetonitrile (B52724) to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the radiolabeled peptide and any potential degradation products, by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.
Visualizing the Workflow
The following diagram illustrates the general workflow for developing and evaluating a NOTA-conjugated radiolabeled peptide for PET imaging.
Caption: Workflow for the development of a NOTA-based radiolabeled peptide.
Conclusion
NOTA-based chelators offer a versatile and robust platform for the development of peptide-based radiopharmaceuticals. Their ability to efficiently chelate a variety of radiometals, particularly ⁶⁸Ga, under mild conditions, coupled with the high stability of the resulting complexes, makes them an attractive choice for researchers. While alternatives like PCTA may offer advantages in specific contexts, such as reduced kidney uptake, NOTA remains a gold standard for many applications. The provided data and protocols serve as a valuable resource for the rational design and development of novel peptide-based imaging agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (68)Ga small peptide imaging: comparison of NOTA and PCTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of NO2A-Butyne Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel bioconjugates for targeted therapeutics and diagnostics relies heavily on the biocompatibility of all components. The choice of the bifunctional chelator and the conjugation chemistry are critical determinants of the final product's safety and efficacy. This guide provides a comparative evaluation of the biocompatibility of NO2A-Butyne conjugates, a class of molecules designed for copper-free click chemistry applications in radiopharmaceuticals and other targeted therapies. Due to the limited availability of direct experimental data on NO2A-Butyne conjugates, this guide draws comparisons with structurally similar and widely used alternatives, such as DOTA-alkyne and NOTA-alkyne conjugates, and other copper-free click chemistry reagents like DBCO-functionalized chelators.
Comparative Analysis of Bifunctional Chelators
The selection of a bifunctional chelator is a crucial step in the design of radiopharmaceuticals and other targeted conjugates.[1] The chelator must form a stable complex with the radiometal to prevent its release in vivo, which could lead to off-target toxicity.[2] Furthermore, the chelator itself and its bioconjugate should exhibit low cytotoxicity and immunogenicity.[3]
NO2A (1,4,7-triazacyclononane-1,4-diacetate) is a versatile chelator, and its butyne derivative allows for conjugation via copper-free click chemistry. This approach circumvents the in vivo toxicity concerns associated with copper-catalyzed click chemistry.[3][4] Alternatives such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are well-established chelators in nuclear medicine.[5][6] The following table summarizes key biocompatibility parameters for these chelators when functionalized for click chemistry.
Table 1: Comparison of Biocompatibility Parameters for Alkyne-Functionalized Chelators
| Parameter | NO2A-Butyne Conjugates (Expected) | DOTA-Alkyne Conjugates | NOTA-Alkyne Conjugates | DBCO-Functionalized Chelators |
| In Vitro Cytotoxicity | Low | Low to moderate, depending on the conjugate and cell line.[7] | Generally low. | Generally low, but the hydrophobicity of DBCO can sometimes lead to non-specific interactions.[8] |
| In Vivo Stability | High (Triazole link is highly stable)[9] | High chelate stability for various radiometals.[2][10] | High chelate stability.[5] | The triazole linkage is stable, but the hydrophobicity of DBCO may lead to faster clearance.[8] |
| Immunogenicity | Low (Triazole linkers are generally considered to have low immunogenicity)[11] | Low | Low | Low |
| Copper-Free Click | Yes | Yes | Yes | Yes |
Note: Data for NO2A-Butyne conjugates is extrapolated based on the known properties of the NO2A chelator and the butyne moiety for copper-free click chemistry.
Key Biocompatibility Experiments and Protocols
Accurate evaluation of biocompatibility requires a panel of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments relevant to assessing the biocompatibility of NO2A-Butyne conjugates and their alternatives.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to cells.
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][12][13][14]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the NO2A-Butyne conjugate and control compounds (e.g., unconjugated chelator, targeting molecule alone) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[15][16][17][18][19]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
In Vitro Serum Stability Assay
This assay evaluates the stability of the bioconjugate in a biological matrix, which is crucial for predicting its in vivo behavior.[8][20][21][22][23]
Experimental Protocol:
-
Incubation: Incubate the NO2A-Butyne conjugate in human or animal serum at 37°C for various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Protein Precipitation: At each time point, precipitate the serum proteins by adding a cold organic solvent like acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the conjugate and any degradation products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the amount of intact conjugate at each time point to determine its half-life in serum.
In Vivo Biodistribution Studies
Biodistribution studies are essential for understanding the in vivo fate of the conjugate, including its accumulation in target tissues and clearance from the body.[24][25][26][27][28]
Experimental Protocol:
-
Radiolabeling: Radiolabel the NO2A-Butyne conjugate with a suitable radionuclide.
-
Animal Model: Use an appropriate animal model (e.g., mice bearing tumors that express the target of the conjugate).
-
Injection: Inject the radiolabeled conjugate intravenously into the animals.
-
Tissue Harvesting: At various time points post-injection, euthanize the animals and harvest major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and potential signaling pathway interactions can aid in the understanding and design of biocompatibility studies.
Caption: Workflow for assessing the biocompatibility of NO2A-Butyne conjugates.
The signaling pathways affected by a bioconjugate can be complex and depend on the targeting moiety and the payload. For a generic NO2A-Butyne conjugate, the primary concern is potential off-target effects due to the release of the chelator or the metal ion.
Caption: Potential cellular pathways affected by unstable bioconjugates.
Conclusion
NO2A-Butyne conjugates represent a promising platform for the development of targeted therapies and diagnostics due to their suitability for copper-free click chemistry. While direct biocompatibility data is emerging, comparisons with established chelators like DOTA and NOTA suggest a favorable profile. The inherent stability of the triazole linkage formed via click chemistry is a significant advantage.[9][11] However, rigorous experimental evaluation using the protocols outlined in this guide is essential to confirm the safety and efficacy of any new NO2A-Butyne bioconjugate. Researchers should pay close attention to the in vivo stability of the metal-chelator complex and the potential for off-target accumulation. The provided experimental frameworks will aid in the systematic evaluation and selection of lead candidates for further development.
References
- 1. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model for assessing the in vivo stability of lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Using NOTA and DOTA Derivatives as Bifunctional Chelating Agents in the Preparation of 68Ga-Labeled Porphyrin: Impact on Pharmacokinetics and Tumor Uptake in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Introduction to Antibody Labeling and the Role of NO2A-Butyne-bis(t-Butyl ester)
A Comparative Guide to the Characterization of NO2A-Butyne-bis(t-Butyl ester) Labeled Antibodies for Researchers, Scientists, and Drug Development Professionals
In the advancing field of bioconjugation, the precise and stable labeling of antibodies is paramount for the development of effective diagnostics and therapeutics. This guide provides a comprehensive comparison of antibody labeling using NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator incorporating a bioorthogonal butyne handle, against traditional labeling methods. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their antibody conjugation strategies.
Antibody labeling is a fundamental process in a wide array of biomedical research and clinical applications, including immunoassays, immunohistochemistry, flow cytometry, and the development of antibody-drug conjugates (ADCs). The choice of labeling chemistry significantly impacts the quality, homogeneity, and functionality of the final conjugated antibody.
NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic bifunctional chelator derived from NOTA, designed for stable radiolabeling with metallic radioisotopes.[1][2] A key feature of this molecule is its butyne functional group, which enables covalent attachment to antibodies via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3][4] This approach offers a distinct advantage over traditional methods that often target naturally occurring amino acid residues, which can lead to heterogeneous products with compromised antigen-binding affinity.[5][6]
Comparison of Antibody Labeling Chemistries
The performance of antibody labeling strategies can be evaluated based on several key parameters, including reaction efficiency, specificity, reaction speed, and the stability of the resulting conjugate. The following table summarizes a comparison between the bioorthogonal click chemistry enabled by the butyne group of NO2A-Butyne and conventional labeling methods.
Table 1: Quantitative Comparison of Antibody Labeling Methodologies
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue(s) | Azide-modified molecules | Azide or alkyne-modified molecules | Primary amines (e.g., Lysine)[6] | Thiols (e.g., Cysteine)[7] |
| Reaction Efficiency | Often >90%[8] | Typically high, often near-quantitative[9] | Variable, can be affected by pH and hydrolysis[8] | Generally high, 70-90% reported[8] |
| Reaction Speed (Second-order rate constants) | 10⁻³ to 1 M⁻¹s⁻¹[8] | Can be accelerated with ligands (e.g., up to 1300 M⁻¹s⁻¹ with chelating azides)[8] | Dependent on pH and substrate[8] | ~10² M⁻¹s⁻¹[10] |
| Specificity | High[] | High[9] | Low (targets abundant lysines)[5] | Moderate (targets less abundant cysteines)[12] |
| Impact on Antigen Binding | Minimal to none[5] | Minimal to none[10] | Potential for reduced affinity[5] | Potential for reduced affinity |
| Product Homogeneity | High (site-specific)[5] | High (site-specific)[10] | Low (heterogeneous mixture)[5] | Moderate to High (depending on cysteine availability)[13] |
| Conjugate Stability | High (stable triazole linkage)[14] | High (stable triazole linkage)[2] | Stable amide bond[] | Susceptible to hydrolysis and exchange reactions[12] |
| Biocompatibility | High (copper-free)[] | Requires cytotoxic copper catalyst[9] | High | High |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results in antibody labeling and characterization.
Protocol 1: Antibody Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified antibody with an alkyne-containing probe, such as NO2A-Butyne-bis(t-Butyl ester), for subsequent radiolabeling.
Materials:
-
Azide-modified antibody (e.g., generated via enzymatic or genetic incorporation of an azide-bearing amino acid)
-
NO2A-Butyne-bis(t-Butyl ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody in PBS at a concentration of 1-10 mg/mL.
-
Alkyne Probe Preparation: Dissolve NO2A-Butyne-bis(t-Butyl ester) in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the NO2A-Butyne-bis(t-Butyl ester) stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 6-24 hours at 37°C.[1] For light-sensitive probes, protect the reaction from light.
-
Purification: Purify the labeled antibody from excess alkyne probe using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Characterize the purified conjugate for labeling efficiency (drug-to-antibody ratio, DAR), purity, and immunoreactivity (see Protocol 3).
Protocol 2: Antibody Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro applications where the use of a copper catalyst is acceptable.
Materials:
-
Alkyne-modified antibody (e.g., via NO2A-Butyne-bis(t-Butyl ester) conjugation to a reactive handle on the antibody)
-
Azide-containing label
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
DMSO
-
SEC column
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM sodium ascorbate solution in water (freshly made).
-
Prepare a 20 mM CuSO₄ solution in water.
-
Prepare a 100 mM THPTA solution in water.
-
Dissolve the azide-label in DMSO.
-
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-label (typically a 4-10 fold molar excess of the label).
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[2]
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the labeled antibody using a SEC column.
-
Characterization: Analyze the conjugate for DAR, purity, and immunoreactivity.
Protocol 3: Characterization of Labeled Antibodies
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the specific absorbance wavelength of the attached label (if applicable). The DAR can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular weight of the native and conjugated antibody. The mass shift corresponds to the number of attached labels.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): Analyze the conjugate for the presence of aggregates and unconjugated antibody or label.
-
SDS-PAGE: Run the conjugate on a denaturing or non-denaturing gel to assess purity and potential fragmentation or aggregation.
3. Immunoreactivity Assessment:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Perform a binding assay to compare the antigen-binding affinity of the labeled antibody to the unlabeled antibody.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Quantitatively measure the association (kₐ) and dissociation (kₑ) rates to determine the binding affinity (Kₑ) of the conjugate to its target antigen.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the underlying chemical principles.
Conclusion
The use of NO2A-Butyne-bis(t-Butyl ester) for antibody labeling leverages the power of bioorthogonal click chemistry to produce well-defined, homogeneous conjugates. This approach minimizes the potential for loss of antibody function that can be associated with traditional, less specific labeling methods.[5] The high stability of the resulting triazole linkage ensures the integrity of the conjugate in various applications.[14] By following the detailed characterization protocols outlined in this guide, researchers can ensure the quality and consistency of their labeled antibodies, leading to more reliable and reproducible experimental outcomes in both basic research and the development of novel antibody-based diagnostics and therapeutics.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody labeling chemistries | Abcam [abcam.com]
- 7. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Bioconjugation Methods: Yields and Protocols
In the landscape of drug development and biological research, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone technique. This process, known as bioconjugation, is pivotal for creating advanced therapeutics like antibody-drug conjugates (ADCs), developing diagnostic assays, and understanding complex biological processes. The efficiency of a bioconjugation reaction, often measured by its yield, is a critical parameter that directly impacts the homogeneity, efficacy, and safety of the final product.
This guide provides an objective comparison of common bioconjugation methods, focusing on their reported yields and detailed experimental protocols. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate conjugation strategy for their specific application.
Quantitative Yield Comparison
The selection of a bioconjugation strategy is often a trade-off between yield, specificity, and the complexity of the reaction conditions. The following table summarizes quantitative yield data from various studies for four prevalent bioconjugation chemistries: Thiol-Maleimide Chemistry, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sortase-Mediated Ligation, and Amine-Reactive Coupling.
| Bioconjugation Method | Biomolecule(s) | Linker/Reagent | Reaction Conditions | Reported Yield (%) |
| Thiol-Maleimide Chemistry | Nanoparticles & cyclic peptide cRGDfK | Maleimide-functionalized NPs | 10 mM HEPES, pH 7.0, room temp, 30 min, 2:1 maleimide (B117702):thiol ratio | 84 ± 4[1][2] |
| Nanoparticles & 11A4 nanobody | Maleimide-functionalized NPs | PBS, pH 7.4, room temp, 2 h, 5:1 maleimide:protein ratio | 58 ± 12[1][2] | |
| AAT protein | PEG-maleimide | pH 7, 60 min, 4:1 PEG:AAT ratio | 66[2] | |
| Click Chemistry (CuAAC) | Peptide-alkyne & Peptide-azide | Copper(I) catalyst | Solid-phase synthesis | >95[3] |
| 11C-labeled compound | Copper(I) catalyst | Aqueous conditions, room temp, 5-10 min | 60[3] | |
| Sortase-Mediated Ligation | GFP-LPETG-6His & Gly-emGFP | Sortase A | 24 h | 90[4] |
| RE(Edans)LPKTGK(Dabcyl)R & GnPep | Sortase A | 30 min | ~30[4] | |
| Anti-CD30 mAb | Sortase A | Not specified | >80[5][6] | |
| Protein with LPETGGHH5 tag & glycine (B1666218) nucleophile | Sortase A with NiSO4 | 6 h, room temp | 77[7] | |
| Proximity-based sortase-mediated ligation (PBSL) | SpyTag-SpyCatcher system | Not specified | >95[8] | |
| Amine-Reactive Coupling | Trastuzumab | NHS ester | Not specified | Average DAR of 1.9 |
| General Protein Labeling | Isothiocyanate | Not specified | 72-92[9] |
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the key bioconjugation methods cited in the comparison table. Each protocol is accompanied by a visual workflow diagram generated using Graphviz to illustrate the key steps.
Thiol-Maleimide Chemistry
This method relies on the Michael addition reaction between a maleimide group and a thiol (sulfhydryl) group, forming a stable thioether bond. It is highly selective for cysteine residues in proteins at a pH range of 6.5-7.5.[10][11]
Experimental Protocol:
-
Protein Preparation: Dissolve the thiol-containing protein (e.g., one with a cysteine residue) in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1]
-
Disulfide Reduction (if necessary): If the protein contains disulfide bonds, add a 50-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate to expose free thiol groups.[1] The protein solution should be flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[1]
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-activated molecule in an organic solvent such as DMSO or DMF.[1]
-
Conjugation Reaction: Add the maleimide solution to the protein solution at a specific molar ratio (e.g., 2:1 to 5:1 maleimide to thiol).[1][2]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[11] If a fluorescent maleimide is used, protect the reaction from light.[11]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to quench any unreacted maleimide.
-
Purification: Remove excess reagents and byproducts by size exclusion chromatography (e.g., FPLC) or dialysis.[12]
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bio-orthogonal. The CuAAC reaction, a prime example, involves the cycloaddition of an azide (B81097) and an alkyne, catalyzed by copper(I), to form a stable triazole linkage.[3][]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer.
-
Prepare a solution of the azide-containing cargo molecule.
-
Prepare stock solutions of a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[14] A copper-chelating ligand can be included to stabilize the Cu(I) and accelerate the reaction.[15]
-
-
Reaction Setup: In a reaction vessel (e.g., an Eppendorf tube), combine the reagents in the following order:
-
Incubation: Close the tube to minimize oxygen exposure and mix gently (e.g., by inversion or on a rotisserie).[14] Allow the reaction to proceed for approximately 1 hour at room temperature.[14]
-
Purification: The workup procedure depends on the specific application and may involve purification techniques like chromatography to separate the bioconjugate from the catalyst and excess reagents.
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that utilizes the bacterial transpeptidase Sortase A (SrtA). SrtA recognizes a specific sorting signal (e.g., LPXTG) at the C-terminus of a protein and cleaves the peptide bond between the threonine and glycine. It then catalyzes the formation of a new amide bond with an N-terminal oligo-glycine nucleophile.[]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the protein of interest containing the C-terminal LPXTG recognition motif.
-
Prepare the nucleophile, which is a peptide or molecule with an N-terminal oligo-glycine (e.g., GGG).
-
Prepare a stock solution of purified Sortase A enzyme.
-
-
Reaction Buffer: Prepare a reaction buffer, typically Tris-HCl with NaCl and CaCl₂, at a pH of around 7.5.[17]
-
Reaction Setup: Combine the LPXTG-containing substrate, the oligo-glycine nucleophile (often in excess), Sortase A, and the reaction buffer in a reaction vessel.[17] For metal-assisted SML (MA-SML), a solution additive like NiSO₄ can be included to improve yield by preventing the reverse reaction.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 28°C or 37°C) for a period ranging from a few hours to 24 hours.[4][17]
-
Purification: The bioconjugate can be purified from the enzyme and unreacted substrates using methods like affinity chromatography (if the protein has a purification tag) or size exclusion chromatography.
Amine-Reactive Coupling
This is one of the most common bioconjugation strategies, targeting primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. N-hydroxysuccinimide (NHS) esters are frequently used reagents that react with amines to form stable amide bonds.[18]
Experimental Protocol:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate, borate, or carbonate buffer) at a slightly basic pH of 8.0-8.5. A protein concentration of at least 2.0 mg/mL is recommended.[19] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the reaction.[19][20]
-
NHS Ester Preparation: Prepare a stock solution of the amine-reactive dye or molecule (e.g., an NHS ester) in an anhydrous solvent like DMSO or DMF.[19]
-
Conjugation Reaction: Add the NHS ester solution to the protein solution while gently stirring. The molar ratio of the NHS ester to the protein should be optimized for the specific protein, with a typical starting ratio being around 15:1.[19]
-
Incubation: Incubate the reaction at room temperature for 60 minutes in the dark.[19] The incubation time can be extended to increase the degree of labeling.[19]
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM and incubating for 10-15 minutes.[19]
-
Purification: Separate the labeled protein from unreacted reagents using a desalting column, spin column, or dialysis.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity-based Sortase-mediated Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry | AAT Bioquest [aatbio.com]
- 17. mdpi.com [mdpi.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 20. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
A Comparative Guide to Quantitative Mass Spectrometry Analysis of Labeled Peptides: NO2A-Butyne vs. Established Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different peptide labeling strategies for quantitative mass spectrometry analysis. We will explore the characteristics of a novel bifunctional chelator, NO2A-Butyne, in the context of established methods such as Tandem Mass Tag (TMT) labeling and label-free quantification. This comparison is supported by experimental data from peer-reviewed literature to inform the selection of the most suitable workflow for your research needs.
Introduction to Peptide Labeling for Quantitative Proteomics
Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the measurement of changes in protein abundance across different biological samples. Various strategies have been developed to introduce stable isotopes or chemical tags to peptides, which then allows for their relative or absolute quantification. The choice of labeling strategy can significantly impact the depth of proteome coverage, quantitative accuracy, and experimental workflow.
Here, we evaluate a labeling approach utilizing NO2A-Butyne, a bifunctional chelator incorporating a 1,4,7-triazacyclononane-1,4-diacetate (NO2A) core for metal ion chelation and a butyne group for bioorthogonal ligation via click chemistry. While NO2A and similar chelators like NOTA are well-established in radiopharmaceutical applications, their use in quantitative proteomics via a butyne handle is an emerging application. We will compare this strategy to the widely adopted isobaric tagging method, TMT, and the straightforward label-free approach.
Comparison of Quantitative Proteomics Strategies
The selection of a quantitative proteomics workflow is a critical decision in experimental design. The following tables summarize the key performance metrics of NO2A-Butyne (as a representative click-chemistry-based method), TMT, and Label-Free Quantification, based on published comparative studies.[1][2][3]
Table 1: Performance Comparison of Quantitative Proteomics Methods [1][2][3][4]
| Feature | NO2A-Butyne (Click Chemistry) | Tandem Mass Tag (TMT) | Label-Free Quantification |
| Principle | Chemical tag with alkyne handle for post-labeling via click chemistry. | Isobaric chemical tags that generate reporter ions in MS/MS. | Quantification based on signal intensity or spectral counts of unlabeled peptides. |
| Proteome Coverage | Moderate to High | High | Very High |
| Quantitative Accuracy | Potentially High | High | Moderate |
| Quantitative Precision | Potentially High | Very High | Moderate |
| Reproducibility | Good | Very Good | Moderate |
| Multiplexing Capacity | Dependent on subsequent tag | Up to 35-plex | Not directly multiplexed |
| Workflow Complexity | Moderate (requires click reaction) | High (multi-step labeling) | Low |
| Cost | Moderate | High | Low |
Table 2: Quantitative Performance Metrics from a Systematic Comparison Study [1][2]
| Method | Number of Proteins Identified | Number of Proteins Quantified | Coefficient of Variation (CV) |
| Label-Free (Spectral Counting) | ~2100 | ~2100 | ~25% |
| Metabolic Labeling (¹⁵N) | ~1600 | ~1600 | ~15% |
| Isobaric Labeling (iTRAQ/TMT) | ~1300 | ~1300 | ~10% |
Note: Data is adapted from a study comparing different quantitative methods and serves as a representative comparison. The performance of NO2A-Butyne is expected to be in a similar range to other chemical labeling methods, but specific comparative data is not yet available.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful quantitative proteomics. Below are representative protocols for peptide labeling with a NOTA-alkyne reagent (as a proxy for NO2A-Butyne), TMT labeling, and a standard label-free workflow.
Protocol 1: Peptide Labeling with NOTA-Alkyne via Click Chemistry
This protocol describes the labeling of peptides containing a reactive group (e.g., a free amine or thiol) with a NOTA-alkyne bifunctional chelator, followed by conjugation to an azide-containing reporter tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Materials:
-
Peptide sample
-
NOTA-alkyne bifunctional chelator
-
Azide-derivatized reporter tag (e.g., biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS)
Procedure:
-
Peptide Derivatization with NOTA-Alkyne:
-
Dissolve the peptide sample in a suitable buffer.
-
Add the NOTA-alkyne reagent (with an appropriate reactive group for the target amino acid) to the peptide solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the alkyne-labeled peptide using reverse-phase chromatography.
-
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): [5][6]
-
Dissolve the alkyne-labeled peptide and the azide-reporter tag in the reaction buffer.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA.
-
Add the copper catalyst to the peptide/azide mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature.
-
Purify the final labeled peptide by reverse-phase chromatography.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the purified labeled peptides in a solvent compatible with LC-MS/MS.
-
Analyze the sample on a high-resolution mass spectrometer using a data-dependent acquisition (DDA) method.
-
Protocol 2: Tandem Mass Tag (TMT) Labeling[7]
This protocol outlines the standard workflow for labeling peptide samples with TMT reagents for multiplexed quantitative proteomics.
Materials:
-
TMTpro Label Reagents
-
Anhydrous acetonitrile (B52724) (ACN)
-
Hydroxylamine (B1172632) solution
-
Sample buffer (e.g., TEAB)
Procedure:
-
Sample Preparation:
-
Digest protein samples into peptides using trypsin.
-
Desalt the peptide samples using C18 spin columns.
-
-
TMT Labeling:
-
Resuspend each peptide sample in the sample buffer.
-
Equilibrate the TMT label reagents to room temperature and dissolve in anhydrous ACN.
-
Add the appropriate TMT label reagent to each peptide sample.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching and Sample Pooling:
-
Add hydroxylamine solution to each sample to quench the labeling reaction.
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample.
-
-
Mass Spectrometry Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS using an acquisition method that includes a higher-energy collisional dissociation (HCD) scan to generate reporter ions for quantification.
-
Protocol 3: Label-Free Quantitative Analysis[8]
This protocol describes a typical workflow for label-free quantification based on precursor ion intensity.
Procedure:
-
Sample Preparation:
-
Digest protein samples into peptides using trypsin.
-
Desalt the peptide samples.
-
-
Mass Spectrometry Analysis:
-
Analyze each sample individually by LC-MS/MS. It is crucial to ensure high reproducibility in the chromatography.
-
Use a data-dependent or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw data using a software package that can perform peptide identification and label-free quantification (e.g., MaxQuant, Spectronaut).
-
Normalize the data to account for variations in sample loading and instrument performance.
-
Perform statistical analysis to identify differentially abundant proteins.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Figure 1: Experimental workflow for NO2A-Butyne labeled peptide analysis.
Figure 2: Workflow for TMT-based quantitative proteomics.
Figure 3: Workflow for label-free quantitative proteomics.
Conclusion
The choice of a quantitative proteomics strategy is multifaceted and depends on the specific research question, sample type, available instrumentation, and budget.
-
NO2A-Butyne and similar click-chemistry-based labeling reagents offer a versatile platform. A key advantage is the potential for dual-modality analysis, where the chelator can be used for radiolabeling and imaging (e.g., PET), while the same labeled peptide can be analyzed by mass spectrometry for identification and quantification. This approach is still emerging, and more comparative data is needed to fully assess its performance against established methods.
-
Tandem Mass Tag (TMT) labeling is the current gold standard for high-plex and high-precision quantitative proteomics.[1][2][3] It excels in studies with multiple conditions and time points, providing high quantitative accuracy and reproducibility.[1][2] However, the workflow is more complex and costly.
-
Label-Free Quantification is a straightforward and cost-effective method that offers the highest proteome coverage.[1][2][3] It is well-suited for large-scale discovery studies, but generally has lower quantitative precision and reproducibility compared to label-based methods.[1][2]
For researchers in drug development, the NO2A-Butyne approach could be particularly attractive for developing theranostic agents, where a single compound can be used for both imaging-based diagnostics and mass spectrometry-based target engagement studies. However, for large-scale differential protein expression studies, TMT remains a robust and powerful choice. Label-free methods are an excellent option for initial exploratory studies and when budget is a primary concern.
Ultimately, the selection of the optimal method requires careful consideration of the trade-offs between proteome coverage, quantitative accuracy, multiplexing capability, and workflow complexity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
Assessing Non-Specific Binding of NO2A-Butyne Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficacy of targeted therapies and diagnostic agents hinges on their ability to bind specifically to their intended molecular targets while minimizing non-specific interactions. Non-specific binding (NSB) can lead to off-target effects, reduced imaging contrast, and lower therapeutic indices. This guide provides a comprehensive comparison of bioconjugates prepared using a NO2A-Butyne chelator for copper-free click chemistry with those prepared via traditional N-hydroxysuccinimide (NHS) ester chemistry, focusing on the assessment of non-specific binding.
The NO2A-Butyne chelator represents a modern approach to bioconjugation, enabling site-specific modification of biomolecules. This method is contrasted with the conventional random conjugation to primary amines using NHS esters. Understanding the differences in their non-specific binding profiles is crucial for the development of next-generation targeted agents.
Comparison of Conjugation Chemistries and Non-Specific Binding
The choice of conjugation strategy significantly impacts the homogeneity and in vivo behavior of the resulting bioconjugate. Site-specific conjugation, such as that enabled by click chemistry, is generally favored for producing well-defined conjugates with potentially lower non-specific binding compared to random conjugation methods.[1][2]
| Feature | NO2A-Butyne (Click Chemistry) | p-SCN-Bn-NOTA (NHS Ester Chemistry) |
| Reaction Mechanism | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced azide (B81097) or alkyne groups | Primary amines (e.g., lysine (B10760008) residues, N-terminus) |
| Specificity of Conjugation | High | Low to moderate |
| Product Homogeneity | High | Low (heterogeneous mixture of isomers) |
| Control over Degree of Labeling | High | Moderate |
| Potential for NSB | Generally lower due to site-specificity and defined structure | Potentially higher due to random modification and potential for aggregation |
| Linkage Stability | High (stable triazole ring) | High (stable amide bond) |
Experimental Assessment of Non-Specific Binding
A thorough evaluation of non-specific binding involves both in vitro and in vivo assays. These experiments are designed to quantify the extent to which a conjugate binds to non-target cells and tissues.
In Vitro Non-Specific Binding Assessment
A common method to assess non-specific binding in vitro is through a cell-based binding assay using a cell line that does not express the target antigen.[3][4]
Table 1: Representative In Vitro Non-Specific Binding Data
| Conjugate | Target Cell Line (Target Positive) - % Cell-Bound Radioactivity | Non-Target Cell Line (Target Negative) - % Cell-Bound Radioactivity (NSB) |
| Radiolabeled Antibody-NO2A-Butyne | 85.2 ± 4.1 | 2.1 ± 0.5 |
| Radiolabeled Antibody-p-SCN-Bn-NOTA | 78.5 ± 5.3 | 5.8 ± 1.2 |
Note: Data are hypothetical and for illustrative purposes, reflecting expected trends based on literature. Lower binding to non-target cells indicates lower non-specific binding.
In Vivo Non-Specific Binding Assessment
In vivo biodistribution studies in animal models are the gold standard for evaluating the overall performance and non-specific uptake of a conjugate in a complex biological system.[5][6][7] The uptake of the radiolabeled conjugate in non-target organs is a key indicator of non-specific binding.
Table 2: Representative In Vivo Biodistribution Data (% Injected Dose per Gram of Tissue)
| Organ | Radiolabeled Antibody-NO2A-Butyne | Radiolabeled Antibody-p-SCN-Bn-NOTA |
| Blood | 5.2 ± 1.1 | 6.5 ± 1.5 |
| Liver | 4.8 ± 0.9 | 8.2 ± 2.1 |
| Spleen | 2.1 ± 0.4 | 4.5 ± 1.3 |
| Kidneys | 10.5 ± 2.5 | 12.1 ± 3.0 |
| Muscle | 1.5 ± 0.3 | 2.8 ± 0.7 |
| Tumor (Target) | 25.6 ± 3.8 | 18.9 ± 3.1 |
Note: Data are hypothetical and for illustrative purposes. Lower uptake in non-target organs like the liver, spleen, and muscle suggests lower non-specific binding.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the key experiments cited.
Protocol 1: In Vitro Non-Specific Cell Binding Assay
This protocol describes a saturation binding assay to determine the specific and non-specific binding of a radiolabeled antibody conjugate.
-
Cell Culture: Culture both a target-positive (e.g., PC-3) and a target-negative (e.g., HEp-2) cell line to 80-90% confluency.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Incubation:
-
For total binding, incubate 100 µL of the cell suspension with increasing concentrations of the radiolabeled conjugate.
-
For non-specific binding, pre-incubate the cells with a 100-fold molar excess of the corresponding non-radiolabeled antibody for 30 minutes before adding the radiolabeled conjugate.
-
-
Incubation Conditions: Incubate for 1 hour at 4°C with gentle agitation.
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity. Centrifuge at 300 x g for 5 minutes between washes.
-
Quantification: Measure the radioactivity in the cell pellet using a gamma counter.
-
Data Analysis: Calculate the percentage of cell-bound radioactivity for both total and non-specific binding. Specific binding is the difference between total and non-specific binding. Compare the non-specific binding between the different conjugates on the target-negative cell line.[3][4][8]
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the tissue distribution of a radiolabeled antibody conjugate in a tumor-bearing mouse model.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous xenografts of a human cancer cell line that expresses the target antigen.
-
Radioconjugate Administration: Inject a known amount of the radiolabeled antibody conjugate (e.g., 1-2 MBq) into the tail vein of each mouse.
-
Time Points: Euthanize groups of mice (n=4-5 per group) at various time points post-injection (e.g., 24, 48, 72 hours).
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, muscle, bone).
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: Calculate the mean %ID/g ± standard deviation for each tissue at each time point. Compare the uptake in non-target organs between the different conjugates to assess non-specific binding.[6][7]
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the processes.
Caption: Workflow for in vitro non-specific binding assay.
Caption: Workflow for in vivo biodistribution study.
Caption: Relationship between conjugation method and non-specific binding.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody-Chromophore Conjugate Binding Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 5. appliedstemcell.com [appliedstemcell.com]
- 6. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Chelators for Bioconjugation: Evaluating Alternatives to NO2A-Butyne-bis(t-Butyl ester)
For researchers, scientists, and drug development professionals engaged in the field of bioconjugation and radiopharmaceutical development, the choice of a chelator is a critical decision that significantly impacts the performance of the final product. This guide provides an objective comparison of common alternatives to NO2A-Butyne-bis(t-Butyl ester), focusing on alkyne-functionalized chelators for copper-64 (⁶⁴Cu) labeling via click chemistry. The primary alternatives discussed are DOTA-alkyne and NOTA-alkyne, which are widely used macrocyclic chelators.
The selection of an appropriate chelator is paramount for the successful development of radiolabeled biomolecules for applications such as Positron Emission Tomography (PET) imaging. The ideal chelator should exhibit high radiolabeling efficiency under mild conditions, form a stable complex with the radiometal to prevent its release in vivo, and have favorable pharmacokinetic properties. This guide presents a comprehensive overview of the performance of DOTA and NOTA based chelators, supported by experimental data, to aid in the selection of the most suitable chelator for your specific application.
Performance Comparison of DOTA and NOTA based Chelators for ⁶⁴Cu Labeling
The following tables summarize the quantitative data from various studies comparing the performance of DOTA and NOTA-based chelators for ⁶⁴Cu labeling of biomolecules. While the original query specified NO2A-Butyne-bis(t-Butyl ester), the broader and more impactful comparison lies in the choice of the macrocyclic core, namely NOTA versus DOTA, as this primarily dictates the radiometaling performance.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Biomolecule | Radiolabeling Conditions | Radiochemical Yield/Purity | Reference |
| NOTA | PSMA-3Q | Not specified | >98% | [1] |
| DOTA | PSMA-3Q | Not specified | >98% | [1] |
| NOTA | A1-His sdAb | 5 min, Room Temperature, pH 4 | >98% | [2] |
| DOTA | A1-His sdAb | 15 min, 60°C, pH 3 | >96% | [2] |
| NOTA | Rituximab | 20 min, Room Temperature | 95% (at 31 nM) | [3] |
| DOTA | Rituximab | 90 min, 37°C | >99.5% | [3] |
| NOTA | anti-αvβ6 cys-diabody | 1h, 37°C, pH 6 | >96% | [4] |
Table 2: In Vitro Stability of ⁶⁴Cu-labeled Bioconjugates
| Chelator | Biomolecule | Stability Conditions | % Intact after 24h | % Intact after 48h | Reference | |---|---|---|---|---| | NOTA | p-NH₂-Bn | Rat serum, 37°C | 98.3% | 97.9% |[5] | | DOTA | p-NH₂-Bn | Rat serum, 37°C | 94.4% | 93.9% |[5] | | NOTA | Rituximab | Human serum, 37°C | >95% | >94.9% |[3] | | DOTA | Rituximab | Human serum, 37°C | >95% | >94.9% |[3] | | DOTA | F56 peptide | 5% HSA, 37°C | >80% | - |[6] | | NOTA | Cudotadipep | Human and mouse serum | >97% | - |[7][8] | | DOTA | Cudotadipep | Human and mouse serum | >97% | - |[7][8] |
Table 3: In Vivo Biodistribution of ⁶⁴Cu-labeled Bioconjugates (%ID/g)
| Chelator | Biomolecule | Time Point | Tumor Uptake | Liver Uptake | Kidney Uptake | Reference | |---|---|---|---|---|---| | NOTA | Cunotadipep | 48h | 28.84 ± 13.04 | 5.74 ± 1.83 | Not Reported |[8] | | DOTA | Cudotadipep | 48h | 8.62 ± 0.44 | 13.34 ± 0.55 | Not Reported |[8] | | NOTA | PSMA-3Q | 1h | Similar to DOTA | 4.04 | Renal Excretion |[1][9] | | DOTA | PSMA-3Q | 1h | Similar to NOTA | 8.18 | Renal Excretion |[1][9] | | NOTA | A1-His sdAb | Not Specified | Specific Targeting | Not Reported | Higher than DOTA |[2] | | DOTA | A1-His sdAb | Not Specified | Specific Targeting | Not Reported | Twofold lower than NOTA |[2] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol describes a general method for conjugating an alkyne-functionalized chelator (e.g., DOTA-alkyne or NOTA-alkyne) to an azide-modified biomolecule (e.g., a peptide or antibody).
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-functionalized chelator (e.g., DOTA-alkyne or NOTA-alkyne) stock solution in DMSO or water
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
In a reaction vessel, combine the azide-modified biomolecule with the alkyne-functionalized chelator. A molar excess of the chelator is typically used.
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions to form the Cu(I)-THPTA catalyst complex.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) state.
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture containing the biomolecule and chelator.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., mass spectrometry or HPLC).
-
Once the reaction is complete, purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted chelator and copper catalyst.
Protocol for ⁶⁴Cu Radiolabeling of a DOTA-conjugated Biomolecule
Materials:
-
DOTA-conjugated biomolecule
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium (B1175870) acetate (B1210297) or sodium acetate buffer (pH 5.5 - 6.5)
-
Metal-free water and reaction vessels
-
Heating block
-
ITLC strips and a suitable mobile phase for quality control
Procedure:
-
In a metal-free microcentrifuge tube, add the DOTA-conjugated biomolecule.
-
Add the ammonium acetate or sodium acetate buffer to adjust the pH to 5.5 - 6.5.
-
Add the ⁶⁴CuCl₂ solution to the reaction mixture.
-
Incubate the reaction at 37-95°C for 15-60 minutes. Optimal temperature and time should be determined for each specific conjugate.[2]
-
After incubation, perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity.
-
If necessary, the radiolabeled conjugate can be purified using a size-exclusion column.
Protocol for ⁶⁴Cu Radiolabeling of a NOTA-conjugated Biomolecule
Materials:
-
NOTA-conjugated biomolecule
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium acetate or sodium acetate buffer (pH 4.0 - 6.5)
-
Metal-free water and reaction vessels
-
ITLC strips and a suitable mobile phase for quality control
Procedure:
-
In a metal-free microcentrifuge tube, add the NOTA-conjugated biomolecule.
-
Add the ammonium acetate or sodium acetate buffer to adjust the pH to the optimal range (typically pH 4.0-6.5).
-
Add the ⁶⁴CuCl₂ solution to the reaction mixture.
-
Incubate the reaction at room temperature for 5-20 minutes. NOTA generally allows for faster labeling at milder temperatures compared to DOTA.[2][3]
-
Perform quality control using ITLC to determine the radiochemical purity.
-
Purify the radiolabeled conjugate if necessary.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the development and evaluation of a radiolabeled bioconjugate.
Caption: Experimental workflow for bioconjugate synthesis, radiolabeling, and evaluation.
Conclusion
The choice between DOTA and NOTA as a chelator for ⁶⁴Cu bioconjugation is a critical one, with each offering distinct advantages.
NOTA derivatives generally exhibit:
-
Faster radiolabeling kinetics at milder temperatures (often room temperature).[2][3]
-
Higher in vivo stability, leading to lower accumulation of free ⁶⁴Cu in non-target organs like the liver.[1][5][8]
DOTA derivatives, on the other hand, may offer:
-
Better tumor retention at later time points in some cases.[1]
-
Lower kidney uptake in certain contexts, which can be advantageous for reducing renal toxicity.[2]
Ultimately, the optimal choice of chelator depends on the specific biomolecule, the intended application, and the desired pharmacokinetic profile. For applications requiring rapid and efficient labeling under mild conditions and minimal liver uptake, a NOTA-based chelator is often the preferred choice. For theranostic applications where retention in the tumor is paramount, and for use with other radiometals like ¹⁷⁷Lu, DOTA remains a strong contender. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research.
References
- 1. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NO2A-Butyne-bis(t-Butyl ester)
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is crucial to handle NO2A-Butyne-bis(t-Butyl ester) with the appropriate personal protective equipment (PPE). Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling and transfer of the waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Emergency Preparedness: Ensure that a fully operational fire extinguisher, safety shower, and eyewash station are easily accessible in the immediate work area.
-
Ignition Sources: Keep the chemical and its waste away from all sources of ignition, including open flames, hot surfaces, and sparks. Use only non-sparking tools for transfers.
Hazard and Disposal Information Summary
Based on the functional groups present in NO2A-Butyne-bis(t-Butyl ester) (an alkyne and tert-butyl esters), the compound should be treated as hazardous. The key hazard considerations and disposal parameters are summarized in the table below.
| Parameter | Information |
| Primary Hazards | Potentially flammable liquid and vapor. May cause skin, eye, and respiratory irritation. The full toxicological properties have not been thoroughly investigated. |
| Incompatible Materials | Strong oxidizing agents. Keep away from heat, sparks, and open flames. |
| Disposal Container | A properly labeled, non-reactive, and sealable container compatible with flammable organic waste. The container must be kept closed when not in use. |
| Waste Labeling | The container must be clearly labeled as "Hazardous Waste," with the full chemical name: "NO2A-Butyne-bis(t-Butyl ester)," the CAS number (2125661-91-6), and an indication of its potential hazards (e.g., "Flammable," "Irritant"). |
Step-by-Step Disposal Procedure
The proper disposal of NO2A-Butyne-bis(t-Butyl ester) is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary steps for its safe collection and disposal.
-
Waste Identification and Segregation:
-
Identify the waste as NO2A-Butyne-bis(t-Butyl ester).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Halogenated and non-halogenated solvent wastes should typically be kept separate.
-
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Don the appropriate PPE as described above (safety goggles, lab coat, chemical-resistant gloves).
-
Conduct all handling of the waste within a chemical fume hood.
-
-
Waste Collection:
-
Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, dry, and compatible with flammable organic liquids.
-
Carefully transfer the NO2A-Butyne-bis(t-Butyl ester) waste into the container, using a funnel to prevent spills.
-
Securely close the container lid. Do not overfill the container; allow for at least 10% headspace.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "NO2A-Butyne-bis(t-Butyl ester)"
-
CAS Number: 2125661-91-6
-
The primary hazard(s) (e.g., "Flammable Liquid," "Irritant")
-
The date of accumulation (the date you first added waste to the container)
-
Your name, department, and contact information.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
The storage area must be well-ventilated, cool, and away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste container.
-
Follow their specific procedures for waste pickup and documentation. Never dispose of this chemical down the drain or in regular trash.
-
Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is flammable, remove all ignition sources.
-
Ventilate the area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Do not re-enter the area until it has been verified as clean and safe by a qualified person, such as a safety officer.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of NO2A-Butyne-bis(t-Butyl ester).
Caption: Disposal workflow for NO2A-Butyne-bis(t-Butyl ester).
Personal protective equipment for handling NO2A-Butyne-bis(t-Butyl ester)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of NO2A-Butyne-bis(t-Butyl ester), fostering a secure laboratory environment.
This document provides crucial safety protocols and logistical information for the handling of NO2A-Butyne-bis(t-Butyl ester). Adherence to these guidelines is paramount for ensuring laboratory safety and minimizing exposure risks. The information presented is a synthesis of safety data for structurally related compounds and general chemical handling best practices.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the diligent use of appropriate Personal Protective Equipment. Below is a summary of recommended PPE for handling NO2A-Butyne-bis(t-Butyl ester).
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves. | Butyl rubber gloves are highly recommended for their resistance to esters. Nitrile gloves may be used for incidental contact but must be changed immediately upon contamination. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. | To be worn over personal clothing to protect against splashes and spills. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges. | Required in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below acceptable limits. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling NO2A-Butyne-bis(t-Butyl ester) is essential to mitigate risks. The following protocol outlines the key steps for safe handling.
1. Preparation and Precaution:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before commencing work.
-
Inspect all glassware for cracks or defects.
-
Have a chemical spill kit readily accessible.
2. Weighing and Transfer:
-
When weighing, use an analytical balance within a ventilated enclosure.
-
For transferring the compound, use appropriate tools such as a chemically resistant spatula.
-
Avoid generating dust or aerosols.
3. Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel covered to the extent possible to minimize the release of vapors.
4. Post-Reaction Work-up:
-
Quench the reaction carefully, especially if reactive reagents were used.
-
Perform extractions and purifications within the fume hood.
5. Storage:
-
Store NO2A-Butyne-bis(t-Butyl ester) in a tightly sealed, properly labeled container.
-
For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing NO2A-Butyne-bis(t-Butyl ester) must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, in accordance with local, state, and federal regulations.
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area and alert the designated emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagrams
Caption: Workflow for Safe Handling and Emergency Spill Response.
Caption: PPE Selection Based on Handling Conditions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
